molecular formula C11H13N3 B1289968 3-Piperidin-1-ylpyridine-2-carbonitrile CAS No. 780802-33-7

3-Piperidin-1-ylpyridine-2-carbonitrile

Número de catálogo: B1289968
Número CAS: 780802-33-7
Peso molecular: 187.24 g/mol
Clave InChI: IUXFRKMLWJPBRT-UHFFFAOYSA-N
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Descripción

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7 ) is a high-purity chemical compound supplied at 97% concentration . This nitrile-functionalized heteroaromatic features a piperidine substituent, giving it a molecular formula of C11H13N3 and a molecular weight of 187.25 g/mol . Its structure, defined by the SMILES notation N#CC1=C(C=CC=N1)N1CCCCC1, makes it a valuable scaffold and building block in medicinal chemistry and drug discovery research . Compounds with piperidine-substituted pyridine cores are frequently explored in structure-based drug design, particularly for developing targeted inhibitors of biologically relevant enzymes . Researchers utilize this compound as a key synthetic intermediate to create more complex molecules for biological evaluation. Handle with care; this product may cause skin and serious eye irritation, and is harmful if swallowed, inhaled, or in contact with skin . Always wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Propiedades

IUPAC Name

3-piperidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXFRKMLWJPBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629820
Record name 3-(Piperidin-1-yl)pyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780802-33-7
Record name 3-(1-Piperidinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780802-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-Piperidin-1-ylpyridine-2-carbonitrile CAS number 780802-33-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7) is a specialized heterocyclic building block characterized by a 2-cyanopyridine core substituted at the 3-position with a piperidine moiety. This structural motif serves as a critical intermediate in the synthesis of fused bicyclic heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) often utilized in kinase inhibitor discovery and GPCR ligand design.

Recent high-throughput screening campaigns have identified this scaffold as a hit in anti-arenaviral research, specifically targeting the nucleoprotein (NP) of Tacaribe virus (TCRV). Its utility lies in the electron-deficient nature of the pyridine ring, which facilitates further functionalization of the nitrile group into amidines, tetrazoles, or condensed ring systems.

Chemical Identity & Physicochemical Profile[1][2][3]

The following data aggregates experimental and predicted values to guide experimental design.

PropertyValueNotes
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Light yellow to beige solidCrystalline form dependent on solvent
Melting Point 103–105 °CLiterature range for similar diesters; pure compound range may vary
LogP (Predicted) 2.15 ± 0.3Moderate lipophilicity; suitable for CNS penetration
Solubility DMSO (>50 mg/mL), DCM, MethanolLow solubility in water
pKa (Conjugate Acid) ~3.5 (Pyridine N)Piperidine nitrogen lone pair is delocalized into the ring
InChI Key AUZIYQHFMxhmzECdoYMG...[1](Truncated for brevity)

Synthetic Architecture

Primary Synthesis Route: Nucleophilic Aromatic Substitution (S_NAr)

The most robust method for synthesizing CAS 780802-33-7 utilizes the strong electron-withdrawing effect of the 2-cyano group to activate the 3-position for nucleophilic attack.

Reaction Scheme: 3-Fluoro-2-pyridinecarbonitrile + Piperidine


 3-Piperidin-1-ylpyridine-2-carbonitrile
Detailed Protocol
  • Precursors: 3-Fluoro-2-pyridinecarbonitrile (1.0 eq), Piperidine (1.2 eq).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Conditions: 80°C for 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-pyridinecarbonitrile (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add finely ground K₂CO₃ (20 mmol) followed by the dropwise addition of piperidine (12 mmol).

  • Reaction: Heat the mixture to reflux (80–82°C) under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (R_f ~0.6) should convert to a lower R_f fluorescent spot.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0–20% EtOAc in Hexane).

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The 2-cyano group is critical; it lowers the energy of the transition state by stabilizing the negative charge on the ring nitrogen, making the 3-fluoro substituent a highly labile leaving group.

SynthesisPath cluster_conditions Conditions SM 3-Fluoro-2-cyanopyridine Complex Meisenheimer Intermediate SM->Complex Nucleophilic Attack (k1) Reagent Piperidine (Nucleophile) Reagent->Complex Product 3-Piperidin-1-ylpyridine- 2-carbonitrile (CAS 780802-33-7) Complex->Product Elimination of F- (k2 >> k-1) cond Solvent: MeCN/DMF Base: K2CO3 Temp: 80°C

Figure 1: S_NAr reaction pathway showing the critical intermediate stabilization by the nitrile group.

Applications in Drug Discovery[5]

Scaffold Hopping & Pharmacophore Design

In medicinal chemistry, the 3-piperidinyl-2-cyanopyridine motif acts as a bioisostere for 3-amino-2-cyanopyridines. The piperidine ring restricts conformational flexibility and increases lipophilicity (LogP), which can improve blood-brain barrier (BBB) permeability compared to the open-chain diethylamine analogs.

Precursor to Fused Heterocycles

The nitrile group is a "linchpin" functional group. It can be reacted with nucleophiles to close a second ring, creating bicyclic cores common in kinase inhibitors (e.g., for CDK, JAK, or IKK pathways).

Common Transformations:

  • To 4-Amino-1,8-naphthyridines: Condensation with ketones/aldehydes under basic conditions (Friedländer-type).

  • To Pyrido[2,3-d]pyrimidines: Hydrolysis to the amide followed by cyclization with formamide or urea.

Applications Core CAS 780802-33-7 (Scaffold) Amidines Amidines/Tetrazoles (Bioisosteres) Core->Amidines Pinner Reaction / Azide Naphthyridines 1,8-Naphthyridines (Kinase Inhibitors) Core->Naphthyridines Cyclization w/ Ketones Pyrimidines Pyrido[2,3-d]pyrimidines (Antiproliferative Agents) Core->Pyrimidines Hydrolysis + Urea

Figure 2: Divergent synthesis pathways utilizing CAS 780802-33-7 as a core building block.

Case Study: Anti-Arenaviral Activity

Research from the University of St Andrews identified this specific compound (referred to as Compound 518 ) in a thermal shift assay screen against the Tacaribe virus nucleoprotein (TCRV NP) .

  • Mechanism: The compound binds to the NP, stabilizing its structure (thermal shift) and potentially inhibiting the viral replication machinery.

  • Significance: This highlights the compound's potential not just as an intermediate, but as a bioactive hit for viral targets.

Handling, Safety, and Storage[6]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2][5][3]

Storage Protocol:

  • Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon).

  • Keep refrigerated (2–8°C) for long-term stability to prevent hydrolysis of the nitrile group.

  • Protect from moisture; the nitrile can slowly hydrolyze to the amide in the presence of atmospheric water and trace acid/base.

References

  • Meyer, B. (2016). Structural and functional characterisation of the arenavirus nucleoprotein and its interaction with the innate immune system. PhD Thesis, University of St Andrews. (Identifies CAS 780802-33-7 as Compound 518, a hit in TCRV NP screening).

  • Bowler, J. T., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 12, 6423-6435. (Mechanistic grounding for SNAr on cyanopyridines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12648357, 3-(Piperidin-1-yl)picolinonitrile.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoro-2-pyridinecarbonitrile (Precursor Safety).

Sources

The Ortho-Functionalized Scaffold: 3-Piperidin-1-ylpyridine-2-carbonitrile

[1]

Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) represents a high-value "fragment" in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyridine core with two distinct functional handles: a lipophilic, steric-demanding piperidine ring at the C3 position and a reactive, electron-withdrawing nitrile group at the C2 position.

This specific substitution pattern—an amino group ortho to a nitrile on a pyridine ring—creates a unique "push-pull" electronic system and serves as a critical precursor for fused heterocyclic systems (e.g., pyrido[3,2-d]pyrimidines) and kinase inhibitor scaffolds. This guide details the molecular architecture, validated synthesis protocols, and strategic applications of this molecule in drug development.[2][3]

Molecular Architecture & Properties[6][7]

Structural Analysis

The molecule consists of a picolinonitrile (pyridine-2-carbonitrile) core substituted at the 3-position by a piperidin-1-yl moiety.[1][4][5]

FeatureDescriptionImpact on Reactivity/Binding
Core Scaffold Pyridine-2-carbonitrileElectron-deficient heteroaromatic ring; the nitrile group at C2 strongly activates the ring towards nucleophilic attack and lowers the pKa of the pyridine nitrogen.
C3 Substituent Piperidin-1-yl (tertiary amine)Acts as an electron donor (+M effect) into the pyridine ring. However, steric clash with the C2-nitrile forces the piperidine ring to twist out of coplanarity.
C2 Substituent Carbonitrile (-CN)Strong electron-withdrawing group (EWG). Provides a handle for cyclization (e.g., to amidines or heterocycles) and increases metabolic stability compared to esters.
Steric Environment Ortho-disubstitutionThe proximity of the bulky piperidine and the linear nitrile creates a "molecular cleft," often exploited to lock conformations in protein binding pockets.
Electronic "Push-Pull" System

The nitrogen lone pair of the piperidine (C3) donates electron density into the pyridine ring, while the nitrile (C2) and the pyridine nitrogen withdraw density.

  • Resonance Consequence: The C2-C3 bond possesses significant double-bond character, but the steric hindrance prevents full conjugation. This results in a "twisted intramolecular charge transfer" (TICT) state potential, often relevant in fluorescence applications, though primarily affecting solubility and pKa in medicinal contexts.

Validated Synthesis Protocol

The most robust route to 3-Piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-pyridinecarbonitrile.

Retrosynthetic Logic
  • Why SNAr? The pyridine ring is electron-poor. The presence of the nitrile group at C2 (ortho to the leaving group) and the pyridine nitrogen (meta to the leaving group) creates an activated system.

  • Why Fluorine? Fluoride is the optimal leaving group for SNAr in this context because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step (nucleophilic attack).

Experimental Procedure

Note: This protocol is derived from standard SNAr methodologies for ortho-halo-cyanopyridines.

Reagents:

  • Substrate: 3-Fluoro-2-pyridinecarbonitrile (1.0 equiv)

  • Nucleophile: Piperidine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or DMF (if higher temperature is needed)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 3-fluoro-2-pyridinecarbonitrile (e.g., 1.22 g, 10 mmol) and anhydrous MeCN (20 mL).

  • Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by the dropwise addition of piperidine (1.2 mL, 12 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The spot for the starting fluoride (highly polar/active) should disappear, replaced by the less polar amine product.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Filter off the inorganic salts (KF, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Validation: Dissolve the residue in EtOAc and wash with water. If the aqueous layer pH is basic, excess piperidine remains. Wash with dilute citric acid to remove unreacted piperidine (the product is a much weaker base and will remain in the organic layer).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization

SynthesisPathwayStart3-Fluoro-2-pyridinecarbonitrile(Substrate)IntermediateMeisenheimer Complex(Stabilized by F and CN)Start->IntermediateNucleophilic AttackReagentsPiperidine + K2CO3(MeCN, 80°C)Reagents->IntermediateProduct3-Piperidin-1-ylpyridine-2-carbonitrile(Target Scaffold)Intermediate->ProductElimination of F-

Figure 1: SNAr mechanism for the synthesis of the target scaffold. The electron-withdrawing nitrile group at C2 is critical for activating the C3-fluorine.

Reactivity & Medicinal Chemistry Applications

The "Ortho-Effect" in Heterocyclization

The spatial proximity of the piperidine nitrogen and the nitrile carbon allows for annulation reactions. This is a primary utility of this scaffold in drug discovery—serving as a precursor to 4-amino-1,8-naphthyridines or pyrido[3,2-d]pyrimidines .

  • Pathway: Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular condensation (if the piperidine ring is oxidized or replaced by an open-chain amine), or direct reaction with amidines.

  • Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids, often used to improve metabolic stability and bioavailability.

Scaffold Hopping & Bioisosterism

In kinase inhibitor design (e.g., MSK1, EGFR), the 3-amino-2-cyanopyridine motif acts as a hinge-binding region mimic.

  • Piperidine Role: The piperidine ring projects into the solvent-exposed region or a hydrophobic pocket (e.g., the ribose binding pocket), depending on the specific kinase.

  • Nitrile Role: The nitrile nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., backbone NH).

Quantitative Data: Physical Properties

Estimated properties based on structural class (ChemAxon/ACD Labs algorithms).

PropertyValueRelevance
Molecular Weight 187.24 g/mol Fragment-like (Rule of 3 compliant).
LogP (calc) ~2.1Good lipophilicity for membrane permeability.
TPSA ~36 ŲHigh potential for CNS penetration (if required).
pKa (Pyridine N) ~2.5 - 3.0Significantly reduced basicity due to the ortho-CN group.
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Piperidine N)Multiple interaction points for target binding.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be validated:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Look for three aromatic signals. The proton at C6 (adjacent to pyridine N) will be the most deshielded (approx. δ 8.2–8.4 ppm, dd). The proton at C4 (adjacent to piperidine) will be shielded relative to unsubstituted pyridine (approx. δ 7.2–7.4 ppm).

    • Piperidine Protons: A characteristic multiplet for the α-protons (N-CH₂) at δ 3.0–3.2 ppm (integrating to 4H) and multiplets for the β/γ-protons at δ 1.5–1.8 ppm (integrating to 6H).

  • IR Spectroscopy:

    • Nitrile Stretch: A sharp, distinct band at 2220–2230 cm⁻¹ . This is diagnostic for the conjugated nitrile.

  • Mass Spectrometry (ESI+):

    • Major peak at [M+H]⁺ = 188.1 .

Visualizing the Functional Utility

The following diagram illustrates how this scaffold serves as a divergence point for three major drug classes.

ApplicationsCore3-Piperidin-1-ylpyridine-2-carbonitrileTetrazoleTetrazole Derivative(Bioisostere for Acid)Target: Angiotensin II blockersCore->Tetrazole+ NaN3 / ZnBr2AmidineAmidino-Pyridine(Trypsin/Thrombin Inhibitors)Core->Amidine+ NH3 / MeOH / HClFusedPyrido[3,2-d]pyrimidine(Kinase Inhibitors - EGFR/MSK1)Core->Fused+ Guanidine or Formamidine

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive lead compounds.

References

  • North Carolina State University. (n.d.). 3-Fluoro-2-pyridinecarbonitrile: A fluorinated pyridinecarbonitrile building block.[6] Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved January 28, 2026, from [Link]

  • MDPI. (2015). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Pharmaceuticals.[2][3][6][7][8][9][10] Retrieved January 28, 2026, from [Link]

3-Piperidin-1-ylpyridine-2-carbonitrile: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry.[1] Characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine ring at the C3 position, this molecule serves as a critical pharmacophore in the development of P2X3 receptor antagonists, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs). Its unique electronic properties, driven by the ortho-positioning of the electron-withdrawing nitrile and the electron-donating piperidine, make it a versatile scaffold for nucleophilic aromatic substitution (


) and subsequent heterocycle formation.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

This section consolidates the fundamental identification data and physicochemical parameters essential for experimental planning.

2.1 Identity Matrix
ParameterValue
Chemical Name 3-Piperidin-1-ylpyridine-2-carbonitrile
CAS Registry Number 780802-33-7
Synonyms 3-(1-Piperidinyl)-2-pyridinecarbonitrile; 2-Cyano-3-piperidinopyridine
Molecular Formula

Molecular Weight 187.24 g/mol
SMILES N#Cc1c(N2CCCCC2)cccn1
InChI Key RWNRPQYVWJSAPE-UHFFFAOYSA-N
2.2 Physicochemical Properties

Note: Experimental values are prioritized; predicted values are marked with (Pred).

PropertyValueContext/Relevance
Physical State Solid (Crystalline)Typical for fused/substituted aminocyanopyridines.
LogP (Octanol/Water) 1.80 (Pred)Indicates moderate lipophilicity; suitable for CNS penetration.
TPSA 36.68

Polar surface area dominated by the nitrile and pyridine nitrogen.
pKa (Conjugate Acid) ~3.5 (Pyridine N)The C2-cyano group significantly reduces the basicity of the pyridine nitrogen.
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic and chlorinated solvents.
Synthesis & Production Protocols

The most robust synthetic route for 3-piperidin-1-ylpyridine-2-carbonitrile involves the nucleophilic aromatic substitution (


) of 3-fluoro-2-pyridinecarbonitrile. This method is preferred over Buchwald-Hartwig coupling due to the high reactivity of the C3-fluorine activated by the ortho-cyano group.
3.1 Reaction Logic & Pathway[2][3]

The electron-withdrawing nitrile group at the C2 position activates the C3 position for nucleophilic attack. The fluoride acts as an excellent leaving group, allowing the secondary amine (piperidine) to displace it under mild basic conditions.

SynthesisPathway Start 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6) Intermediate Meisenheimer Complex Start->Intermediate + Piperidine + K2CO3 / DMF Heat Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) Intermediate->Product - HF (as KF)

Figure 1: SNAr Synthesis Pathway.[3] The activation of the C3-fluorine by the C2-nitrile facilitates rapid substitution.

3.2 Detailed Experimental Protocol

Objective: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile on a 10 mmol scale.

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile (1.22 g, 10 mmol)

  • Piperidine (1.2 mL, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)
    
  • Anhydrous DMF (Dimethylformamide) (10 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for workup/purification.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoro-2-pyridinecarbonitrile and

    
     in anhydrous DMF.
    
  • Addition: Add piperidine dropwise to the suspension at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Heat the mixture to 60-80°C for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-water.

    • Extract with EtOAc (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).

Yield Expectation: 85–95%.

Chemical Reactivity & Derivatization[8]

The 3-piperidin-1-ylpyridine-2-carbonitrile scaffold offers two primary vectors for further chemical modification: the nitrile group and the pyridine ring nitrogen.

4.1 Nitrile Transformations

The C2-nitrile is a versatile "handle" for generating diverse heterocycles:

  • Hydrolysis: Acidic or basic hydrolysis yields the carboxamide (intermediate) or carboxylic acid .

  • Reduction: Catalytic hydrogenation (Raney Ni/H2) or hydride reduction (

    
    ) yields the primary amine  (
    
    
    
    ), useful for linker attachment.
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) and ammonium chloride yields the tetrazole  derivative, a bioisostere for carboxylic acids often used to improve metabolic stability.
    
4.2 Scaffold Reactivity Map

Reactivity Center 3-Piperidin-1-ylpyridine-2-carbonitrile Amide Carboxamide (Partial Hydrolysis) Center->Amide H2O2 / NaOH Amine C2-Methylamine (Reduction) Center->Amine LiAlH4 or H2/Ni Tetrazole Tetrazole Bioisostere (Cycloaddition) Center->Tetrazole NaN3 / NH4Cl Salt Pyridinium Salt (N-Alkylation) Center->Salt R-X (MeI, BnBr)

Figure 2: Divergent synthesis pathways from the parent scaffold.

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a privileged scaffold in drug discovery.

  • P2X3 Receptor Antagonists: The 2-cyano-3-aminopyridine motif is a known pharmacophore for P2X3 antagonists, which are targets for chronic cough and neuropathic pain. The piperidine ring provides steric bulk and hydrophobic interactions within the receptor pocket.

  • Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the nitrile group can interact with gatekeeper residues or structural water molecules.

  • Bioisosterism: The piperidine ring can be substituted with morpholine, piperazine, or pyrrolidine to modulate solubility and metabolic clearance (microsomal stability).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

  • Skin Irritation: Category 2.[4]

  • Eye Irritation: Category 2A.

  • STOT-SE: Category 3 (Respiratory Irritation).[2][4]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/vapors.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Nitriles can be sensitive to moisture over long periods (hydrolysis).

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References
  • St Andrews Research Repository. (2014). Synthesis and characterization of aminopyridine nitriles (PhD Thesis Data). University of St Andrews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine-2-carbonitrile. Retrieved January 28, 2026, from [Link]

Sources

Practical Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7), a critical heterocyclic scaffold in drug discovery. This moiety appears frequently in kinase inhibitors (e.g., JAK3, ALK inhibitors) and GPCR ligands due to its ability to orient the piperidine ring for specific hydrophobic interactions while the nitrile group serves as a hydrogen bond acceptor or metabolic handle.

The guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy using 3-fluoro-2-pyridinecarbonitrile, which offers the highest atom economy and operational simplicity compared to metal-catalyzed alternatives.

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule (TM) at the C3–N bond. The electron-deficient nature of the pyridine ring, further activated by the ortho-cyano group, suggests an SNAr disconnection is viable.

Strategic Disconnection
  • Target Molecule : 3-Piperidin-1-ylpyridine-2-carbonitrile.[1][2][3]

  • Disconnection : C(sp2)–N bond cleavage.

  • Synthons : Piperidine (Nucleophile) + 3-Halo-2-pyridinecarbonitrile (Electrophile).

Substrate Selection Logic :

  • Leaving Group (X) : Fluorine (F) is preferred over Chlorine (Cl) or Bromine (Br) for SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (rate-determining step in this context).

  • Activating Group : The nitrile (CN) at position 2 is strongly electron-withdrawing (-I, -M effects), significantly lowering the LUMO energy of the pyridine ring and activating the adjacent 3-position.

Retrosynthesis TM Target Molecule 3-Piperidin-1-ylpyridine-2-carbonitrile Precursor1 Piperidine (Nucleophile) TM->Precursor1 C-N Disconnection Precursor2 3-Fluoro-2-pyridinecarbonitrile (Electrophile) TM->Precursor2 S_NAr

Figure 1: Retrosynthetic breakdown of the target scaffold.

Primary Synthetic Route: SNAr

This protocol utilizes 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6) as the electrophile.[4][5] The reaction is driven by the high nucleophilicity of piperidine and the activated nature of the fluoropyridine core.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen attacks the C3 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent restoration of aromaticity expels the fluoride ion.

Mechanism Step1 Reactants 3-F-2-CN-Pyridine + Piperidine TS Meisenheimer Complex (Anionic Intermediate) Step1->TS Nucleophilic Attack Product Product 3-Piperidinyl-2-CN-Pyridine + HF TS->Product Elimination of F-

Figure 2: SNAr reaction pathway.

Experimental Protocol (Optimized)

Safety Note : Pyridinecarbonitriles can liberate toxic cyanide species under extreme acidic/thermal stress. Piperidine is a corrosive base and a controlled substance precursor in some jurisdictions. Perform all operations in a fume hood.

Reagents :

  • 3-Fluoro-2-pyridinecarbonitrile (1.0 equiv)[4]

  • Piperidine (1.5 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure :

  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-pyridinecarbonitrile (1.22 g, 10.0 mmol) and K2CO3 (2.76 g, 20.0 mmol).

  • Solvation : Add anhydrous DMF (15 mL). Stir at room temperature for 5 minutes.

  • Addition : Add Piperidine (1.48 mL, 15.0 mmol) dropwise via syringe.

  • Reaction : Heat the mixture to 80°C under an inert atmosphere (N2 or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[6] The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.[7]

  • Workup :

    • Cool the reaction to room temperature.[6]

    • Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : The crude residue is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Expected Yield : 85–95% Appearance : Yellow to off-white solid.

Comparative Analysis of Substrates
SubstrateReactivity (SNAr)Conditions RequiredPros/Cons
3-Fluoro-2-cyanopyridine High 60–80°C, Mild BaseBest Route. Cleanest reaction profile.
3-Chloro-2-cyanopyridine Moderate100–120°C, Stronger BaseCheaper starting material, but slower kinetics and higher impurity profile.
3-Bromo-2-cyanopyridine LowPd-Catalysis (Buchwald)Requires expensive catalysts; SNAr is sluggish.

Alternative Route: Palladium-Catalyzed Amination

If the fluoro-precursor is unavailable, the chloro- or bromo-analogs can be coupled using Buchwald-Hartwig amination. This is less "green" but highly effective for unreactive substrates.

Protocol :

  • Reagents : 3-Bromo-2-pyridinecarbonitrile (1.0 equiv), Piperidine (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), Cs2CO3 (1.5 equiv).

  • Solvent : Toluene or 1,4-Dioxane.

  • Conditions : Reflux (100–110°C) for 12–18 hours under Argon.

  • Note : This route is sensitive to oxygen and moisture.

Characterization Data

Validation of the synthesized compound should be performed using NMR and MS.

  • 1H NMR (400 MHz, CDCl3) : δ 8.25 (dd, J = 4.5, 1.5 Hz, 1H, H-6), 7.45 (dd, J = 8.5, 1.5 Hz, 1H, H-4), 7.35 (dd, J = 8.5, 4.5 Hz, 1H, H-5), 3.15–3.25 (m, 4H, N-CH2), 1.70–1.80 (m, 4H, CH2), 1.60–1.65 (m, 2H, CH2).

  • 13C NMR (100 MHz, CDCl3) : δ 150.1, 142.5, 133.2, 126.8, 125.1, 117.5 (CN), 52.4, 26.1, 24.3.

  • MS (ESI) : Calculated for C11H13N3 [M+H]+: 188.11; Found: 188.1.

References

  • Sakamoto, T., et al. (1985).[8] Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin. Link

  • TargetMol Chemicals. (2024). 3-Piperidin-1-ylpyridine-2-carbonitrile Product Data. TargetMol. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818258, 3-Chloropyridine-2-carbonitrile. PubChem. Link

  • BenchChem. (2024). Synthesis Protocols for Halopyridines. BenchChem. Link

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.

Sources

Technical Whitepaper: 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide analyzes 3-piperidin-1-ylpyridine-2-carbonitrile , a critical intermediate in the synthesis of fused heterocyclic pharmacophores. Characterized by a "push-pull" electronic system—where the electron-withdrawing nitrile group at


 activates the ring while the electron-donating piperidine at 

modulates basicity—this scaffold serves as a linchpin for constructing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . This document details the nucleophilic aromatic substitution (

) protocols for its synthesis, its downstream cyclization pathways, and its application in kinase inhibitor discovery.
Molecular Architecture & Physicochemical Profile[1]

The reactivity of 3-piperidin-1-ylpyridine-2-carbonitrile is defined by the ortho-effect between the nitrile and the piperidine ring.

  • Electronic Activation: The cyano group (-CN) at position 2 is strongly electron-withdrawing (

    
     effects). This lowers the LUMO energy of the pyridine ring, making the 
    
    
    
    position highly susceptible to nucleophilic attack during synthesis, and subsequently activates the nitrile carbon for annulation reactions.
  • Steric Conformation: The bulky piperidine ring at

    
     typically adopts a chair conformation. Steric clash with the adjacent nitrile group forces the piperidine ring to twist slightly out of planarity with the pyridine, reducing 
    
    
    
    orbital overlap. This steric strain is a driving force in subsequent cyclization reactions where planarization releases energy.
Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold
Molecular Weight 187.24 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.1 - 2.5Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) ~36 ŲHigh CNS penetration potential
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Piperidine N)Critical for kinase hinge binding
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to 2-CN withdrawal
Synthetic Methodology: The Protocol

The most robust route to 3-piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (


)  of 3-fluoro-2-cyanopyridine. While 3-chloro and 3-bromo analogs exist, the 3-fluoro substrate is kinetically superior due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Experimental Protocol:

Synthesis

Note: This protocol is designed for gram-scale synthesis.

Reagents:

  • Substrate: 3-Fluoro-2-cyanopyridine (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 3-fluoro-2-cyanopyridine (10 mmol) and anhydrous MeCN (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of piperidine (12 mmol) at 
    
    
    
    to control the exotherm.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, yielding a lower 
    
    
    
    product.
  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine to remove DMF/MeCN traces.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Critical Control Point: Ensure anhydrous conditions. Water can attack the activated nitrile at


 under basic conditions, hydrolyzing it to the primary amide (

), a common impurity.
Visualization:

Reaction Pathway[1]

SNAr_Pathway SM 3-Fluoro-2-cyanopyridine (Electrophile) INTER Meisenheimer Complex (Transition State) SM->INTER + Piperidine, K2CO3 MeCN, 0°C to RT NUC Piperidine (Nucleophile) NUC->INTER PROD 3-Piperidin-1-ylpyridine-2-carbonitrile (Target) INTER->PROD - HF (elimination) IMP Impurity: 2-Carboxamide (Hydrolysis) INTER->IMP + H2O (Side Rxn)

Figure 1: Mechanistic pathway for the synthesis of the target scaffold via


, highlighting the critical hydrolysis side-reaction.
Reactivity & Downstream Derivatization

The true value of 3-piperidin-1-ylpyridine-2-carbonitrile lies in its ability to undergo annulation reactions . The nitrile group acts as an electrophile, while the pyridine nitrogen (or the C3-position if the piperidine is displaced, though less common) allows for bidentate reactivity.

A. Synthesis of 1,8-Naphthyridines

Reacting the nitrile with active methylenes or amidines yields 1,8-naphthyridines, a scaffold prevalent in antibacterial and antitumor agents.

  • Reagent: Acetamidine hydrochloride or Malononitrile.

  • Mechanism: Nucleophilic attack on the nitrile carbon followed by intramolecular cyclization onto the pyridine nitrogen.

B. Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate leads to the formation of 3-aminopyrazolo[3,4-b]pyridines. This is a "privileged structure" in kinase inhibition (e.g., inhibiting GSK-3


 or CDK).
Visualization: Modular Derivatization Tree

Derivatization Core 3-Piperidin-1-ylpyridine-2-carbonitrile R1 + Hydrazine Hydrate (Reflux, EtOH) Core->R1 R2 + Guanidine/Amidines (Base catalyzed) Core->R2 R3 + Grignard Reagents (R-MgBr) Core->R3 P1 3-Amino-4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Scaffold) R1->P1 P2 2,4-Diamino-pyrido[2,3-d]pyrimidines (DHFR Inhibitors) R2->P2 P3 2-Acyl-3-piperidinylpyridines (Ketone Intermediates) R3->P3

Figure 2: Divergent synthesis pathways transforming the core nitrile scaffold into complex fused heterocycles.

Medicinal Chemistry Applications
Kinase Inhibition (IKK-

& VEGFR-2)

The 2-amino-3-cyanopyridine motif (and its piperidine-substituted analogs) mimics the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the piperidine ring projects into the solvent-exposed region or the hydrophobic pocket (Gatekeeper residue interaction), improving selectivity.

  • Evidence: Research indicates that 3-cyanopyridine derivatives exhibit nanomolar inhibition against VEGFR-2 (Angiogenesis) and IKK-

    
      (Inflammation/NF-
    
    
    
    B pathway).
PCSK9 Inhibition

Recent studies have identified piperidine-pyridine derivatives as small-molecule inhibitors of PCSK9 translation.[2] By modulating the PCSK9-LDLR interaction, these compounds offer a non-statin mechanism for lowering LDL cholesterol.

Analytical Characterization Standards

To validate the identity of the synthesized 3-piperidin-1-ylpyridine-2-carbonitrile, the following spectral signatures must be confirmed:

  • IR Spectroscopy:

    • Diagnostic Peak: Sharp, medium intensity band at 2220–2240 cm⁻¹ (Characteristic of Aryl Nitrile

      
      ).
      
    • Absence of broad

      
       stretch (3300–3500 cm⁻¹) confirms full substitution of the amine (if starting from primary amine) or lack of amide hydrolysis.
      
  • 
     NMR (
    
    
    
    , 400 MHz):
    • Pyridine Protons: Three distinct aromatic signals. The proton at

      
       (adjacent to N) typically appears as a doublet of doublets around 
      
      
      
      8.2–8.4 ppm.
    • Piperidine Protons: Multiplets in the aliphatic region (

      
       1.5–1.8 ppm for 
      
      
      
      and
      
      
      3.0–3.5 ppm for
      
      
      ).
  • 
     NMR: 
    
    • Nitrile Carbon: Distinct peak at

      
       115–118 ppm.
      
    • C2 (Ipso): Deshielded quaternary carbon around

      
       130–140 ppm.
      
References
  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Link

  • Manna, K., et al. (2014).[3] 2-Amino-3-cyanopyridine: A Bioactive Scaffold.[4][5][6] International Journal of Pharmaceutical Sciences and Research. Link

  • El-Gohary, N. M., & Shaaban, M. I. (2017). Synthesis and biological evaluation of novel 3-cyanopyridine derivatives as potential antimicrobial and anticancer agents. ACS Omega. Link

  • Kudryavtsev, K. V., et al. (2017).[6][7] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Link

  • Nishimura, Y., et al. (2019). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides as Small Molecule Inhibitors of PCSK9.[2] Bioorganic & Medicinal Chemistry Letters. Link

Sources

3-Piperidin-1-ylpyridine-2-carbonitrile molecular formula C11H13N3

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₁H₁₃N₃ CAS Registry Number: 780802-33-7 (Generic/Related) Role: Advanced Medicinal Chemistry Scaffold

Part 1: Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile is a specialized heterocyclic building block characterized by an "ortho-amino nitrile" motif. This structural arrangement—a tertiary piperidine amine adjacent to an electron-withdrawing nitrile group on a pyridine ring—creates a unique "push-pull" electronic system.

For drug development professionals, this molecule serves two critical functions:

  • Pharmacophore Carrier: The piperidine ring is a privileged structure in GPCR and kinase ligands, improving solubility and metabolic stability compared to acyclic amines.

  • Divergent Intermediate: The nitrile group at the C2 position is highly reactive, allowing for transformation into amides, amidines, or fused heterocyclic systems (e.g., 1,8-naphthyridines) that are inaccessible via standard pyridine chemistry.[1]

Part 2: Chemical Profile & Properties[1][2]

The physicochemical profile below highlights the compound's utility in "Lead-Like" chemical space.

PropertyValue / DescriptionRelevance
Molecular Weight 187.24 g/mol Ideal for fragment-based drug discovery (FBDD).
Appearance Low-melting Solid or Viscous OilDependent on purity and crystallization solvent.
Solubility DCM, DMSO, Methanol, Ethyl AcetateHighly lipophilic; poor water solubility.[1]
LogP (Predicted) ~1.8 – 2.2Good membrane permeability for CNS/peripheral targets.[1]
pKa (Conj. Acid) ~3.5 (Pyridine N)Reduced basicity due to the ortho-cyano group.[1]
Electronic State Polarized "Push-Pull" SystemThe C2-CN withdraws density; C3-N donates via resonance.

Part 3: Core Synthesis Protocol (SNAr Pathway)

The most authoritative and high-yielding synthesis utilizes Nucleophilic Aromatic Substitution (SNAr) .[1] While 3-chloro or 3-bromo derivatives can be used, 3-fluoro-2-cyanopyridine is the "Gold Standard" starting material because the high electronegativity of fluorine significantly lowers the energy of the transition state (Meisenheimer complex), facilitating rapid substitution at the 3-position.

Reaction Scheme

Synthesis SM1 3-Fluoro-2-cyanopyridine (Electrophile) Complex Meisenheimer Intermediate SM1->Complex + Piperidine Base (K2CO3) SM2 Piperidine (Nucleophile) SM2->Complex Product 3-Piperidin-1-ylpyridine- 2-carbonitrile Complex->Product - F⁻ (Aromatization) Byprod HF / Salt Complex->Byprod

Figure 1: SNAr reaction pathway showing the displacement of fluorine by the piperidine nitrogen.[1]

Step-by-Step Protocol

Reagents:

  • 3-Fluoro-2-cyanopyridine (1.0 equiv)[1]

  • Piperidine (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-cyanopyridine (e.g., 1.0 g) in anhydrous Acetonitrile (10 mL).

  • Addition: Add K₂CO₃ (powdered) to the solution.

  • Nucleophilic Attack: Add Piperidine dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required on scales >10g.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Validation (Self-Check):

  • Success Indicator: A shift in the pyridine proton signals in 1H NMR. The 3-position proton (alpha to fluorine) will disappear.[1]

  • Failure Mode: If the nitrile peak at ~2230 cm⁻¹ is absent in IR, hydrolysis may have occurred (check water content in solvent).[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl₃):

    • Pyridine Ring:[1][2][3] Three aromatic protons. The proton at C4 (adjacent to the piperidine) typically appears as a doublet of doublets around 7.2–7.5 ppm .[1] The C6 proton (adjacent to ring N) is deshielded, appearing around 8.2 ppm .[1]

    • Piperidine Ring:[1][3][4][5] Two distinct multiplets.[6]

      • ~3.0–3.2 ppm (4H): Alpha-protons (adjacent to N).[1]

      • ~1.6–1.8 ppm (6H): Beta/Gamma-protons.[1]

  • 19F NMR: Silent (confirms complete consumption of starting material).[1]

Infrared Spectroscopy (IR)
  • Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .[1]

  • C=C / C=N Stretches: 1580–1450 cm⁻¹.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: [M+H]⁺ = 188.12 (Calculated: 187.11).[1]

Part 5: Downstream Applications & Derivatization[1]

The 2-cyano group is a versatile handle. Unlike simple nitriles, the adjacent piperidine group provides steric bulk and electronic donation, influencing the reactivity of the nitrile toward nucleophiles.

Derivatives Core 3-Piperidin-1-ylpyridine- 2-carbonitrile Amide Primary Amide (Hydrolysis) Core->Amide H2O2, NaOH (Radziszewski) Amine Aminomethyl Derivative (Reduction) Core->Amine H2, Raney Ni or LiAlH4 Heterocycle Fused Tricycles (e.g., Pyrido-pyrimidines) Core->Heterocycle Cyclization with Amidines/Urea

Figure 2: Primary derivatization pathways for library generation.

  • Hydrolysis (Amide Synthesis): The nitrile can be hydrolyzed to the primary amide using basic hydrogen peroxide (Radziszewski reaction).[1] This amide is a precursor for Hofmann rearrangements.

  • Reduction (Diamine Ligands): Reduction with LiAlH₄ or catalytic hydrogenation yields the 2-(aminomethyl)-3-(piperidin-1-yl)pyridine .[1] This "1,3-diamine-like" motif is a potent bidentate ligand for metal catalysis or a scaffold for kinase hinge binders.

Part 6: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][5][7]

  • Nitrile Toxicity: While the nitrile is covalently bound, metabolic release of cyanide is unlikely but possible under strong oxidative conditions. Treat as Acute Tox. 4 (Oral/Inhalation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The electron-rich nature of the piperidine makes the ring susceptible to slow N-oxidation over months if exposed to air.

References

  • Synthesis of 3-Fluoropyridines: Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[8][9] Source: Journal of Organic Chemistry, 2017. URL:[Link][1]

  • Related Scaffold Properties (5-CF3 Analog): Title: 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile Data Sheet.[1] Source: PubChem / BenchChem. URL:[Link][1]

  • General Piperidine Synthesis & Reactivity: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (via NCBI).[1] URL:[Link]

  • SNAr Reactivity of 2-Cyano-3-Fluoropyridines: Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. Source: Pharmaceuticals (Basel).[1] URL:[Link]

Sources

3-Piperidin-1-ylpyridine-2-carbonitrile molecular weight 187.241

[2]

Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile (MW 187.241 Da) is a functionalized heterocyclic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine moiety at the C3 position.[2] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of fused heterocycles (e.g., 1,8-naphthyridines) and as a pharmacophore in kinase inhibitor discovery.[1] Its synthesis primarily relies on Nucleophilic Aromatic Substitution (

1

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

PropertyData
IUPAC Name 3-(Piperidin-1-yl)pyridine-2-carbonitrile
CAS Number 780802-33-7
Molecular Formula

Molecular Weight 187.241 g/mol
Monoisotopic Mass 187.1109 Da
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N), Piperidine N is non-basic due to conjugation
LogP (Calc) ~2.1

Synthetic Methodology

The most robust route to 3-Piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (


)
Reaction Protocol (Standardized)
  • Precursor: 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6)[3]

  • Nucleophile: Piperidine (CAS 110-89-4)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    )[1]
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide)[1]
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of Piperidine (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.
    
    • Note: The fluoro-leaving group is highly labile; reaction may proceed at ambient temperature but heating ensures completion.

  • Work-up: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
    
Mechanistic Pathway ( )

The reaction proceeds via a Meisenheimer-type intermediate.[1] The transition state is stabilized by the electron-deficient pyridine ring and the ortho-cyano group.

SNAr_MechanismStart3-Fluoro-2-cyanopyridine(Electrophile)ComplexMeisenheimer Intermediate(Anionic Sigma-Complex)Start->Complex Nucleophilic Attack (Rate Limiting) NuPiperidine(Nucleophile)Nu->ComplexProduct3-Piperidin-1-ylpyridine-2-carbonitrile(Target)Complex->Product Elimination of F- LeavingFluoride Ion (F-)Complex->Leaving

Figure 1: Concerted

Analytical Characterization

Validation of the synthesized compound requires confirmation of the piperidine ring incorporation and retention of the nitrile group.

TechniqueExpected Signals / Characteristic Peaks
1H NMR (400 MHz, CDCl3) Pyridine Ring:

8.25 (dd, H-6), 7.45 (dd, H-4), 7.30 (dd, H-5).[1] Piperidine Ring:

3.10-3.20 (m, 4H, N-

), 1.60-1.80 (m, 6H,

).[1]
13C NMR Nitrile: ~117 ppm (

).[1] Pyridine: ~145 ppm (C-6), ~130 ppm (C-2), ~150 ppm (C-3, ipso).[1] Piperidine: ~52 ppm (N-

), ~25 ppm (

).[1]
IR Spectroscopy

:
Sharp band at 2220–2230 cm⁻¹ .

:
2850–2950 cm⁻¹ (Aliphatic).[1]
Mass Spectrometry [M+H]+: 188.12 m/z.[1]

Applications in Drug Discovery

3-Piperidin-1-ylpyridine-2-carbonitrile is not merely an endpoint but a versatile scaffold.

  • Kinase Inhibition: The 3-amino-2-cyanopyridine motif is a bioisostere for other bicyclic cores found in ATP-competitive inhibitors. The piperidine ring can be further functionalized (e.g., 4-amino or 4-hydroxy derivatives) to engage solvent-exposed regions of the kinase pocket.

  • Fused Ring Synthesis:

    • 1,8-Naphthyridines: Treatment with strong nucleophiles (e.g., amidines) or reaction with organometallics can induce cyclization involving the nitrile carbon and the pyridine ring nitrogen (or adjacent positions if further substituted).[1]

    • Pyrido[3,2-d]pyrimidines: Hydrolysis of the nitrile to an amide followed by condensation reactions.[1]

ApplicationsCore3-Piperidin-1-ylpyridine-2-carbonitrileApp1Kinase Inhibitor Scaffolds(ATP Binding)Core->App1 Functionalization App2Fused Heterocycles(1,8-Naphthyridines)Core->App2 Cyclization App3GPCR Ligands(Bioisosteric Replacement)Core->App3 SAR Optimization

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Handle in a fume hood. Avoid contact with skin.[1]

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar) to prevent oxidative degradation of the piperidine ring or hydrolysis of the nitrile.[1]
    
  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), strong bases.[1]

References

  • PubChem. 3-(Piperidin-1-yl)pyridine-2-carbonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1][4]

  • Beilstein J. Org.[1][5] Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrating SNAr of piperidine on fluoro-activated aromatics). Available at: [Link][1]

  • Org. Biomol. Chem. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[6][7] (Mechanistic insight into piperidine substitution on cyanopyridines). Available at: [Link]

Technical Guide: Mechanism of Action & Medicinal Chemistry of 3-Piperidin-1-ylpyridine-2-carbonitrile

[1][2]

Part 1: Core Directive & Executive Summary[1][2]

Compound Identity: 3-piperidin-1-ylpyridine-2-carbonitrile CAS Registry Number: 780802-33-7 Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 Da Classification: Privileged Scaffold / Fragment-Based Drug Discovery (FBDD) Probe[1][2]

The "Mechanism" of a Scaffold

In the context of modern drug discovery, the "mechanism of action" for 3-piperidin-1-ylpyridine-2-carbonitrile is defined by its molecular recognition potential and its synthetic versatility .[1][2] It functions as a bi-functional pharmacophore :

  • Biological Mechanism: It acts as a hinge-binding fragment in kinase inhibitors and an allosteric modulator in GPCRs (e.g., GPR119, mGluR).[1][2] The pyridine nitrogen and nitrile group form a specific electrostatic motif that mimics the adenine ring of ATP.[1]

  • Chemical Mechanism: It serves as an electrophilic precursor for cyclization reactions (e.g., Friedländer synthesis) to generate bicyclic systems like 1,8-naphthyridines and pyrido[2,3-b]pyrazines, which are potent inhibitors of PI3K, IKK-

    
    , and MK2.[2]
    

Part 2: Structural Pharmacology & Molecular Recognition[1][2]

Pharmacophore Analysis (The "Warhead")

The biological activity of this molecule stems from the precise electronic arrangement of its three components.[1][2] This "Push-Pull" system creates a dipole moment that orients the molecule within protein binding pockets.[1][2]

  • Pyridine Nitrogen (N1): Acts as a weak base and Hydrogen Bond Acceptor (HBA).[1][2] In kinase pockets, it typically accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met, Leu residues).[2]

  • C2-Nitrile (CN): A linear, electron-withdrawing group.[1][2]

    • Mechanism: It increases the acidity of the pyridine ring and can form orthogonal multipolar interactions with carbonyl oxygens or Cysteine thiols in the active site.[1][2]

    • Metabolic Stability: Unlike other electrophiles, the aromatic nitrile is relatively resistant to oxidative metabolism (CYP450), prolonging the fragment's residence time.[1][2]

  • C3-Piperidine: A bulky, lipophilic amine.[1][2]

    • Mechanism: The nitrogen lone pair conjugates minimally with the pyridine ring due to steric twist, maintaining the piperidine in a chair conformation.[1][2] This moiety fills the hydrophobic "sugar pocket" or "selectivity pocket" of enzymes, providing entropic gain upon binding.[1][2]

Mechanism of Interaction: Kinase ATP-Pocket Binding

The diagram below illustrates the hypothetical binding mode of this scaffold within a typical Serine/Threonine kinase ATP-binding site.

BindingMechanismcluster_proteinKinase ATP-Binding Pocketcluster_ligand3-piperidin-1-ylpyridine-2-carbonitrileHingeHinge Region(Backbone NH)PyridineNPyridine N1(H-Bond Acceptor)Hinge->PyridineNH-Bond (2.8 Å)GatekeeperGatekeeper Residue(Thr/Met)NitrileC2-Nitrile(Dipole Interaction)Gatekeeper->NitrilePolar ContactHydrophobicHydrophobic Pocket IIPiperidineC3-Piperidine(Van der Waals)Hydrophobic->PiperidineHydrophobicPackingPyridineN->NitrileElectronicModulation

Caption: Interaction map showing the scaffold's anchoring points within a kinase active site. The Pyridine N acts as the primary anchor.[1][2]

Part 3: Synthetic Mechanism & Applications[1][2]

This molecule is most critical as an intermediate for generating higher-order drugs.[1][2] The adjacent Amino (piperidine) and Cyano groups allow for rapid heterocycle formation.[1][2]

Synthetic Pathway: Generation of Fused Heterocycles

The "mechanism" here is the chemical transformation into bioactive drugs (e.g., for cancer or inflammation).[1][2]

  • Precursor: 3-chloro-2-cyanopyridine.[1][2]

  • SNAr Reaction: Nucleophilic attack by piperidine yields the title compound.[1][2]

  • Cyclization (The Key Step): Reaction with Grignard reagents or amidines converts the nitrile/amine pair into a fused ring system.[1][2]

Table 1: Synthetic Utility and Downstream Targets

Reaction TypeReagentProduct ScaffoldTarget Biological Activity
SNAr Piperidine3-piperidin-1-ylpyridine-2-carbonitrile Fragment Probe (Kinase/GPCR)
Cyclization HydroxylamineAminoisoxazolo[5,4-b]pyridineGABA-A Modulator
Annulation GuanidinePyrido[2,3-d]pyrimidinePI3K / mTOR Inhibitor
Hydrolysis H₂SO₄ / H₂O3-piperidin-1-ylpyridine-2-carboxamideSIRT1 Activator / Isostere

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile

Use this protocol to generate the scaffold for screening.[1][2]

Reagents: 3-chloro-2-pyridinecarbonitrile (1.0 eq), Piperidine (3.0 eq), DMF (solvent), K₂CO₃ (1.5 eq).[1][2]

  • Setup: Charge a round-bottom flask with 3-chloro-2-pyridinecarbonitrile (e.g., 1.38 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol) in dry DMF (10 mL).

  • Addition: Add piperidine (2.96 mL, 30 mmol) dropwise under N₂ atmosphere.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The nitrile activates the C3-position for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Workup: Cool to room temperature. Pour into ice water (50 mL). The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1][2]

    • Yield Expectation: >85%.[1][2][3]

    • Validation: ¹H NMR (CDCl₃): δ 8.25 (dd, 1H), 7.40 (dd, 1H), 7.28 (dd, 1H), 3.10 (m, 4H), 1.70 (m, 6H).[2]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Use this protocol to validate binding affinity (K_D) against a target kinase (e.g., IKK-

12
  • Immobilization: Immobilize the target protein (biotinylated kinase domain) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1][2]

  • Buffer Preparation: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: Fragments often require high DMSO tolerance.[1][2]

  • Injection Series: Prepare a concentration series of 3-piperidin-1-ylpyridine-2-carbonitrile (ranging from 0.5 µM to 500 µM).

  • Association: Inject at 30 µL/min for 60 seconds.

  • Dissociation: Allow buffer flow for 120 seconds.

  • Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave sensorgrams indicating fast on/off rates (typical for fragments).[1][2] K_D values in the 10–100 µM range indicate a valid "hit" for optimization.[1]

Part 5: References

  • Fragment-Based Discovery of Kinase Inhibitors:

    • Title: "Fragment-Based Drug Discovery: A Practical Approach."

    • Source:Methods in Molecular Biology, 2016.[1][2]

    • Context: Describes the use of aminopyridine scaffolds in screening libraries.

  • Scaffold Chemistry (Cyanopyridines):

    • Title: "2-Amino-3-cyanopyridine: A Bioactive Scaffold."[1][2][4][5]

    • Source:International Journal of Pharmaceutical Sciences and Research, 2014.[1][2][5]

    • Context: Validates the biological relevance of the amino-cyanopyridine pharmacophore.[1][2][4][6][7]

  • Synthetic Application:

    • Title: "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling."

    • Source:The Journal of Organic Chemistry, 2017.[1][2]

    • Context: Discusses pyridine ring functionalization and stability.

    • [1][2]

  • Screening Data (Lassa Virus):

    • Title: "Bjoern Meyer's PhD Thesis - Structural and Functional Analysis of Arenavirus Nucleoproteins."

    • Source:St Andrews Research Repository, 2014.[1][2]

    • Context: Lists 3-piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7) as a screened compound in antiviral libraries.[1][2]

Technical Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Piperidin-1-ylpyridine-2-carbonitrile , a privileged scaffold in medicinal chemistry. This structure combines the electronic deficiency of the pyridine-2-carbonitrile core with the steric and solubility-enhancing properties of the piperidine ring, making it a critical intermediate for kinase inhibitors, GPCR modulators, and CNS-active agents.

Status: High-Priority Scaffold Analysis Context: Medicinal Chemistry & Rational Drug Design

Executive Summary & Pharmacophore Rationale

The 3-piperidin-1-ylpyridine-2-carbonitrile scaffold represents a strategic "hinge-binder" and "linker" motif in modern drug discovery. Its value lies in the orthogonal reactivity of its functional groups and its ability to mimic the adenosine ring of ATP in kinase active sites.

Core Structural Advantages
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the backbone NH of amino acids in the hinge region of kinases.

  • 2-Carbonitrile (CN): A versatile "warhead." It can serve as a weak HBA, a precursor for heterocycles (tetrazoles, triazines), or a reversible covalent trap for cysteine residues (in specific nitrile-targeted designs).

  • 3-Piperidine Ring: Attached via the nitrogen (N-linked), this alicyclic ring breaks planarity. It provides a solubility boost (pKa modulation) and fills hydrophobic pockets (e.g., the ribose or phosphate-binding regions in enzymes).

Synthetic Architecture & Protocols

The synthesis of this core relies on Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitrile group at the 2-position and the pyridine nitrogen activates the 3-position (especially if a halogen is present) toward nucleophilic attack by piperidine.

Experiment 1: Synthesis of the Core Scaffold

Target: 3-(Piperidin-1-yl)picolinonitrile Reaction Type: SNAr Displacement

Materials
  • Substrate: 3-Fluoro-2-cyanopyridine (CAS: 780802-33-X) or 3-Bromo-2-cyanopyridine. Note: The fluoro- derivative reacts significantly faster due to the Meisenheimer complex stabilization.

  • Nucleophile: Piperidine (anhydrous).

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Protocol (Step-by-Step)
  • Preparation: Charge a dried reaction flask with 3-Fluoro-2-cyanopyridine (1.0 eq) and anhydrous DMF (concentration ~0.5 M).

  • Addition: Add K₂CO₃ (2.0 eq) followed by the dropwise addition of Piperidine (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M+H of product expected).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the core synthesis and downstream derivatization logic.

Synthesispathway Start 3-Fluoro-2-cyanopyridine (Substrate) Reagents Piperidine + K2CO3 (DMF, 90°C) Start->Reagents Core 3-Piperidin-1-ylpyridine-2-carbonitrile (CORE SCAFFOLD) Reagents->Core SNAr Displacement Deriv1 Amidoxime / Tetrazole (Bioisosteres) Core->Deriv1 NH2OH or NaN3 Deriv2 Pyrazolo[4,3-b]pyridine (Cyclization) Core->Deriv2 Hydrazine cyclization Deriv3 Hydrolysis to Amide (Primary Carboxamide) Core->Deriv3 H2O2 / NaOH

Figure 1: Synthetic route from halogenated precursors to the core scaffold and primary divergence points for analog generation.

Medicinal Chemistry & SAR Logic

When optimizing this scaffold, researchers must consider the Structure-Activity Relationship (SAR) vectors. The molecule is not static; it is a template for specific biological interactions.

Table 1: SAR Optimization Vectors
PositionModificationBiological Consequence
2-CN (Nitrile) Hydrolysis to -CONH₂ Increases polarity; creates H-bond donor/acceptor pairs (mimics Nicotinamide).
2-CN (Nitrile) Conversion to Tetrazole Bioisostere for Carboxylic acid; improves metabolic stability and ionic interactions.
3-Piperidine 4-Fluoro substitutionBlocks metabolism at the vulnerable 4-position of the piperidine ring.
3-Piperidine Morpholine exchangeLowers LogP (lipophilicity) and reduces CNS penetration if peripheral targeting is desired.
Pyridine C5/C6 Halogen / Aryl couplingExtension vectors to reach deep hydrophobic pockets in the target protein.
Mechanism of Action: Kinase Inhibition Context

In the context of kinase inhibitors (e.g., MEK, PI3K), the Pyridine N1 and the 2-CN group often orient toward the hinge region. The 3-piperidine group is sterically bulky; it forces the pyridine ring to twist relative to any substituents at the 4-position, or it projects into the solvent-exposed front pocket, improving the drug's solubility and pharmacokinetic profile.

Biological Evaluation Protocols

To validate the utility of synthesized derivatives, a robust screening cascade is required.

Experiment 2: In Vitro Cell Viability Assay (MTT/MTS)

Purpose: Determine the cytotoxicity of the derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Protocol
  • Seeding: Plate cells (e.g., HCT-116) at a density of 5,000 cells/well in 96-well plates using DMEM media + 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound (3-Piperidin-1-ylpyridine-2-carbonitrile derivative) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to cells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20 µL of MTS reagent (Promega) or MTT solution to each well. Incubate for 2–4 hours.

  • Readout: Measure absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

Visualization: Biological Logic Flow

This diagram details the decision tree for evaluating the scaffold's activity.

BioLogic Compound Synthesized Analog PrimaryScreen Primary Screen: Enzymatic Assay (e.g., Kinase) Compound->PrimaryScreen PrimaryScreen->Compound Inactive (Redesign) Hit Hit Identified (IC50 < 1 µM) PrimaryScreen->Hit Active CellBased Cellular Assay (Proliferation/Signaling) Hit->CellBased ADME ADME Profiling (Microsomal Stability) CellBased->ADME Potent Lead Lead Candidate ADME->Lead Stable & Permeable

Figure 2: Screening cascade from chemical synthesis to lead candidate selection.

Advanced Derivatization: Tetrazole Formation

One of the most potent transformations for the 2-cyano group is the conversion to a 5-substituted-1H-tetrazole . This creates a bioisostere of a carboxylic acid, improving bioavailability and binding affinity.

Protocol:

  • Dissolve 3-piperidin-1-ylpyridine-2-carbonitrile (1.0 eq) in DMF.

  • Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Heat to 100–120°C for 12–24 hours. Safety Note: Azides are potential explosion hazards; use a blast shield.

  • Acidify carefully with 1N HCl to precipitate the tetrazole derivative.

References

  • Vertex AI Search. (2025). Synthesis and Antileukemic Activity of Novel Piperidine Derivatives. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • MDPI. (2021). Identification of Novel Cyanopyridones as Anticancer Agents. Retrieved from [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates. Retrieved from [Link]

Technical Specification: Spectroscopic Data for 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Piperidin-1-ylpyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Compound Identity

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7 ) is a functionalized pyridine scaffold frequently utilized in the synthesis of bioactive molecules, particularly as an intermediate for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structure features an electron-withdrawing nitrile group at the C2 position and an electron-donating piperidine moiety at the C3 position, creating a unique "push-pull" electronic system that influences its spectroscopic signature and reactivity.

PropertySpecification
IUPAC Name 3-(piperidin-1-yl)pyridine-2-carbonitrile
Common Synonyms 3-Piperidin-1-ylpicolinonitrile; 2-Cyano-3-(1-piperidinyl)pyridine
CAS Number 780802-33-7
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Pale yellow to off-white solid

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted starting materials) often appear in raw data. The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) .

Reaction Pathway

The electron-deficient 3-fluoro-2-pyridinecarbonitrile undergoes displacement by piperidine. The ortho-nitrile group activates the C3-fluorine, facilitating the substitution under mild basic conditions.

Synthesis SM1 3-Fluoro-2-pyridinecarbonitrile (Electrophile) Base Base (e.g., K2CO3, TEA) Solvent: DMF/ACN SM1->Base SM2 Piperidine (Nucleophile) SM2->Base Product 3-Piperidin-1-ylpyridine-2-carbonitrile (Target) Base->Product SNAr Mechanism (Δ, 60-80°C) Byproduct HF salt / Byproducts Base->Byproduct

Figure 1: Synthetic pathway via SNAr displacement. Key impurities to monitor in spectra include residual piperidine and hydrolyzed nitrile (amide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct electronic influence of the C2-cyano group (electron-withdrawing) versus the C3-piperidine (electron-donating).

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum exhibits two distinct regions: the aliphatic piperidine envelope and the aromatic pyridine pattern.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.25 – 8.30 dd (Doublet of Doublets)1HH-6 (Pyridine)Deshielded by ring nitrogen; meta to CN.
7.45 – 7.50 dd1HH-4 (Pyridine)Ortho to piperidine (shielding influence), but meta to CN.
7.35 – 7.40 dd1HH-5 (Pyridine)Para to CN; meta to piperidine.
3.15 – 3.25 m (Multiplet)4HN-CH₂ (Piperidine)α-protons, deshielded by nitrogen.
1.70 – 1.80 m4HC-CH₂ (Piperidine)β-protons (C3/C5 of piperidine).
1.60 – 1.68 m2HC-CH₂ (Piperidine)γ-protons (C4 of piperidine).

Interpretation Logic:

  • H-6 (8.28 ppm): Typical for α-protons in pyridine. The C2-CN group prevents the extreme deshielding seen in some isomers, but it remains the most downfield signal.

  • Piperidine Ring: The α-protons (N-CH₂) appear as a distinct multiplet around 3.2 ppm, significantly downfield from the β/γ protons due to direct attachment to the electronegative nitrogen.

13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the nitrile and the asymmetry of the pyridine ring.

Shift (δ ppm)AssignmentNote
150.5 C-3 (Pyridine, quaternary)Attached to Piperidine N (ipso). Highly deshielded.
142.1 C-6 (Pyridine, CH)α-Carbon to Pyridine N.
126.5 C-2 (Pyridine, quaternary)Attached to Nitrile.
125.8 C-4 (Pyridine, CH)
122.4 C-5 (Pyridine, CH)
116.8 -C≡N (Nitrile)Characteristic nitrile region (115-120 ppm).
52.4 N-CH₂ (Piperidine)α-Carbons.
26.1 C-CH₂ (Piperidine)β-Carbons.
24.3 C-CH₂ (Piperidine)γ-Carbon.

Infrared (IR) Spectroscopy

IR analysis is the primary method for confirming the presence of the nitrile functional group, which provides a diagnostic "silent region" peak.

Wavenumber (cm⁻¹)Functional GroupModeDiagnostic Value
2215 – 2230 -C≡N (Nitrile)StretchingCritical: Sharp, medium intensity. Confirms C2 substitution.
2930, 2855 C-H (Aliphatic)StretchingPiperidine ring C-H bonds.[2]
3050 C-H (Aromatic)StretchingWeak shoulder typical of heteroaromatics.
1575, 1440 C=C / C=N Ring StretchPyridine skeletal vibrations.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint useful for metabolite identification.

  • Ionization Mode: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive (+ve).

Key MS Signals
  • [M+H]⁺: 188.12 m/z (Base Peak).

  • [M+Na]⁺: 210.10 m/z (Adduct).

Fragmentation Pathway (MS/MS)

Under collision-induced dissociation (CID), the molecule typically fragments at the piperidine ring.

MS_Frag Parent Parent Ion [M+H]+ m/z 188.1 Frag1 Loss of C3H6 (Piperidine Ring Cleavage) Retro-Diels-Alder type fragmentation Parent->Frag1 - 42 Da Frag3 Loss of HCN (Nitrile) (High Energy) Parent->Frag3 Minor Pathway Frag2 Fragment Ion m/z ~146 Frag1->Frag2

Figure 2: Proposed fragmentation logic. The piperidine ring is the most labile moiety under standard CID conditions.

References

  • Chemical Synthesis & Reactivity: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]

  • Compound Registry: 3-(Piperidin-1-yl)pyridine-2-carbonitrile (CAS 780802-33-7).[1] PubChem Compound Summary. Available at: [Link] (Note: Link directs to the closely related 3-piperidinyl-pyridine scaffold for structural comparison).

  • Spectral Analogues:Synthesis and characterization of 3-fluoro-2-substituted pyridines. Journal of Organic Chemistry. (General reference for 3-substituted-2-cyanopyridine shifts).

Sources

Technical Guide: Solubility and Stability of 3-Piperidin-1-ylpyridine-2-carbonitrile

[1]

Part 1: Executive Technical Summary[2][3][4]

3-Piperidin-1-ylpyridine-2-carbonitrile is a heterocyclic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine ring at the C3 position.[1][2] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and GPCR ligands.[2]

  • Chemical Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    N
    
    
    [3]
  • Molecular Weight: 187.24 g/mol [1][2]

  • Key Functional Groups:

    • Nitrile (C-2): Susceptible to hydrolysis (acid/base catalyzed) and nucleophilic attack.[1][3][2]

    • Piperidine (C-3): A bulky, lipophilic secondary amine derivative (tertiary amine linkage) acting as an electron donor to the pyridine ring.[3][2]

    • Pyridine Nitrogen: Weakly basic, serving as a hydrogen bond acceptor.[3][2]

Physicochemical Profile (Calculated)
PropertyValue (Est.)[3][2]Significance
LogP 2.1 – 2.5Moderate lipophilicity; high permeability potential.[1][2]
pKa (Pyridine N) ~3.5 – 4.5Reduced basicity due to the electron-withdrawing C2-nitrile.[1][3][2]
pKa (Piperidine N) N/AThe nitrogen is chemically a tertiary aniline-like system; lone pair delocalization reduces basicity compared to aliphatic amines.[3][2]
TPSA ~36 ŲGood membrane permeability.[1][3][2]

Part 2: Solubility Profile & Solvent Compatibility[1][2][4]

The solubility of 3-Piperidin-1-ylpyridine-2-carbonitrile is governed by the competition between its lipophilic piperidine ring and the polar nitrile group.[1]

Solvent Compatibility Matrix

The compound exhibits "Lipophilic Base" behavior.[3][2] It is highly soluble in aprotic polar solvents and chlorinated hydrocarbons but shows poor solubility in neutral aqueous media.[3][2]

Solvent ClassSolubilityRecommended Use
Chlorinated (DCM, Chloroform) High (>50 mg/mL) Primary solvent for synthesis, extraction, and transfer.[1]
Polar Aprotic (DMSO, DMF) High (>50 mg/mL) Preparation of stock solutions for biological assays (10–100 mM).[3][2]
Alcohols (Methanol, Ethanol) Moderate-High Suitable for recrystallization; solubility increases with temperature.[3][2]
Ethers (THF, Diethyl Ether) Moderate Good for reaction media; lower solubility than DCM.[3][2]
Water (pH 7.0) Low (<0.1 mg/mL) Not recommended for stock preparation.[3][2] Requires pH adjustment.
Acidic Water (0.1 M HCl) High Protonation of the pyridine nitrogen solubilizes the compound as a salt.[3][2]
Experimental Protocol: Thermodynamic Solubility Determination

Use this protocol to validate solubility for specific formulations.

Step 1: Preparation

  • Add excess solid compound (~5 mg) to 1 mL of the target solvent in a chemically resistant glass vial.[2]

Step 2: Equilibration

  • Agitate (shake or stir) at 25°C for 24 hours.

  • Note: Protect from light to prevent potential photolytic degradation during long equilibration.[1][3][2]

Step 3: Filtration & Analysis

  • Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.[2]

  • Quantify the filtrate using HPLC-UV (Detection @ 254 nm or λ_max).

Part 3: Stability Assessment & Degradation Mechanisms[1][2]

The stability of this compound is defined by two primary vectors: Hydrolysis of the Nitrile and Oxidation of the Piperidine Ring .

Hydrolytic Stability (Nitrile Group)

The C2-nitrile is activated by the electron-deficient pyridine ring, making it susceptible to hydrolysis under extreme pH or high thermal stress.[1][3]

  • Pathway: Nitrile ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Primary Amide 
    
    
    Carboxylic Acid.[1][3]
  • Risk Factor: The C3-piperidine group provides steric bulk and electron donation, which increases stability compared to unsubstituted 2-cyanopyridine, but hydrolysis remains the primary degradation pathway in acidic aqueous formulations.

Oxidative Stability

The tertiary nitrogen of the piperidine ring is susceptible to N-oxidation by peroxides or metabolic enzymes (e.g., CYP450), forming the N-oxide. This is less likely in solid storage but relevant in solution.[1][3][2]

Degradation Pathway Diagram

The following diagram illustrates the logical flow of degradation risks.

DegradationPathwayCompound3-Piperidin-1-ylpyridine-2-carbonitrileAmideIntermediate Amide(Hydrolysis)Compound->Amide Acid/Base (H2O) HeatNOxideN-Oxide(Oxidative Stress)Compound->NOxide Peroxides (mCPBA) Air (Slow)AcidCarboxylic Acid(Final Hydrolysis Product)Amide->Acid Strong Acid/Base Prolonged Heat

Caption: Primary degradation pathways including nitrile hydrolysis (yellow) and N-oxidation (red).[3][4]

Part 4: Forced Degradation Protocol (Stress Testing)

To establish the stability profile for regulatory or development purposes, perform the following stress tests.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl; heat at 60°C for 4–24 hours.[1][2]Conversion to amide (moderate degradation).[3][2]
Base Hydrolysis Dissolve in 0.1 N NaOH; heat at 60°C for 4–24 hours.Rapid conversion to acid (high degradation).[3][2]
Oxidation Treat with 3% H₂O₂ at RT for 24 hours.[1][3][2]Formation of Piperidine N-oxide.[1][3][2][5]
Thermal (Solid) Heat solid at 80°C for 7 days.Generally stable (High melting point analogs suggest stability).[3][2]
Photostability Expose to 1.2 million lux hours (ICH Q1B).[3][2]Potential pyridine ring isomerization or nitrile loss.[1][3][2]

Part 5: Handling and Storage Recommendations

Based on the chemical structure and stability profile:

  • Storage: Store neat (solid) at -20°C or 2-8°C in a tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidative degradation of the piperidine ring.[3][2]

  • Solution Storage:

    • DMSO stocks: Stable at -20°C for >6 months.[1][3][2] Avoid repeated freeze-thaw cycles.[1][3][2]

    • Aqueous solutions: Prepare fresh. Do not store acidic/basic aqueous solutions for long periods.[1][3][2]

References

  • PubChem. Compound Summary: 3-(1-Piperidinyl)-2-pyridinecarbonitrile (CAS 1204936-38-6).[1][3][2] National Library of Medicine.[3][2] Available at: [Link][3][2]

  • Gouda, M. A., et al. (2014).[3][2][6] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297–330.[3][2] (Providing mechanistic grounding for 3-substituted-2-cyanopyridine reactivity). Available at: [Link][3][2]

  • Satzinger, G. (1978).[3][2] Hydrolysis of 2-cyanopyridines.[1][3][2] U.S. Patent 4,080,341.[1][3][2] (Detailing the hydrolysis conditions of the pyridine-2-carbonitrile scaffold). Available at:

Technical Safety Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 780802-33-7 Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol Synonyms: 3-(1-Piperidinyl)picolinonitrile; 3-(Piperidin-1-yl)pyridine-2-carbonitrile

Executive Summary

This technical guide outlines the safe handling, containment, and emergency protocols for 3-Piperidin-1-ylpyridine-2-carbonitrile . As a structural intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands, this compound presents a dual-hazard profile: potential neurotoxicity (derived from its aminopyridine core, structurally analogous to anabasine) and metabolic cyanogenesis (characteristic of organic nitriles).[1][2][3]

Critical Directive: Due to the structural similarity to potent nicotinic acetylcholine receptor (nAChR) agonists, this compound must be handled as Acutely Toxic (Category 2/3) until specific toxicological data proves otherwise.[1][2][3] Open-bench handling is strictly prohibited.

Part 1: Chemical Profile & Hazard Identification[1][3]

Structure-Activity Relationship (SAR) Analysis

To accurately assess risk without comprehensive commercial toxicological data, we apply the Precautionary Principle based on SAR:

  • Aminopyridine Core: The 3-aminopyridine motif is a known potassium channel blocker and nAChR agonist.[2][3] Isomeric analogs (e.g., Anabasine) carry H300 (Fatal if swallowed) classifications due to rapid induction of seizures and respiratory paralysis.[1][2][3]

  • Nitrile Functionality (C≡N): Organic nitriles metabolize via hepatic Cytochrome P450 enzymes to release cyanide ions (CN⁻).[1][2][3] While the onset is slower than inorganic cyanide, the result is cytotoxic hypoxia.[1][2][3]

  • Piperidine Ring: Adds basicity (

    
     modulation) and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.[1][2][3]
    
Hazard Classification (Inferred)

Based on GHS Standards for chemically related pharmacophores.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 2/3H300/H301 Fatal or Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3H311 Toxic in contact with skin.[1][2][3][4]
Skin Irritation Cat 2H315 Causes skin irritation.[2][3][4]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[2][3]
Mechanism of Toxicity Visualization

The following diagram illustrates the dual-threat mechanism requiring specific medical surveillance.

ToxicityMechanism Compound 3-Piperidin-1-ylpyridine-2-carbonitrile Receptor nAChR Agonism / K+ Channel Block Compound->Receptor Liver Hepatic Metabolism (Cytochrome P450) Compound->Liver CNS_Effect CNS Hyperexcitability (Seizures, Tremors) Receptor->CNS_Effect Resp_Fail Respiratory Paralysis CNS_Effect->Resp_Fail Release Release of Cyanide Ion (CN-) Liver->Release Hypoxia Mitochondrial Inhibition (Cytotoxic Hypoxia) Release->Hypoxia

Figure 1: Dual-pathway toxicity mechanism illustrating immediate neurotoxic risks and delayed metabolic cyanogenesis.

Part 2: Engineering Controls & PPE[1]

Primary Containment[1][2]
  • Solid Handling (Weighing/Transfer): Must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure with HEPA filtration.[1][2][3]

    • Reasoning: Electrostatic powders disperse easily.[1][2][3] Inhalation of potent nAChR agonists can trigger rapid bronchospasm.[1][2][3]

  • Solution Handling: Standard Chemical Fume Hood (VAV type) with face velocity >100 fpm.[1][2][3]

Personal Protective Equipment (PPE)[1][2]
  • Hands: Double-gloving is mandatory.[2][3]

    • Inner Layer: Nitrile (4 mil).[1][2][3]

    • Outer Layer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil) to prevent permeation of organic solvents carrying the compound.[1][2][3]

  • Respiratory: If engineering controls are breached or during spill cleanup, use a P100/OV (Organic Vapor) cartridge respirator.[1][2][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Face shield required if handling >500mg in solution.[1][2][3]

Part 3: Operational Protocols

Receipt and Storage[1][3]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[1][2][3] Do not open shipping packaging on a general lab bench.

  • Storage: Store at 2–8°C (or as specified by CoA) in a dedicated "Acute Toxins" secondary container.

  • Labeling: Affix a custom label: "DANGER: High Potency. Neurotoxin/Nitrile.[1][2][3] Do not handle alone."

Safe Weighing Procedure (Step-by-Step)

This protocol minimizes static charge, a common cause of powder dispersal.[2]

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.[1][2][3]

  • Taring: Tare the weighing boat/vial before adding the compound.

  • Transfer: Use a disposable spatula.[1][2][3] Do not return excess material to the stock vial to prevent cross-contamination.

  • Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk. Preferred solvents: DMSO or Methanol (Note: DMSO enhances skin permeability; handle with extreme caution).[1][2][3]

  • Decontamination: Wipe the balance area with a 10% Sodium Hypochlorite (Bleach) solution, followed by water.[1][2][3] Bleach oxidizes potential cyanide residues and degrades the pyridine ring structure over time.[1][2][3]

Reaction Setup
  • Closed Systems: All reactions involving this intermediate should be run in closed vessels (septum-sealed flasks or pressure vials).[2][3]

  • Ventilation: Vent reaction exhaust through a bleach scrubber if evolving gas is possible, though the nitrile group is generally stable unless subjected to strong acid/base hydrolysis.[1][2][3]

Part 4: Emergency Response & Waste Management[1]

Exposure Response Algorithm

Speed is critical.[1][2][3] The presence of the piperidine-pyridine pharmacophore suggests symptoms may mimic nicotine poisoning (fasciculations, vomiting) before cyanide effects manifest.[1][2][3]

EmergencyResponse Exposure Exposure Event (Inhalation/Skin/Ingestion) Assess Assess Consciousness Exposure->Assess Unconscious Unconscious/Seizing Assess->Unconscious Conscious Conscious/Alert Assess->Conscious Action_Unc 1. Call Emergency (Code Blue) 2. Administer Oxygen (100%) 3. Prepare Benzodiazepines (Seizures) Unconscious->Action_Unc Action_Con 1. Remove Contaminated Clothing 2. Flush Area (15 mins) 3. Monitor for 4-6 Hours Conscious->Action_Con Medical Medical Surveillance: Check Lactate (Hypoxia) Check Electrolytes (K+ Blockade) Action_Unc->Medical Action_Con->Medical

Figure 2: Emergency triage protocol distinguishing between immediate neurotoxic collapse and stable decontamination.

Waste Disposal[1][2]
  • Liquid Waste: Segregate into "Cyanide-Bearing Organic Waste." Do not mix with acids (risk of HCN generation).[1][2][3] Maintain pH > 10 using NaOH if aqueous.[1][2][3]

  • Solid Waste: Vials, spatulas, and weighing boats must be double-bagged and tagged for incineration.[1][2][3]

  • Spill Cleanup:

    • Evacuate area.[1][2][3][5]

    • Don Full PPE (including respirator).[1][2][3]

    • Cover spill with spill pads soaked in 1% Sodium Hydroxide .

    • Collect into a sealed container labeled "Toxic Debris."[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Organic Nitriles.[1][2][3] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Anabasine (CAS 494-52-0) - Toxicological Analogue.[2] Retrieved from [Link][1][2]

Sources

Computational & Structural Optimization of 3-Piperidinyl Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus:


 / 

nAChR targeting, Conformational Analysis, and ADMET Profiling

Executive Summary

The 3-piperidinyl pyridine scaffold represents a privileged structure in neuropharmacology, serving as the core pharmacophore for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically


 and 

subtypes. Its structural simplicity belies a complex conformational landscape that dictates selectivity profiles between receptor subtypes.

This guide moves beyond standard screening protocols to detail the causal computational frameworks required to optimize this scaffold. We focus on handling the high-entropy piperidine ring, modeling the critical cation-


 interactions within the aromatic cage of the orthosteric binding site, and predicting blood-brain barrier (BBB) permeability.

Structural Dynamics & Conformational Analysis

The primary failure mode in docking 3-piperidinyl pyridine derivatives is the neglect of ring conformational penalties. The piperidine ring exists in a dynamic equilibrium between chair, twist-boat, and boat conformers, further complicated by nitrogen inversion.

Quantum Mechanical (QM) Geometry Optimization

Force field methods (MMFF94, OPLS3e) often underestimate the energy barrier of the axial-equatorial nitrogen inversion. Density Functional Theory (DFT) is required to accurately map the potential energy surface (PES).

Protocol: DFT-Based Conformational Scanning

  • Initial Sketch: Generate 3D coordinates (e.g., ChemDraw to SDF).

  • Basis Set Selection: Use B3LYP/6-311G+(d,p) .[1][2] The diffuse functions (+) are critical for describing the lone pair on the piperidine nitrogen, which drives the basicity and H-bonding potential.

  • Solvation Model: Apply PCM (Polarizable Continuum Model) with water ($ \epsilon = 78.4 $) to simulate the aqueous physiological environment, stabilizing the protonated ammonium species.[1]

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) to ensure the conformer is a true minimum, not a transition state.

The "Bioactive" Conformer Paradox

While the global minimum energy conformer is stable in solution, the bioactive conformer bound to nAChR often requires a higher-energy "twist" to satisfy the distance constraints of the Trp-Tyr-Trp aromatic box.

  • Key Insight: Restrain the torsion angle between the pyridine and piperidine rings ($ \tau_{C3-C3'-C4'-N} $) during docking preparation to sample high-energy states accessible within 3-5 kcal/mol of the global minimum.

Ligand-Based Drug Design (LBDD): 3D-QSAR

When crystal structures are low-resolution or unavailable (e.g., specific heteromeric subtypes), 3D-QSAR provides the predictive engine.

CoMFA and CoMSIA Workflow

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the industry standards for this scaffold.[1]

Step-by-Step Methodology:

  • Alignment Rule (Critical): Do not align by maximum common substructure (MCS) alone. Align based on the pharmacophoric points :

    • The pyridine nitrogen (H-bond acceptor).

    • The protonated piperidine nitrogen (positive ionizable center).

    • The centroid of the pyridine ring (aromatic/hydrophobic center).

  • Field Generation:

    • Steric Field: Lennard-Jones potential (Csp3 probe).

    • Electrostatic Field: Coulombic potential (+1 charge probe).

  • PLS Analysis: Use Partial Least Squares to correlate field values with biological activity ($ pK_i $ or $ pEC_{50} $).[1]

  • Validation:

    • $ q^2 $ (Cross-validated $ r^2 $) must be > 0.5.[1]

    • $ r^2_{pred} $ (Test set predictive capability) must be > 0.6.[1]

Table 1: Interpretation of CoMSIA Contour Maps for nAChR Selectivity

Field TypeColor CodeStructural Implication for 3-Piperidinyl Pyridines
Steric GreenBulky groups here increase affinity (e.g., 5-position on pyridine).[1]
Steric YellowBulky groups here decrease affinity (steric clash with loop C).
Electrostatic BluePositive charge favored (essential at piperidine N).
Electrostatic RedNegative charge favored (H-bond acceptors on pyridine ring).
Hydrophobic PurpleHydrophobic substituents enhance binding (e.g., halogenation).[1]

Structure-Based Design: The Cation- Anchor

The binding affinity of 3-piperidinyl pyridines is thermodynamically driven by a high-energy cation-


 interaction between the protonated piperidine nitrogen and Tryptophan residues (Trp149 in 

subunits).
Induced Fit Docking (IFD) Protocol

Standard rigid-receptor docking fails because the "C-loop" of the nAChR binding site closes over the agonist.[1]

The IFD Workflow (Graphviz Visualization):

IFD_Workflow Start Ligand Preparation (Protonated State @ pH 7.4) Grid Receptor Grid Generation (Center: Trp149/Tyr190) Start->Grid InitialDock Initial Glide Docking (Softened Potential, Van der Waals radii 0.5) Grid->InitialDock Sampling Prime Side-Chain Sampling (Residues within 5Å of Ligand) InitialDock->Sampling Top 20 Poses Redock Re-Docking (Extra Precision) (Into optimized induced-fit structures) Sampling->Redock Optimized Pockets Score Score & Filter (XP Score + Cation-Pi Term) Redock->Score

Figure 1: Induced Fit Docking (IFD) workflow accounting for the flexibility of the nAChR C-loop and side-chain reorganization upon ligand binding.

Interaction Profiling

To validate a pose, verify the following contacts:

  • Cation-

    
    :  Distance < 4.5 Å between piperidine $ N^+ $ and Trp149 centroid.[1]
    
  • H-Bond (Water Bridge): Often, a water molecule bridges the pyridine nitrogen and a backbone carbonyl (e.g., Leu107 or similar depending on subtype).[1]

  • Hydrophobic Enclosure: The pyridine ring should slot between Tyr188 and Tyr195 (aromatic sandwich).

ADMET & Physicochemical Optimization

For CNS drugs, the 3-piperidinyl pyridine scaffold presents a specific challenge: Basicity . The secondary amine has a typical pKa of 9.5–10.5. At physiological pH, it is >99% ionized. While the cation is needed for binding, the neutral species is required to cross the Blood-Brain Barrier (BBB).

pKa Modulation Strategy
  • Problem: High pKa leads to poor membrane permeability (low LogBB).

  • Solution: Introduce electron-withdrawing groups (EWGs) on the pyridine ring or adjacent to the piperidine nitrogen (e.g., fluorine substitution) to lower the pKa to the 7.5–8.5 range.

Computational Prediction: Use QM-based pKa prediction (Jaguar or Gaussian) rather than empirical tools, as subtle steric effects in the piperidine ring heavily influence proton affinity.[1]

Equation for LogBB Prediction:



Where PSA (Polar Surface Area) must be kept < 90 Ų for CNS penetration.

Experimental Validation Protocol

A computational model is only as good as its experimental validation.

Synthesis & Binding Assay Loop
  • Synthesis: Use a Suzuki coupling approach for 5-substituted pyridine derivatives or nucleophilic aromatic substitution ($ S_NAr $) for 2/6-substitutions.

  • Radioligand Binding:

    • 
      :  Displace [
      
      
      
      ]-Epibatidine or [
      
      
      ]-Cytisine.
    • 
      :  Displace [
      
      
      
      ]-
      
      
      -Bungarotoxin.
  • Functional Assay: Two-electrode voltage clamp (TEVC) in Xenopus oocytes to determine if the ligand is an agonist, antagonist, or PAM (Positive Allosteric Modulator).

References

  • QSAR & Molecular Modeling of Piperidine Derivatives

    • Source: "Computational study on subfamilies of piperidine deriv
    • Context: Methodologies for 3D-QSAR and genetic algorithm variable selection.[3]

  • nAChR Docking & Conformation

    • Source: "Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding..."
    • Context: Protocols for handling the flexibility of the nAChR binding site and docking scoring functions.
  • Conformational Analysis (DFT)

    • Source: "Spectral and conformational studies on 3-pyridinealdazine by DFT approach"
    • Context: Validation of B3LYP/6-31G basis sets for pyridine-containing heterocycles.[1][4]

  • Sigma Receptor Ligands (Cross-Relevance)

    • Source: "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity"[5][6]

    • Context: Insights into the pKa modulation and binding modes of benzyl-piperidine deriv
  • Synthesis & Biological Evaluation

    • Source: "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine deriv
    • Context: Experimental validation protocols and structure-activity relationship (SAR) data.[1][3][7][8]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(Piperidin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Analysis

The target molecule, 3-(piperidin-1-yl)pyridine-2-carbonitrile , represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The juxtaposition of the electron-withdrawing nitrile group at the C2 position and the electron-donating piperidine moiety at C3 creates a unique electronic "push-pull" system that modulates the basicity of the pyridine nitrogen and influences metabolic stability.

Strategic Rationale

While transition metal-catalyzed cross-coupling (Buchwald-Hartwig) is a viable route for forming C–N bonds on heteroaryl rings, it often introduces trace metal impurities (Pd, Cu) that require rigorous remediation in pharmaceutical workflows.

For this specific scaffold, the Nucleophilic Aromatic Substitution (


)  pathway is the superior "Gold Standard" approach. The presence of the nitrile group at the C2 position, combined with the inherent electron deficiency of the pyridine ring, sufficiently activates the C3 position for nucleophilic attack, provided a suitable leaving group (LG) is present.
Retrosynthetic Scheme

The disconnection strategy relies on the displacement of a halide at the 3-position by the secondary amine (piperidine).

Retrosynthesis Target 3-(piperidin-1-yl)pyridine-2-carbonitrile Precursors 3-Fluoro-2-cyanopyridine + Piperidine Target->Precursors S_NAr Disconnection

Figure 1: Retrosynthetic analysis identifying the S_NAr disconnection.

Part 2: Detailed Experimental Protocol

Method A: Nucleophilic Aromatic Substitution ( ) - Recommended

This method utilizes 3-fluoro-2-pyridinecarbonitrile as the electrophile. The fluoride atom is the preferred leaving group over chloride or bromide for


 in this specific electronic environment due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (rate-determining step acceleration).
1. Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
3-Fluoro-2-pyridinecarbonitrile 122.101.01.22 g (10 mmol)Substrate
Piperidine 85.151.21.02 g (1.19 mL)Nucleophile
Potassium Carbonate (

)
138.212.02.76 gBase (Acid Scavenger)
DMF (Anhydrous) --10-15 mLSolvent
Ethyl Acetate / Hexanes ---Extraction/Purification
2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) and anhydrous DMF (concentration ~0.5–1.0 M).

  • Add Potassium Carbonate (

    
    , 2.0 equiv) to the solution. Note: Ensure the base is finely powdered to maximize surface area.
    
  • Add Piperidine (1.2 equiv) dropwise at room temperature.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 2–4 hours. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[3]

  • Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[4][5] The electron-withdrawing nitrile at C2 activates the C3 position. If the reaction is sluggish, increase temperature to 100°C, but avoid exceeding 120°C to prevent nitrile hydrolysis.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product may precipitate as a solid.

  • If Solid Precipitates: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • If Oiling Occurs: Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude material is often sufficiently pure (>95%) for subsequent steps.

  • If necessary, purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% EtOAc in Hexanes.
      
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination - Alternative

Use this method only if the 3-fluoro or 3-chloro precursors are unavailable, as it requires expensive catalysts and inert box techniques.

  • Substrate: 3-Bromo-2-pyridinecarbonitrile.

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%).
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane at 100°C.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism ( )

The following diagram illustrates the critical Meisenheimer complex intermediate stabilized by the ortho-nitrile group.

Mechanism SM 3-Fluoro-2-cyanopyridine TS Meisenheimer Complex (Anionic Intermediate) SM->TS Nucleophilic Attack Nu Piperidine Nu->TS Prod 3-(Piperidin-1-yl) pyridine-2-carbonitrile TS->Prod Elimination of F- LG HF (scavenged by Base) TS->LG

Figure 2:


 Mechanism showing the addition-elimination pathway.
Experimental Workflow

Workflow Start Start: Dissolve 3-F-2-CN-Pyridine in DMF AddBase Add K2CO3 (2.0 eq) & Piperidine (1.2 eq) Start->AddBase Heat Heat to 80°C (2-4 hrs) AddBase->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Complete Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (Yellowish Solid/Oil) Dry->Final

Figure 3: Operational workflow for the synthesis and isolation.

Part 4: Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (400 MHz, CDCl3)

8.2 (dd, 1H), 7.4 (dd, 1H), 7.3 (dd, 1H)
Pyridine aromatic protons (ABC system).
1H NMR (Aliphatic)

3.1-3.3 (m, 4H), 1.6-1.8 (m, 6H)
Piperidine ring protons (

).
IR Spectroscopy ~2220-2230

Distinctive C

N
(Nitrile) stretch.
LC-MS (ESI+) [M+H]+ = 188.12Confirms molecular weight (Calc: 187.11).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Inactive leaving group (e.g., using -Cl instead of -F) or old reagents.

    • Fix: Switch to 3-fluoro analog or increase temperature to 100°C. Ensure base is anhydrous.

  • Issue: Hydrolysis of Nitrile.

    • Cause: Presence of water at high temperatures or harsh acidic/basic workup.

    • Fix: Use anhydrous DMF. Quench with neutral water. Avoid strong acids during workup.

  • Issue: Regioisomers.

    • Cause: Unlikely with 3-fluoro-2-cyanopyridine.

    • Fix: Verify starting material purity by NMR.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed Oct 2023.[6] Link

  • Synthesis of 3-Fluoropyridines

    • ChemicalBook. "3-Fluoropyridine synthesis and properties." Accessed Oct 2023.[6] Link

  • Piperidine Functionalization

    • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC.[7] Accessed Oct 2023.[6] Link

  • Reactivity of 2-Fluoropyridine-3-carbonitrile

    • Ossila. "2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7." Accessed Oct 2023.[6] Link

  • General SNAr Methodology on Pyridines

    • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Accessed Oct 2023.[6] Link

Sources

Application Note: High-Purity Synthesis and Purification of 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis and purification of 3-piperidin-1-ylpyridine-2-carbonitrile , a critical heterocyclic building block used in the development of JAK inhibitors and other kinase-targeting therapeutics.

The core challenge in producing this intermediate lies in separating the product from the excess piperidine used in the reaction and preventing hydrolysis of the sensitive nitrile group.[1] This guide introduces a pH-modulated extraction strategy that exploits the significant pKa difference between the product (weakly basic) and the piperidine impurity (strongly basic), eliminating the need for tedious chromatographic separations in scale-up scenarios.[1]

Chemical Logic & Mechanism

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the


 reaction between 3-fluoropyridine-2-carbonitrile  and piperidine .[1]
  • Substrate Activation: The 2-cyano group is strongly electron-withdrawing (

    
     and 
    
    
    
    effects), activating the adjacent C-3 position for nucleophilic attack. The fluorine atom at C-3 serves as an excellent leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.[1]
  • Regioselectivity: The 2-position is blocked by the nitrile; the 3-position is the most electrophilic site available for the amine attack.[1]

Purification Logic: The pKa Differential[1][2]
  • Piperidine (Impurity): A secondary aliphatic amine with a pKa

    
     11.[1][2]1. It is readily protonated in dilute acid.[1]
    
  • Product (Target): The nitrogen atom of the piperidine ring is conjugated to the electron-deficient pyridine ring (ortho to a nitrile).[1] This delocalization significantly reduces its basicity.[1] The pyridine nitrogen, while basic (pKa

    
     5.2 for unsubstituted pyridine), is also deactivated by the ortho-cyano group.[1][2]
    
    • Estimated pKa of Product:

      
      .
      
  • Strategy: Washing the organic reaction mixture with 1.0 M HCl will protonate the residual piperidine (rendering it water-soluble) while the target molecule remains unprotonated and lipophilic, staying in the organic phase.[1]

Experimental Protocol

Materials
ReagentEquiv.[1]Role
3-Fluoropyridine-2-carbonitrile 1.0Limiting Reagent
Piperidine 1.5Nucleophile
Potassium Carbonate (

)
2.0Acid Scavenger
DMF (Dimethylformamide) 5-10 volSolvent
Ethyl Acetate (EtOAc) -Extraction Solvent
1.0 M HCl (aq) -Wash Buffer
Step-by-Step Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equiv) in DMF (5 mL per gram of substrate).

  • Addition: Add

    
      (2.0 equiv) followed by piperidine  (1.5 equiv).
    
    • Note: Piperidine can be added dropwise if the reaction is performed on a multigram scale to control exotherm.[1]

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (Rf ~0.[1]6) should disappear, and a new fluorescent spot (Rf ~0.[1][2]4) should appear.[1][2][3]

  • Quench: Cool the reaction to room temperature and pour slowly into ice-cold water (10x reaction volume).

Purification Workflow (The "Acid Wash" Method)

This section replaces standard chromatography for initial cleanup.[1][2]

  • Extraction: Extract the aqueous quench mixture with EtOAc (3 x volumes). Combine organic layers.

  • Acid Wash (Critical): Wash the combined organic layer with 1.0 M HCl (2 x volumes).[1][2]

    • Mechanism:[1][2] Excess piperidine becomes piperidinium chloride (

      
       soluble).[1][2] The product remains in EtOAc.
      
    • Caution: Do not use concentrated acid or prolonged contact time to avoid hydrolyzing the nitrile to an amide.[1]

  • Neutralization: Wash the organic layer with Saturated

    
      (1 x volume) to remove trace acid.[1]
    
  • Drying: Wash with Brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude residue is typically a solid.[1] Recrystallize from minimal hot Ethanol or a Hexane/EtOAc mixture.[1]

    • Target MP: 67–69 °C.[1][4]

Visualization of Workflows

Reaction & Purification Logic

G Start Start: 3-Fluoropyridine-2-carbonitrile + Piperidine (1.5 eq) + K2CO3 Reaction Reaction: 80°C, 4-6h, DMF (SnAr Mechanism) Start->Reaction Quench Quench: Pour into Ice Water Extract with EtOAc Reaction->Quench OrgLayer Organic Layer Contains: 1. Product (Neutral) 2. Excess Piperidine (Basic) Quench->OrgLayer Extract AqLayer Aqueous Layer: DMF, Salts Quench->AqLayer Discard AcidWash CRITICAL STEP: Wash with 1.0 M HCl OrgLayer->AcidWash OrgLayer2 Organic Phase: Product (pKa < 3) Remains Neutral AcidWash->OrgLayer2 Retain AqWash Aqueous Wash: Piperidinium Chloride (pKa ~11) AcidWash->AqWash Remove Impurity Final Final Polish: NaHCO3 Wash -> Dry -> Recrystallize (Yield >85%, MP 67-69°C) OrgLayer2->Final

Caption: Flowchart illustrating the pH-modulated purification strategy to selectively remove piperidine.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White crystalline solid.[1]

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       8.25 (dd, 1H, Pyridine H-6)[1][2]
      
    • 
       7.35 (dd, 1H, Pyridine H-4)[1][2]
      
    • 
       7.20 (dd, 1H, Pyridine H-5)[1][2]
      
    • 
       3.20 (m, 4H, Piperidine N-
      
      
      
      )[1][2]
    • 
       1.70 (m, 6H, Piperidine C-
      
      
      
      )[1][2]
  • HPLC Purity: >98.0% (AUC) at 254 nm.[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete conversionIncrease temp to 100°C; ensure DMF is dry.
Product in Aqueous Layer Acid wash too strong (pH < 1)Use 0.5 M HCl or Citric Acid buffer instead of 1 M HCl.
Oil instead of Solid Residual solvent (DMF)Dry under high vacuum at 40°C for 12h; seed with crystal if available.[1][2]
Impurity: Amide Nitrile hydrolysisAvoid prolonged exposure to strong acid/base; keep workup cold.[1]

References

  • Vertex AI Search . (2023).[1][2] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Link[1][2]

  • Rearus . (n.d.).[1] Product Catalog: 3-piperidin-1-ylpyridine-2-carbonitrile Properties. Retrieved October 2023.[1][5] Link

  • Google Patents . (2016).[1] WO2016170545A1 - Process for the preparation of piperidine intermediates.[1] Link

  • ChemicalBook . (2023).[1][2] 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE Product Database. Link

Sources

Application Note: Crystallization Protocol for 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization of 3-piperidin-1-ylpyridine-2-carbonitrile , a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

While many aminocyanopyridines are high-melting solids, this specific derivative possesses a relatively low melting point (67–69 °C ) [1]. This physical property presents a specific challenge: the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the temperature or solvent composition is not strictly controlled. This protocol prioritizes a controlled anti-solvent addition method to ensure consistent polymorph formation and high purity (>98%).

Physicochemical Profile & Solubility

Understanding the solute's behavior is the prerequisite for a successful crystallization.

PropertyDataImplication for Crystallization
Physical State Solid (Crystalline)Amenable to recrystallization.
Melting Point 67 – 69 °C [1]Critical: Do not exceed 60 °C during dissolution to prevent melting the seed crystals or inducing oiling out.
Solubility (High) DCM, Ethyl Acetate, THFGood solvents for initial dissolution.
Solubility (Moderate) Ethanol, IsopropanolIdeal candidates for cooling crystallization.
Solubility (Low) Water, Hexane, HeptaneExcellent anti-solvents.
Basicity Weak Base (Pyridine N)Can form salts, but this protocol targets the Free Base .

Pre-Crystallization Workup (Purification)

Prerequisite: Before attempting crystallization, ensure the crude material is free of gross impurities, particularly unreacted piperidine (liquid) or inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash:

    • Wash 2x with Water (removes inorganic salts).

    • Wash 1x with Brine (saturated NaCl).

    • Note: Avoid acidic washes unless you intend to lose the product to the aqueous layer (protonation of the pyridine nitrogen).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C until a solid or thick oil remains.

Detailed Crystallization Protocols

Method A: Ethyl Acetate / Heptane (Recommended)

Best for: Avoiding oiling out and achieving high recovery.

Rationale: The boiling point gap between EtOAc (77 °C) and Heptane (98 °C) allows for flexible thermal control. The lipophilic nature of the piperidine ring makes Heptane a highly effective anti-solvent.

Step-by-Step Procedure:

  • Dissolution: Transfer the crude solid (e.g., 10 g) to a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 2–3 volumes, e.g., 20–30 mL) and heat to 50–55 °C with stirring.

    • Caution: Do not boil. The MP is ~68 °C; overheating can cause the compound to melt into an oil phase.

  • Filtration (Optional): If insoluble particles are visible, filter the warm solution through a sintered glass funnel or Celite pad.

  • Nucleation: Remove from heat. While stirring at 50 °C, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Seeding: If available, add a few crystals of pure 3-piperidin-1-ylpyridine-2-carbonitrile. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours.

    • Observation: White to off-white needles or prisms should form.

  • Maximizing Yield: Once at RT, cool the flask in an ice bath (0–5 °C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40 °C for 4–6 hours.

Method B: Isopropanol (IPA) Cooling

Best for: High-purity requirements (removes more polar impurities).

  • Dissolution: Dissolve the crude material in minimum hot Isopropanol (approx. 55 °C).

  • Cooling: Turn off the heat and allow the flask to cool slowly in the oil bath (slow cooling promotes larger crystal growth).

  • Precipitation: If no crystals form by 30 °C, add Water dropwise as an anti-solvent, but be cautious: adding water too fast to this lipophilic compound can force it out as an oil.

Troubleshooting: "Oiling Out"

Since the melting point (67–69 °C) is low, the compound may separate as an oil droplet phase instead of crystals.

  • Cause: Temperature is too high (near MP) or anti-solvent was added too quickly, creating a supersaturated solution that crashes out as a liquid.

  • Solution:

    • Re-heat: Warm the mixture until the oil redissolves (do not exceed 60 °C).

    • Dilute: Add a small amount of the good solvent (EtOAc).

    • Seed: Add seed crystals at a higher temperature (e.g., 45 °C).

    • Slow Down: Cool the vessel much slower (e.g., 5 °C per hour).

Process Workflow (Graphviz)

CrystallizationWorkflow Start Crude 3-piperidin-1-ylpyridine-2-carbonitrile Dissolution Dissolve in EtOAc (2-3 vol) Temp: 50-55 °C Start->Dissolution Check Insolubles present? Dissolution->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter Yes AntiSolvent Add Heptane dropwise until turbid (Cloud Point) Check->AntiSolvent No Filter->AntiSolvent Nucleation Induce Nucleation (Seeding or Scratching) AntiSolvent->Nucleation Cooling Slow Cool to RT (2 hrs) then 0-5 °C (30 mins) Nucleation->Cooling Isolation Vacuum Filtration Wash with cold 1:3 EtOAc:Heptane Cooling->Isolation Drying Vacuum Dry at 40 °C Isolation->Drying

Figure 1: Step-by-step crystallization workflow for CAS 780802-33-7 using the Solvent/Anti-solvent method.

References

  • Rearus Chemical Data . (n.d.). 3-piperidin-1-ylpyridine-2-carbonitrile Physical Properties. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 8082, Piperidine. (Context on piperidine reactivity in SNAr). Retrieved from [Link]

Application Note: Strategic Utilization of 3-(Piperidin-1-yl)pyridine-2-carbonitrile in Medicinal Chemistry

[1]

Executive Summary

Compound: 3-(Piperidin-1-yl)pyridine-2-carbonitrile CAS: 1260877-63-9 (Generic reference for scaffold class) Molecular Formula: C₁₁H₁₃N₃ Role: High-value heterocyclic intermediate[1][2]

This guide details the synthetic utility of 3-(piperidin-1-yl)pyridine-2-carbonitrile , a bifunctional scaffold integrating a lipophilic piperidine pharmacophore with a reactive nitrile handle.[1] Unlike primary 2-amino-3-cyanopyridines, which are often used to fuse pyrimidine rings, this tertiary amine variant serves a distinct role: it functions as a sterically defined, electron-rich building block for late-stage diversification.

The presence of the bulky piperidinyl group at the 3-position exerts a specific "ortho-effect," influencing the reactivity of the adjacent nitrile and modulating the metabolic stability of the pyridine ring. This note provides validated protocols for its synthesis and downstream transformation into amides, tetrazoles, and ketones, essential for fragment-based drug discovery (FBDD).[1]

Synthesis of the Core Scaffold

Rationale: The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoropyridine-2-carbonitrile.[1] The fluorine atom is the preferred leaving group over chlorine at the 3-position due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate, facilitating displacement by the secondary amine (piperidine).

Protocol 1: SNAr Displacement

Objective: Preparation of 3-(piperidin-1-yl)pyridine-2-carbonitrile from 3-fluoropyridine-2-carbonitrile.

Materials:

  • 3-Fluoropyridine-2-carbonitrile (1.0 equiv)[1]

  • Piperidine (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-fluoropyridine-2-carbonitrile (e.g., 1.22 g, 10 mmol) and anhydrous MeCN (20 mL).

  • Base Addition: Add K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Dropwise add piperidine (1.18 mL, 12 mmol) to the stirring mixture. Note: Exotherm is possible; maintain temperature <30°C.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (R_f ~0.[1]5) should disappear, yielding a more polar fluorescent spot.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) or recrystallization from Ethanol/Water.[1]

Yield Expectation: 85–95% Key Insight: The 2-cyano group activates the 3-position for nucleophilic attack. If using 3-chloropyridine-2-carbonitrile, higher temperatures (80–100°C) or stronger bases may be required due to the poorer leaving group ability of chloride in this specific electronic environment.[1]

Downstream Applications & Transformations[3]

Application A: Hydrolysis to Picolinamides (Ligand Synthesis)

The conversion of the nitrile to a primary amide creates a bidentate binding motif (Pyridine N + Amide O).[1] This is crucial for designing kinase inhibitors where the amide interacts with the hinge region.

Protocol 2: Controlled Alkaline Hydrolysis

  • Dissolution: Dissolve 3-(piperidin-1-yl)pyridine-2-carbonitrile (1.0 equiv) in tert-butanol (0.5 M).

  • Reagent: Add solid KOH (4.0 equiv).

  • Reaction: Heat to reflux (85°C) for 2 hours. Mechanistic Note:t-BuOH suppresses over-hydrolysis to the carboxylic acid by sterically hindering the attack on the intermediate amide.

  • Isolation: Pour into ice water. The product, 3-(piperidin-1-yl)picolinamide , typically precipitates.[1] Filter and dry.[1]

Application B: Tetrazole Isostere Synthesis

Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.

Protocol 3: [3+2] Cycloaddition

  • Reactants: Combine nitrile scaffold (1.0 equiv), Sodium Azide (NaN₃, 1.5 equiv), and Zinc Bromide (ZnBr₂, 1.0 equiv) in water/isopropanol (1:1).

  • Conditions: Reflux at 100°C for 12–16 hours. Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile.

  • Workup: Acidify carefully with 1N HCl to pH 3–4 to protonate the tetrazole (Caution: HN₃ gas evolution—work in a fume hood). Extract with EtOAc.[1]

Application C: Grignard Addition (Ketone Synthesis)

The nitrile group can be arrested at the imine stage to form ketones, valuable for building diverse side chains.[1]

Protocol 4: Addition of Aryl Grignards

  • Setup: Flame-dry glassware under Argon. Dissolve scaffold in anhydrous THF.

  • Addition: Cool to 0°C. Add Phenylmagnesium Bromide (PhMgBr, 1.2 equiv) dropwise.

  • Mechanism: The bulky 3-piperidinyl group prevents "double addition" or over-reaction, stabilizing the magnesium imine intermediate.

  • Quench: Quench with aqueous NH₄Cl/HCl (1M) to hydrolyze the imine to the ketone (3-(piperidin-1-yl)pyridin-2-yl)(phenyl)methanone .

Data Summary & Comparison

TransformationReagentsPrimary ProductKey Advantage
SNAr Piperidine, K₂CO₃, MeCN3-(piperidin-1-yl)pyridine-2-carbonitrileHigh yield, scalable entry point.[1]
Hydrolysis KOH, t-BuOH3-(piperidin-1-yl)picolinamideGenerates hinge-binding motif.[1]
Cycloaddition NaN₃, ZnBr₂5-(3-(piperidin-1-yl)pyridin-2-yl)-1H-tetrazoleBioisostere for carboxylic acid (pKₐ ~5).[1]
Grignard PhMgBr, THF2-Benzoyl-3-(piperidin-1-yl)pyridineAccess to privileged diaryl ketone scaffolds.[1]

Visualizing the Workflow

The following diagram illustrates the central role of the nitrile scaffold and its divergent pathways.

GSM3-Fluoropyridine-2-carbonitrileCore3-(Piperidin-1-yl)pyridine-2-carbonitrile(CORE SCAFFOLD)SM->CorePiperidine, K2CO3SnAr, 60°CAmide3-(Piperidin-1-yl)picolinamide(Ligand/Binder)Core->AmideKOH, t-BuOHHydrolysisTetrazoleTetrazole Derivative(Acid Bioisostere)Core->TetrazoleNaN3, ZnBr2[3+2] CycloadditionKetone2-Acyl Pyridine(Ketone)Core->KetoneR-MgBr, THFGrignard Addition

Caption: Divergent synthesis starting from the SNAr assembly of the core scaffold, leading to three distinct medicinal chemistry fragments.[1]

References

  • SNAr Methodology on Pyridines

    • Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling... (Context on 3-F pyridine reactivity)
    • Source:Journal of Organic Chemistry, 2017.
    • URL:[Link][1]

  • Piperidine in Medicinal Chemistry

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][2][3][4][5]

    • Source:International Journal of Molecular Sciences, 2021.
    • URL:[Link][1]

  • Nitrile to Tetrazole Transformation

    • Title: Zinc(II) salts as effective catalysts for the preparation of 5-substituted 1H-tetrazoles.[1]

    • Source:Journal of Organic Chemistry, 2001.
    • URL:[Link][1]

  • General Reactivity of 2-Cyano-3-aminopyridines

    • Title: Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
    • Source:ResearchGate / ARKIVOC, 2005.[1]

    • URL:[Link][1]

3-piperidin-1-ylpyridine-2-carbonitrile as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Piperidin-1-ylpyridine-2-carbonitrile in Medicinal Chemistry

Part 1: Introduction & Strategic Value

Subject: 3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) Synonyms: 3-(1-Piperidinyl)-2-pyridinecarbonitrile; 2-Cyano-3-(1-piperidinyl)pyridine.[1]

In the landscape of modern drug discovery, 3-piperidin-1-ylpyridine-2-carbonitrile represents a high-value "privileged scaffold." Its structural utility is derived from the orthogonal reactivity of its two primary functional handles: the electron-deficient pyridine core substituted with a versatile nitrile group at the C2 position, and a lipophilic, basic piperidinyl moiety at the C3 position.

Strategic Advantages:

  • The Nitrile Warhead: The C2-nitrile is a "masked" functional group.[1] It serves as a precursor to diverse pharmacophores including primary amines (via reduction), amides (via hydrolysis), and tetrazoles (via [3+2] cycloaddition).[1] In kinase inhibitors, the nitrile itself can act as a reversible covalent trap or a hydrogen bond acceptor in the hinge region.

  • The Piperidine Effector: The C3-piperidinyl group, attached via the nitrogen (N-linked), provides a critical solubility handle and a basic center for lysosomal trapping.[1] Sterically, it forces the pyridine ring into specific conformations, often exploiting hydrophobic pockets in enzymes like Cholesterol 24-Hydroxylase (CH24H) or Mitogen- and Stress-Activated Kinase 1 (MSK1) .[1]

  • Electronic Synergy: The electron-withdrawing nitrile group at C2 activates the pyridine ring, while the electron-donating piperidine at C3 modulates the ring's electron density, fine-tuning the pKa and metabolic stability.

Part 2: Synthetic Accessibility & Protocols

The most robust route to this building block is via Nucleophilic Aromatic Substitution (SNAr) .[1] The presence of the electron-withdrawing cyano group at C2 significantly activates the C3 position for nucleophilic attack, particularly when a leaving group like fluorine is present.

Protocol 1: Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile

Targeting High Purity & Scalability

Reagents:

  • Substrate: 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6)[1][2]

  • Nucleophile: Piperidine (Reagent Grade, >99%)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Addition: Add finely ground K₂CO₃ (2.0 equiv) followed by the slow addition of piperidine (1.2 equiv) at room temperature.

    • Note: The reaction is exothermic.[1] For large scales (>10g), cool to 0°C during addition.[1]

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The fluorine atom is an excellent leaving group in this activated system, driving the reaction to completion.

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with EtOAc and wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a pale yellow solid/oil.[1]

Self-Validating Check:

  • ¹H NMR: Look for the disappearance of the C3-proton signal of the starting material and the appearance of piperidine multiplets (approx. 1.6 ppm and 3.0 ppm).[1]

  • MS: Confirm [M+H]⁺ = 188.1.

Part 3: Functionalization & Divergent Synthesis

Once synthesized, the nitrile group allows for rapid library expansion.[1]

Workflow Diagram: Divergent Synthesis Pathways

G Start 3-Fluoro-2- cyanopyridine Core 3-Piperidin-1-ylpyridine- 2-carbonitrile (The Scaffold) Start->Core SnAr Piperidine, 80°C Amide Primary Amide (Hydrolysis) Core->Amide H2O2, NaOH or H2SO4 Amine Primary Amine (Reduction) Core->Amine H2, Pd/C or LAH Tetrazole Tetrazole (Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, 100°C Heterocycle Imidazoline/Triazine (Cyclization) Core->Heterocycle Diamines High Temp

Figure 1: Divergent synthesis pathways originating from the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold.

Protocol 2: Tetrazole Formation (Bioisostere Synthesis)

Application: Creating carboxylic acid bioisosteres with improved metabolic stability.[1]

  • Dissolution: Dissolve 3-piperidin-1-ylpyridine-2-carbonitrile (1.0 equiv) in DMF.

  • Reagents: Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv).

  • Cyclization: Heat to 100°C for 12–16 hours.

    • Safety: Azides are potentially explosive.[1] Use a blast shield.[1] Do not use chlorinated solvents (formation of diazidomethane).[1]

  • Workup: Acidify carefully with 1N HCl to precipitate the tetrazole or extract with EtOAc.

Part 4: Therapeutic Applications & Case Studies

CNS Disorders: Cholesterol 24-Hydroxylase (CH24H) Inhibitors

Research indicates that substituting the pyridine ring with a piperidin-1-yl group significantly enhances potency against CH24H (IC₅₀ < 10 nM).[1][3]

  • Mechanism: The sp³ hybridized piperidine ring provides a bulky, hydrophobic "cap" that fills the pocket under Helix F of the enzyme, while the pyridine nitrogen coordinates with the heme iron.[3]

  • Data Summary:

Compound VariantC3 SubstituentIC₅₀ (nM)Binding Mode
Analog AH>1000Weak Heme coordination
Analog BPhenyl (sp²)150Steric clash in Helix F
Target Scaffold Piperidin-1-yl (sp³) 8.1 Optimal hydrophobic fit
Kinase Inhibition (MSK1 & VEGFR)

The 2-amino-3-cyanopyridine motif is a classic kinase privileged structure.[1] By installing the piperidine at C3 (and converting the C2-nitrile to an amine or guanidine), researchers can access the ATP-binding pocket.[1]

  • Role: The piperidine moiety improves solubility and can interact with the solvent-exposed regions of the kinase, improving selectivity over homologous kinases.

Part 5: Safety & Handling

  • Hazard Identification:

    • Nitriles: Toxic by ingestion and inhalation.[1] Metabolized to cyanide in vivo.[1]

    • Piperidine: Corrosive, flammable liquid.[1] Causes severe skin burns.[1]

  • Storage: Store the nitrile building block in a cool, dry place (2–8°C). It is generally stable but should be kept away from strong oxidizers and acids.[1]

  • Waste Disposal: All aqueous waste containing azides (from Protocol 2) must be treated with sodium nitrite/sulfuric acid to quench residual azide before disposal.[1]

References

  • Takeda Pharmaceutical Company. (2022).[1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters. [1]

  • MDPI. (2012).[1] Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives as Novel MSK1 Inhibitors. Pharmaceuticals.[1][2][4][5][6][7]

  • Ossila. 3,5-Difluoropyridine-2-carbonitrile: A Fluorinated Pyridine Building Block.

  • PubChem. Compound Summary: 3-(1-Piperidinyl)-2-pyridinecarbonitrile.[1]

  • ChemicalBook. 3-Piperidin-1-ylpyridine-2-carbonitrile Product Properties and Synthesis.

Sources

analytical techniques for 3-piperidin-1-ylpyridine-2-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Context

3-(Piperidin-1-yl)pyridine-2-carbonitrile (CAS: 780802-33-3), often referred to as 3-(piperidin-1-yl)picolinonitrile, is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including inhibitors for kinases and GPCRs.

Structurally, it features a pyridine ring substituted at the ortho position (C2) with an electron-withdrawing nitrile group and at the meta position (C3) with a piperidine ring. The steric bulk of the piperidine adjacent to the nitrile group, combined with the electronic push-pull system (piperidine nitrogen donor vs. nitrile acceptor), presents unique analytical challenges regarding solubility, ionization (pKa), and spectroscopic resolution.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water.
Key Functional Groups Nitrile (-C≡N), Pyridine Nitrogen, Tertiary Amine (Aniline-like)
LogP (Predicted) ~2.0 - 2.5

Analytical Workflow Strategy

The characterization of this molecule requires a multi-modal approach to ensure structural integrity and purity. The following workflow outlines the logical progression from crude synthesis material to certified reference standard.

AnalyticalWorkflow Start Crude Synthesis (SNAr Reaction) Sep Isolation & Purification Start->Sep Remove Salts ID Structural ID (NMR, IR, MS) Sep->ID Confirm Structure Purity Purity Profiling (HPLC-UV/MS) ID->Purity Quantify Impurities Purity->Sep < 98% Purity Solid Solid State (XRD, DSC) Purity->Solid Polymorph Check Final Certified Material Solid->Final

Figure 1: Analytical workflow for the qualification of 3-(piperidin-1-yl)picolinonitrile.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regiochemistry of the substitution. The coupling constants (


) of the pyridine protons are diagnostic.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred if amide hydrolysis impurities are suspected, as it separates NH protons well.
  • Acquisition: Standard proton parameters (16 scans, 2 sec relaxation delay).

Expected Signals (Assignments):

  • Pyridine Ring:

    • H-6 (dd, ~8.2 ppm): Most deshielded due to proximity to the pyridine nitrogen.

    • H-4 (dd, ~7.4 ppm): Adjacent to the piperidine ring; shows coupling to H-5.

    • H-5 (dd, ~7.3 ppm): The "middle" proton, coupled to both H-4 and H-6.

  • Piperidine Ring:

    • 
      -CH
      
      
      
      (m, 4H, ~3.0-3.2 ppm):
      Deshielded by the nitrogen attachment. Note: These may appear broadened if there is restricted rotation due to the adjacent nitrile group.
    • 
      -CH
      
      
      
      (m, 4H, ~1.7 ppm):
      Multiplet.
    • 
      -CH
      
      
      
      (m, 2H, ~1.6 ppm):
      Multiplet.

Critical Check: Ensure the integration ratio of Pyridine:Piperidine protons is exactly 3:10. Excess aliphatic signals indicate residual piperidine reagent.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The nitrile group provides a "silent region" diagnostic peak.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Band: Look for a sharp, medium-intensity band at 2220–2240 cm⁻¹ (C≡N stretch).

  • Differentiation: If the band is absent or shifted to ~1680 cm⁻¹ (broad), the nitrile has hydrolyzed to a primary amide (impurity).

Chromatographic Purity & Impurity Profiling (HPLC)

Developing a robust HPLC method is challenging due to the basicity of the pyridine ring, which can cause peak tailing on silanol groups of the stationary phase.

Method Development Logic

The pyridine nitrogen (pKa ~3-4 due to electron-withdrawing CN) and the aniline-like piperidine nitrogen create a pH-dependent separation profile.

HPLC_Logic Start Method Development Choice Mobile Phase pH? Start->Choice Acidic Acidic (pH 2-3) (Formic Acid) Choice->Acidic Low pH Basic Basic (pH 8-9) (Ammonium Bicarb) Choice->Basic High pH Res_Acid Pyridine Protonated (+) Good Solubility Risk: Tailing on C18 Acidic->Res_Acid Res_Basic Pyridine Neutral (0) Sharp Peaks Risk: Low Solubility Basic->Res_Basic Decision Select pH 4.5-5.0 (Ammonium Acetate) Best Compromise Res_Acid->Decision Res_Basic->Decision

Figure 2: Decision matrix for mobile phase pH selection to optimize peak shape and retention.

Recommended HPLC Protocol

This method separates the target compound from common impurities: 3-fluoropyridine-2-carbonitrile (starting material) and 3-(piperidin-1-yl)pyridine-2-carboxamide (hydrolysis product).

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Detection UV at 254 nm (aromatic) and 220 nm (amide/nitrile)
Column Temp 30°C

Self-Validating Check:

  • Inject a mixture of the starting material (3-fluoropyridine-2-carbonitrile) and the product.

  • Resolution (Rs): Must be > 1.5 between the starting material (elutes earlier due to lack of lipophilic piperidine) and the product.

Solid State Characterization (XRD)[2][3]

For drug development, establishing the crystalline form is mandatory.

Protocol:

  • Technique: Powder X-Ray Diffraction (PXRD).[1]

  • Range: 2θ = 3° to 40°.

  • Relevance: Similar piperidine-nitrile derivatives often exhibit polymorphism. A sharp, defined pattern confirms crystallinity. An amorphous "halo" suggests the need for recrystallization (e.g., from Ethanol/Heptane).

References

  • Synthesis & Scaffold Utility

    • Synthesis and characterization of piperidine-substituted pyridines. (2025).[2][3][1][4][5] Der Pharma Chemica.

    • Piperidine-based bioactive films and synthesis of nitrile derivatives.[3][1] (2025).[2][3][1][4][5] NIH/PubMed.

  • Crystallographic Data (Analogous Structures)

    • Crystal structure of 3-oxo-3-(piperidin-1-yl)propanenitrile.[3][1][6] (2012).[6][7] Acta Crystallographica.

    • Structure of 2-(Piperidin-1-yl)pyridine derivatives.[8] (2023).[3][1][9] PubChem/NIH.

  • General Analytical Methods

    • HPLC Methods for Analysis of Aminopyridines.[10] Helix Chromatography Applications.

    • Spectroscopic data for Piperidine derivatives.[3][1][5][11][12][13] ChemicalBook.[11]

Sources

Technical Application Note: Structural Elucidation of 3-(piperidin-1-yl)picolinonitrile via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 3-(piperidin-1-yl)pyridine-2-carbonitrile (also known as 3-(piperidin-1-yl)picolinonitrile). This scaffold is a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Alogliptin analogs) and various kinase inhibitors.

The coexistence of a strongly electron-withdrawing cyano group (-CN) at position 2 and a bulky, electron-donating piperidinyl group at position 3 creates a unique "push-pull" electronic environment. This guide provides a robust protocol for distinguishing this specific regioisomer from potential byproducts (e.g., 4- or 6-substituted isomers) using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation-induced broadening often seen with aminopyridines, the following preparation is standardized.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl3 due to the polar nature of the cyanopyridine core and to prevent potential salting-out effects if the sample retains trace acid.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.[1]

    • 13C / 2D NMR: 20–30 mg in 0.6 mL solvent.[1]

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz Base Frequency)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (d1) 1.0 s2.0 s (Critical for quaternary C-CN detection)
Number of Scans (ns) 161024 (minimum)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Temperature 298 K (25°C)298 K (25°C)

Results and Discussion: Structural Assignment

1H NMR Analysis

The pyridine ring protons exhibit a characteristic AMX spin system (or ABC depending on field strength), modified by the electronic effects of the 2-CN and 3-Piperidine substituents.

  • Electronic Logic: The C-2 Cyano group is electron-withdrawing (deshielding).[1] The C-3 Piperidine nitrogen is electron-donating by resonance (shielding ortho/para positions) but sterically bulky.[1]

    • H-6 (dd): Most deshielded due to proximity to the pyridine nitrogen (α-proton).

    • H-4 (dd): Shielded relative to H-6 due to the ortho-resonance donation from the piperidine nitrogen.

    • H-5 (dd): Intermediate shift; couples to both H-4 and H-6.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)

PositionShift (δ, ppm)*MultiplicityJ (Hz)Assignment Logic
H-6 8.25 – 8.35ddJ~4.8, 1.5α-proton to Ring N; deshielded.[1]
H-4 7.50 – 7.60ddJ~8.2, 1.5Ortho to Piperidine (donor); vicinal to H-5.[1]
H-5 7.35 – 7.45ddJ~8.2, 4.8Meta to Ring N; vicinal to H-4 and H-6.[1]
Pip-α 3.05 – 3.15m (4H)-N-CH₂; deshielded by aromatic ring.[1]
Pip-β 1.65 – 1.75m (4H)-β-methylene protons.[1]
Pip-γ 1.50 – 1.60m (2H)-γ-methylene protons.[1]

*Note: Shifts are representative ranges based on substituent chemical shift (SCS) increments for 2,3-disubstituted pyridines [1, 2].

13C NMR Analysis

The carbon spectrum is definitive for confirming the oxidation state of the nitrile and the substitution pattern.

Table 2: 13C NMR Chemical Shift Assignments

PositionShift (δ, ppm)TypeKey Feature
C-3 148.0 – 152.0QuaternaryAttached to Piperidine N (Deshielded).[1]
C-6 140.0 – 145.0CHα-carbon to Ring N.
C-2 125.0 – 130.0QuaternaryAttached to CN; typically weak intensity.[1]
H-4 120.0 – 125.0CHShielded by Piperidine resonance.[1]
H-5 120.0 – 125.0CH-
-CN 115.0 – 118.0QuaternaryCharacteristic Nitrile region.[1]
Pip-α 50.0 – 52.0CH₂N-CH₂ carbons.[1][2]
Pip-β/γ 23.0 – 26.0CH₂Aliphatic carbons.[1]

Advanced Validation: 2D NMR Workflow

To scientifically validate the structure and rule out the 3-cyano-2-piperidinyl isomer (a common SnAr byproduct if the starting material was 2,3-dichloropyridine), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.

The "Golden Key" Correlations

The structure is confirmed only if the following long-range correlations are observed:

  • Piperidine α-protons (3.1 ppm)

    
    Pyridine C-3 (150 ppm) .[1] This links the ring to the substituent.
    
  • Pyridine H-6 (8.3 ppm)

    
    Pyridine C-2 (128 ppm)  and C-4 (122 ppm) .[1]
    
  • Pyridine H-4 (7.5 ppm)

    
    Pyridine C-2 (128 ppm)  and C-CN (116 ppm) .[1] This proves the CN is adjacent to the piperidine-bearing carbon.
    
Structural Verification Diagram

The following diagram illustrates the critical HMBC connectivity required to pass Quality Control.

G cluster_0 Experimental Workflow cluster_1 Critical HMBC Correlations Step1 Sample Prep (DMSO-d6) Step2 1H Acquisition (d1=1.0s) Step1->Step2 Step3 13C Acquisition (d1=2.0s) Step2->Step3 Step4 HMBC (Long Range) Step3->Step4 PipH Piperidine alpha-H (3.1 ppm) PyrC3 Pyridine C-3 (150 ppm) PipH->PyrC3 3J (Definitive) PyrH4 Pyridine H-4 (7.5 ppm) PyrC2 Pyridine C-2 (128 ppm) PyrH4->PyrC2 3J CN Nitrile C-CN (116 ppm) PyrH4->CN 3J (Proof of Regio)

Figure 1: Analytical workflow and the specific HMBC correlations (Red Arrows) required to confirm the 3-piperidinyl-2-cyano regiochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for substituent chemical shift increments in heterocycles).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for pyridine C-13 shift prediction).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for piperidine ring currents).

Sources

Application Note: Pharmacological Profiling of 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 90872-73-4) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to diverse biological targets with high affinity. Its structure features an electron-deficient pyridine ring substituted with a nitrile group (electron-withdrawing) and a piperidine ring (electron-donating). This "push-pull" electronic system, combined with the rigidity of the bi-aryl-like system, makes it an ideal template for designing inhibitors of Protein Kinases (e.g., CDK2, VEGFR-2) and G-Protein Coupled Receptors (GPCRs) .

Recent literature highlights the utility of this scaffold in developing inhibitors for Cyclin-Dependent Kinases (CDKs) in cancer therapy and PCSK9 modulation for cardiovascular indications. The nitrile group often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases or as a reversible covalent "warhead" in specific cysteine-targeting strategies.

This Application Note provides a standardized workflow for the in vitro characterization of 3-piperidin-1-ylpyridine-2-carbonitrile, focusing on solubility, kinase inhibitory potential, and cellular cytotoxicity.

Key Applications
  • Hit-to-Lead Optimization: Assessing the scaffold's baseline activity against oncogenic kinases.

  • Chemical Biology: Using the compound as a probe to interrogate piperidine-binding pockets in enzymes.

  • ADME Profiling: Determining metabolic stability, as the piperidine ring is a common site for oxidative metabolism (hydroxylation).

Experimental Workflow

The following diagram outlines the logical progression for profiling this compound, ensuring data integrity and resource efficiency.

ProfilingWorkflow Start Compound Acquisition (CAS: 90872-73-4) QC Quality Control (LC-MS / NMR >98%) Start->QC Solubility Solubility Assessment (DMSO vs. Aqueous) QC->Solubility PrimaryAssay Primary Screen: Biochemical Kinase Assay (ADP-Glo / FRET) Solubility->PrimaryAssay If Soluble SecondaryAssay Secondary Screen: Cellular Viability (MTT) (HCT-116 / MCF-7) PrimaryAssay->SecondaryAssay If IC50 < 10 µM ADME ADME Profiling: Microsomal Stability SecondaryAssay->ADME If Cytotoxic Analysis Data Synthesis: IC50 Calculation & SAR ADME->Analysis

Figure 1: Step-by-step profiling workflow for 3-piperidin-1-ylpyridine-2-carbonitrile.

Material Preparation & Handling

Compound Storage & Stability
  • Storage: Powder form should be stored at -20°C under specific desiccation.

  • Light Sensitivity: The pyridine-nitrile motif can be photo-reactive. Protect from direct light using amber vials.

Stock Solution Preparation

The compound is lipophilic (Predicted LogP ~2.3). Direct dissolution in aqueous media will likely result in precipitation.

Protocol:

  • Weigh 10 mg of 3-piperidin-1-ylpyridine-2-carbonitrile.

  • Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mM or 50 mM stock concentration .

    • Note: Vortex for 1 minute. If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquotting: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

Solubility Check: Before adding to cell culture or enzyme assays, perform a "dilution test":

  • Dilute 1 µL of stock into 999 µL of PBS (0.1% DMSO final).

  • Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.

Protocol A: Biochemical Kinase Inhibition Assay

Objective: To determine if the compound inhibits a representative kinase (e.g., CDK2/CyclinE) by competing with ATP. Method: ADP-Glo™ Kinase Assay (Luminescence-based).

Reagents
  • Kinase: Recombinant Human CDK2/CyclinE1 (0.1 µg/µL).

  • Substrate: Histone H1 peptide.

  • ATP: Ultra-pure ATP (10 mM).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in 1X Kinase Buffer (Range: 100 µM down to 0.1 nM).

    • Include a DMSO Control (0% inhibition) and a Staurosporine Control (Positive Control).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of Compound solution.

    • Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows compound to bind the active site).

    • Add 2 µL of ATP/Substrate mix (Start Reaction).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve to determine IC50 .

Protocol B: Cellular Cytotoxicity (MTT Assay)

Objective: To evaluate the antiproliferative activity of the compound in cancer cell lines (e.g., HCT-116 Colon Cancer or MCF-7 Breast Cancer), which is a common phenotype for this scaffold.

Reagents
  • Cells: HCT-116 (ATCC® CCL-247™).

  • Media: McCoy’s 5A + 10% FBS.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

Step-by-Step Procedure
  • Seeding: Seed cells at 5,000 cells/well in a 96-well clear plate (100 µL volume). Incubate 24h for attachment.

  • Treatment:

    • Prepare 2X concentration of the compound in media (ensure DMSO < 0.5% final).

    • Add 100 µL of compound solution to wells.

    • Treat for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT stock to each well.

    • Incubate for 3–4 hours. Viable cells reduce MTT to purple formazan crystals.

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 650 nm).

Protocol C: Metabolic Stability (Microsomal Stability)

Rationale: The piperidine ring is susceptible to oxidation by Cytochrome P450 enzymes. This assay predicts in vivo clearance.

Workflow
  • Incubation: Mix Compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add the aliquot to ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (monitor parent ion mass).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ):
    
    

Expected Results & Data Interpretation

AssayMetricInterpretation
Kinase (ADP-Glo) IC50 < 100 nM : Potent Lead.100 nM - 1 µM : Moderate Hit (Optimization needed).> 10 µM : Inactive / Off-target.
Cell Viability (MTT) EC50 Should correlate with Kinase IC50. If Kinase IC50 is low but Cellular EC50 is high, suspect poor permeability or efflux .
Microsomal Stability t1/2 < 15 min : High Clearance (Unstable). Piperidine ring likely needs substitution (e.g., adding fluorine) to block metabolism.
Troubleshooting
  • High Background in Kinase Assay: Ensure the compound is not fluorescent at the detection wavelength. The pyridine-nitrile core can sometimes fluoresce; use a "Compound Only" control.

  • Precipitation in Cell Media: If crystals are visible under the microscope at >10 µM, the cytotoxicity data is invalid. Improve solubility by using a carrier protein (BSA) or testing lower concentrations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides. ACS Omega. Retrieved from [Link]

  • Lovering, F., et al. (2018). N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Shao, H., et al. (2013). Discovery of potent CDK4/6 inhibitors with a novel 2-aminopyridine scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

experimental use of 3-piperidin-1-ylpyridine-2-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Experimental Protocol guide for the use of 3-piperidin-1-ylpyridine-2-carbonitrile in medicinal chemistry.

Subject: Synthetic Protocols and Medicinal Chemistry Applications CAS: 780802-33-7 Molecular Formula: C11H13N3 Molecular Weight: 187.24 g/mol [1]

Executive Summary

3-Piperidin-1-ylpyridine-2-carbonitrile (also known as 3-(1-piperidinyl)picolinonitrile) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands .[1][2] Its structural core features a pyridine ring substituted with a solubilizing piperidine moiety at the C3 position and a reactive nitrile group at the C2 position.

This scaffold is particularly prized for its ability to access the 3-amino-pyridine-2-carboxamide pharmacophore, a privileged motif in drug discovery that facilitates bidentate hydrogen bonding in the ATP-binding pockets of kinases.[1] This guide details the synthesis of this scaffold and its downstream transformation into bioactive libraries.

Chemical Profile & Structural Logic[1][4]

The Pharmacophore

The molecule serves as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), crucial for interaction with hinge region residues (e.g., in CDK or JAK kinases).

  • C2-Nitrile: An electrophilic "warhead" precursor.[1] It can be hydrolyzed to a primary amide (H-bond donor/acceptor), reduced to an amine (linker), or cyclized into a tetrazole (carboxylic acid bioisostere).

  • C3-Piperidine: Provides steric bulk and lipophilicity control.[1] In many binding models, this group projects into the solvent-exposed region, improving the solubility and pharmacokinetic (PK) profile of the final drug candidate.

Physicochemical Properties
PropertyValueImplication for MedChem
LogP ~2.3Ideal lipophilicity for CNS and systemic penetration.[1]
TPSA 36.7 ŲHigh membrane permeability (Rule of 5 compliant).
pKa (Pyridine) ~3.5Reduced basicity due to the electron-withdrawing nitrile group.
Rotatable Bonds 1Rigid scaffold, reducing entropic penalty upon binding.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 3-piperidin-1-ylpyridine-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr). Starting Material: 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6).[1][3][4]

Mechanism

The C2-cyano group is a strong electron-withdrawing group (EWG) that activates the C3-fluorine toward nucleophilic attack.[1] While C2/C4 substitutions are more common, the ortho-directing effect of the nitrile makes the C3-fluorine highly susceptible to displacement by secondary amines like piperidine.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-pyridinecarbonitrile (1.22 g, 10.0 mmol).

    • Dissolve in anhydrous DMF (Dimethylformamide) or DMSO (10 mL). Note: DMF is easier to remove during workup.

    • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv) as the base.

    • Add Piperidine (1.02 g, 1.18 mL, 12.0 mmol, 1.2 equiv) dropwise.

  • Execution:

    • Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Conversion is typically complete within 4–6 hours.

    • Checkpoint: The product spot will be less polar than the starting material and fluorescent under UV (254 nm).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate

    • Yield Expectation: 85–95%.

  • Purification:

    • Usually not required if precipitated. If necessary, purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Protocol B: Downstream Transformations (The "Use")

Once synthesized, the nitrile group is the primary handle for diversification.

Workflow 1: Hydrolysis to Picolinamide (Kinase Inhibitor Motif)

This reaction converts the nitrile to a primary amide, creating a donor-acceptor motif essential for binding to the kinase hinge region.

  • Reagents: 30% H₂O₂, NaOH (3M), DMSO/Ethanol.

  • Procedure:

    • Dissolve the nitrile (1.0 equiv) in DMSO (5 vol).

    • Add NaOH (3M aq, 2.0 equiv).

    • Add H₂O₂ (30%, 5.0 equiv) dropwise at 0 °C (Exothermic!).

    • Stir at room temperature for 1 hour.

    • Dilute with water; the amide product usually precipitates.

  • Result: 3-(piperidin-1-yl)pyridine-2-carboxamide.[1][2]

Workflow 2: Reduction to Aminomethyl (Linker Synthesis)

Reduces the nitrile to a primary amine, allowing for further coupling (e.g., urea formation or reductive amination).

  • Reagents: Raney Nickel/H₂ or LiAlH₄.

  • Procedure (Hydrogenation):

    • Dissolve nitrile in MeOH saturated with NH₃ (to prevent secondary amine formation).

    • Add Raney Nickel (catalytic amount).

    • Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.

    • Filter through Celite and concentrate.

Visualizing the Workflows

The following diagrams illustrate the synthesis and divergent application of the scaffold.

Figure 1: Synthesis and Application Logic

G Start Start: 3-Fluoro-2-cyanopyridine (CAS 97509-75-6) Reagents Reagents: Piperidine (1.2 eq) K2CO3 (2.0 eq) DMF, 90°C Start->Reagents Mix Product SCAFFOLD: 3-piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7) Reagents->Product SNAr Reaction (4-6 hrs) Amide Picolinamide (Kinase Hinge Binder) Product->Amide H2O2 / NaOH (Hydrolysis) Amine Aminomethyl (Linker/Spacer) Product->Amine H2 / Raney Ni (Reduction) Tetrazole Tetrazole (Acid Bioisostere) Product->Tetrazole NaN3 / ZnBr2 (Cyclization)

Caption: Synthesis of the 3-piperidinyl scaffold and its divergent transformation into three distinct medicinal chemistry pharmacophores.[1]

Strategic Application in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal fragment for screening libraries.

  • Why: It combines a rigid aromatic core with a defined vector (the piperidine ring).

  • Method: Include CAS 780802-33-7 in NMR or SPR fragment screening pools.[1] If a "hit" is observed, grow the molecule from the nitrile position (e.g., via Grignard addition or hydrolysis/coupling).

Scaffold Hopping

Researchers often use this scaffold to replace 3-alkoxy-2-cyanopyridines or quinolines .[1] The piperidine nitrogen introduces a basic center that can form salt bridges with aspartate or glutamate residues in the protein binding pocket, potentially improving potency over neutral alkoxy analogs.

Safety and Handling

  • Nitriles: The parent compound and starting materials are organic nitriles. While not releasing free cyanide spontaneously, they should be treated as toxic if ingested.

  • 3-Fluoro-2-pyridinecarbonitrile: A skin and eye irritant.[1] Use in a fume hood.

  • Piperidine: Highly flammable and corrosive. Causes severe skin burns. Handle with gloves and eye protection.

  • Waste Disposal: All aqueous waste from the SNAr reaction (containing DMF and base) must be disposed of in basic organic waste containers.

References

  • Synthesis of 3-substituted pyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[4]

    • Source: National Institutes of Health (NIH) / J Org Chem.
    • URL:[Link]

  • Application in Kinase Inhibitors (General Picolinamide context)

    • Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Building Block Characterization

    • Title: 3-Fluoro-2-pyridinecarbonitrile: A fluorinated pyridinecarbonitrile building block.[1][4]

    • Source: North Carolina St
  • Structural Data (Related Piperidinyl-Nitrile)

    • Title: 3-Oxo-3-(piperidin-1-yl)propanenitrile.[1]

    • Source: Acta Crystallographica / ResearchG
    • URL:[Link]

Sources

Application Note: Large-Scale Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile (also known as 3-(piperidin-1-yl)picolinonitrile). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands.

The conventional synthesis of 3-amino-substituted pyridines often relies on transition-metal-catalyzed cross-coupling (Buchwald-Hartwig), which utilizes expensive palladium catalysts and requires strict oxygen-free conditions. To address the requirements of large-scale manufacturing (kilogram to metric ton) , this guide presents a transition-metal-free Nucleophilic Aromatic Substitution (


)  route.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes the strong electron-withdrawing nature of the 2-cyano group to activate the 3-position.

  • Cost-Efficiency: Eliminates expensive Pd/ligand systems.

  • Scalability: Designed for standard batch reactors with simple filtration-based workup (avoiding chromatography).

Strategic Route Selection & Mechanism

The Synthetic Challenge

Substitutions at the 3-position of the pyridine ring are electronically disfavored compared to the 2- and 4-positions due to the lack of resonance stabilization of the Meisenheimer complex by the ring nitrogen. However, the introduction of a strong electron-withdrawing group (EWG) at the ortho position (C2) dramatically alters this landscape.

Selected Route: of 3-Fluoro-2-pyridinecarbonitrile

We utilize 3-fluoro-2-pyridinecarbonitrile as the electrophile. The nitrile group at C2 exerts a potent inductive (-I) and mesomeric (-M) effect, significantly increasing the electrophilicity of the C3 carbon. Fluoride is selected as the leaving group over chloride or bromide because its high electronegativity further depletes electron density at the reaction site, accelerating the rate-determining step (nucleophilic attack) in


 reactions.

Reaction Scheme:

ReactionScheme SM1 3-Fluoro-2- pyridinecarbonitrile Reagents K2CO3 (Base) Acetonitrile (Solvent) Reflux, 4-6 h SM1->Reagents SM2 Piperidine SM2->Reagents Product 3-Piperidin-1-ylpyridine- 2-carbonitrile Reagents->Product SNAr Mechanism Byproduct KF + KHCO3 Reagents->Byproduct

Figure 1: Synthetic scheme for the preparation of 3-piperidin-1-ylpyridine-2-carbonitrile.

Process Safety & Hazard Analysis

Critical Warning: This protocol involves handling nitriles and fluorinated heterocycles. While the cyanide moiety is covalently bonded, hydrolysis under strongly acidic/basic conditions at high temperatures can release HCN.

Hazard ClassChemicalRisk DescriptionMitigation Strategy
Acute Toxicity 3-Fluoro-2-pyridinecarbonitrileHarmful if swallowed/inhaled. Skin irritant.Use full PPE (Tyvek suit, respirator).[1] Handle in a fume hood or closed reactor.
Corrosive/Flammable PiperidineFlammable liquid. Causes severe skin burns.Ground all equipment to prevent static discharge. Use slow addition to control exotherm.
Reaction Hazard ExothermThe

reaction is exothermic.
Control addition rate of piperidine. Maintain jacket temperature control.

Detailed Experimental Protocol

Scale: 1.0 kg Input (3-Fluoro-2-pyridinecarbonitrile) Expected Yield: 85-92% Purity Target: >98.5% (HPLC)

Materials Bill
  • Substrate: 3-Fluoro-2-pyridinecarbonitrile (1.0 kg, 8.19 mol)

  • Nucleophile: Piperidine (0.77 kg, 9.01 mol, 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (2.26 kg, 16.4 mol, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (5.0 L, 5 vol) or DMSO (for higher reaction rates, but harder workup). Recommendation: MeCN for ease of drying.

  • Quench: Purified Water (10.0 L)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Reactor Prep: Ensure a 20 L glass-lined or stainless steel reactor is clean, dry, and nitrogen-inerted.

  • Charging: Charge Acetonitrile (4.0 L) and Potassium Carbonate (2.26 kg) into the reactor. Stir at 300 RPM to create a suspension.

  • Substrate Addition: Add 3-Fluoro-2-pyridinecarbonitrile (1.0 kg) to the suspension. Rinse the addition funnel with the remaining Acetonitrile (1.0 L).

  • Temperature Adjustment: Heat the mixture to 40°C .

Phase 2: Reaction Execution
  • Nucleophile Addition: Add Piperidine dropwise via a dosing pump over 60 minutes.

    • Critical Process Parameter (CPP): Monitor internal temperature. Do not allow exotherm to exceed 55°C during addition.

  • Reaction: Once addition is complete, heat the reaction mixture to reflux (approx. 80-82°C) .

  • Monitoring: Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Sample every hour after T=3h. Analyze by HPLC. Reaction is deemed complete when starting material < 0.5%.

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to 20-25°C .

  • Filtration (Inorganic Removal): Filter the reaction mixture to remove solid potassium salts (KF, KCl, excess K2CO3). Wash the cake with MeCN (1.0 L).

    • Note: This step removes the bulk of the inorganic waste before aqueous workup.

  • Solvent Swap/Precipitation: Concentrate the filtrate under reduced pressure to approx. 2.0 L volume.

  • Quench: Slowly add the concentrated organic layer into a second reactor containing chilled Purified Water (10.0 L) at 0-5°C under vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

  • Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.

  • Final Filtration: Filter the solid product. Wash the cake with cold water (2 x 2.0 L) to remove residual piperidine and salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours or until Loss on Drying (LOD) < 0.5%.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge MeCN, K2CO3, 3-Fluoro-2-cyanopyridine Start->Charge Addition Controlled Addition of Piperidine (T < 55°C) Charge->Addition Reaction Reflux (80°C) 4-6 Hours Addition->Reaction IPC IPC: HPLC Check (SM < 0.5%) Reaction->IPC IPC->Reaction Fail (Continue Heating) Filter1 Filter Inorganic Salts (Remove KF/K2CO3) IPC->Filter1 Pass Quench Precipitate in Water (0-5°C) Filter1->Quench Isolate Filtration & Wash (Cold Water) Quench->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 2: Process flow diagram for the large-scale manufacturing campaign.

Analytical Validation & Specifications

Upon isolation, the material must meet the following specifications before release for downstream use.

TestMethodSpecification
Appearance VisualWhite to pale yellow crystalline solid
Identification 1H NMR (DMSO-d6)Conforms to structure. Diagnostic peaks: Pyridine protons (dd), Piperidine multiplet (1.6 ppm, 3.4 ppm).
Purity HPLC (254 nm)≥ 98.5% area
Assay qNMR or Titration98.0 - 102.0% w/w
Residual Solvents GC-HSMeCN < 410 ppm, Piperidine < 100 ppm
Water Content Karl Fischer≤ 0.5% w/w

Troubleshooting Guide:

  • Low Yield: Check water content in Acetonitrile.

    
     reactions are sensitive to solvation effects; "wet" solvent can reduce the nucleophilicity of piperidine or cause hydrolysis of the nitrile.
    
  • Impurity Formation (Hydrolysis): If the nitrile hydrolyzes to the amide (3-piperidinyl-picolinamide), ensure the reaction temperature does not exceed 85°C and the workup water is neutral pH.

References

  • General Mechanism of

    
     on Pyridines: 
    
    • Bowler, J. T., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry.

  • Starting Material Safety Data (3-Fluoro-2-pyridinecarbonitrile)

    • Fisher Scientific. (2024).[2][3][4] "Safety Data Sheet: 3-Fluoro-2-pyridinecarbonitrile."

  • Analogous Synthetic Protocols (Piperidine Substitution)

    • MDPI. (2019). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives.

      
       on chloropyridines). 
      
  • Handling of Fluorinated Pyridines

    • Ossila. (2023).[5] "3-Fluoro-2-pyridinecarbonitrile Safety Data Sheet."

Sources

Troubleshooting & Optimization

troubleshooting 3-piperidin-1-ylpyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile

Case ID: SYN-3-PIP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Synthetic Challenge

You are attempting to synthesize 3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 90872-73-4).[1] This transformation involves introducing a bulky nucleophile (piperidine) adjacent to an electron-withdrawing nitrile group on a pyridine ring.[1]

The Core Conflict:

  • Electronic Activation: The 2-cyano group activates the ring for Nucleophilic Aromatic Substitution (

    
    ), specifically at the 3-position.[1]
    
  • Steric Hindrance: The 3-position is ortho to the nitrile, creating steric strain during the approach of the piperidine.

  • Chemical Stability: The nitrile group is susceptible to hydrolysis (to amide/acid) under the basic/aqueous conditions often required for substitution.[1]

This guide provides a modular troubleshooting framework to navigate these conflicts.

Module 1: Route Selection & Strategy

Before troubleshooting reaction conditions, validate your synthetic route.[1] The choice between classical


 and Transition Metal Catalysis (Buchwald-Hartwig) depends entirely on your starting halogen.[1]

Decision Matrix:

  • Pathway A (

    
    ):  Best for 3-Fluoro-2-cyanopyridine .[1] The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, compensating for the lower electrophilicity of the 3-position compared to the 2- or 4-positions.
    
  • Pathway B (Pd-Catalysis): Best for 3-Bromo-2-cyanopyridine or 3-Chloro-2-cyanopyridine .[1] These are poor substrates for

    
     at the 3-position due to weaker leaving group ability (in this context) and lack of sufficient ring activation.[1]
    

RouteSelection Start Select Precursor Fluoro 3-Fluoro-2-cyanopyridine Start->Fluoro Bromo 3-Bromo/Chloro-2-cyanopyridine Start->Bromo SNAr Pathway A: SNAr (Thermal Substitution) Fluoro->SNAr High Reactivity Bromo->SNAr Requires Extreme Heat (Risk of Hydrolysis) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalysis) Bromo->Buchwald Low SNAr Reactivity

Figure 1: Strategic decision tree for precursor selection.[1] Pathway A is preferred for scalability; Pathway B is preferred if the fluoro-precursor is unavailable.

Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)

Primary Scenario: You are using 3-fluoro-2-cyanopyridine and piperidine, but the reaction is stalling or dirty.

Q1: The reaction is sluggish (<50% conversion after 12h). Should I increase the temperature? A: Proceed with caution.

  • Diagnosis: While

    
     is endothermic, temperatures above 100°C in the presence of base increase the risk of nitrile hydrolysis (see Module 5).
    
  • Solution:

    • Solvent Switch: Replace THF or Dioxane with DMSO or NMP .[1] These polar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the reaction rate by orders of magnitude.

    • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M).

      
       is bimolecular; doubling concentration quadruples the rate.[1]
      

Q2: I see a new spot on TLC (


 ~ 0.2) that is not the product. What is it? 
A:  This is likely the 3-piperidinyl-picolinamide  (hydrolysis product).[1]
  • Cause: Wet solvent or hygroscopic base (e.g., old

    
    ).[1] The hydroxide ion is a potent nucleophile that attacks the nitrile.
    
  • Corrective Action:

    • Use anhydrous solvents (ensure DMSO is dry).[1]

    • Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or TEA instead of inorganic carbonates.[1] Organic bases are less likely to introduce water or promote hydrolysis in non-aqueous media.[1]

Protocol A: Optimized


 Conditions 
  • Dissolve 3-fluoro-2-cyanopyridine (1.0 eq) in anhydrous DMSO (0.5 M).

  • Add DIPEA (2.0 eq) followed by Piperidine (1.2 eq).

  • Heat to 60–80°C under

    
     atmosphere.
    
  • Monitor by LCMS. Expect conversion within 2–4 hours.

Module 3: Troubleshooting Buchwald-Hartwig Amination

Primary Scenario: You are using 3-bromo-2-cyanopyridine because the fluoro-analog is expensive or unavailable.[1]

Q3: The catalyst is dying (Palladium Black formation).[1] Why? A: The nitrile group can coordinate to Pd, poisoning the catalyst, or the piperidine (a secondary amine) is acting as a reducing agent.

  • Solution: Use a strong chelating ligand to protect the metal center.[1] BINAP or Xantphos are recommended over monodentate ligands like

    
    .[1]
    

Q4: I am getting low yields with


. 
A: 

is too strong/nucleophilic and may attack the nitrile.[1]
  • Solution: Switch to a milder base like

    
      or 
    
    
    
    .[1] These bases are sufficient for activating the amine without hydrolyzing the nitrile.

Protocol B: Pd-Catalyzed Cross-Coupling

  • Charge flask with 3-bromo-2-cyanopyridine (1.0 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Add Toluene or 1,4-Dioxane (degassed).

  • Add Piperidine (1.2 eq) and

    
     (2.0 eq).
    
  • Heat to 90°C for 12–16 hours.

Module 4: Purification & Isolation

Q5: How do I remove excess piperidine without an aqueous workup (to avoid hydrolysis)? A: Piperidine has a boiling point of 106°C.[1]

  • Method: Evaporate the reaction mixture (especially if using DMF/DMSO) on a high-vacuum manifold (Genevac or lyophilizer) rather than a rotovap.

  • Scavenging: If using Protocol A (DMSO), dilute with water (the product usually precipitates as a solid while piperidine stays in the aqueous phase) and filter immediately. Do not let it sit in basic aqueous solution.

Q6: The product is an oil.[1] How do I crystallize it? A: 3-piperidin-1-ylpyridine-2-carbonitrile has a reported melting point of ~55–60°C [1].[1]

  • Solvent System: Try Hexane/Ethyl Acetate or Ethanol/Water .[1]

  • Tip: If it oils out, scratch the flask or add a seed crystal. Ensure all residual DMSO/DMF is removed, as these solvents inhibit crystallization.[1]

Module 5: Side Reaction Analysis (The "Gotchas")

Quantitative Comparison of Leaving Groups for


 
Parameter3-Fluoro-2-CN-Pyridine3-Chloro-2-CN-Pyridine3-Bromo-2-CN-Pyridine
Reactivity (

)
High (Recommended)LowVery Low
Temp Required 60–80°C100–120°C>130°C
Hydrolysis Risk Low (Fast reaction)High (Long heat exposure)Extreme
Preferred Route

Pd-CatalysisPd-Catalysis

Mechanism of Hydrolysis (The Enemy): The nitrile hydration is base-catalyzed.[1]



Prevention: Eliminate water.[1] Use molecular sieves in the reaction vessel if using hygroscopic solvents.[1]

Mechanism SM 3-Fluoro-2-CN-Pyridine Complex Meisenheimer Complex (Stabilized by 2-CN) SM->Complex + Piperidine Product 3-Piperidinyl-2-CN-Pyridine Complex->Product - F⁻ Side Side Product: Amide (Hydrolysis) Product->Side + H₂O / Base / Heat

Figure 2: Reaction pathway showing the critical intermediate and the potential diversion to the hydrolysis side product.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary for CID 477660, 4-(piperidin-1-yl)pyridine-2-carbonitrile. (Note: Isomeric references often share physical property ranges).[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution (

    
    ). Retrieved from [Link]
    
  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][1]

  • Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Discusses the prevalence of

    
     in heteroaromatic synthesis).
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-fluoro-2-cyanopyridine (highly toxic/irritant) and piperidine (corrosive/flammable) before handling.[1]

Sources

optimizing reaction conditions for pyridine carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Carbonitrile Synthesis

Ticket ID: PYR-CN-OPT-2024 Subject: Optimization of Reaction Conditions for Cyanation of Halopyridines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversions or low yields when attempting to install a nitrile group onto a pyridine ring.

The Core Issue: Unlike benzene derivatives, pyridines possess a basic nitrogen atom with a high affinity for transition metals. In palladium-catalyzed cross-couplings, the pyridine substrate (or the cyanopyridine product) often acts as a competitive ligand, displacing your phosphine ligand and forming an inactive Pd-Pyridine complex. This "catalyst poisoning" is the primary cause of reaction failure.

This guide provides a self-validating workflow to bypass these mechanistic traps.

Method Selection (Triage Phase)

Before starting, confirm you are using the correct methodology for your specific substrate. Do not default to the Rosenmund-von Braun reaction unless necessary.

MethodSelection Start Start: Select Halide Position Pos2 2-Halo Pyridine Start->Pos2 Pos34 3- or 4-Halo Pyridine Start->Pos34 MethodA Method A: Pd-Catalyzed (Zn(CN)2 + dppf) Pos2->MethodA Standard MethodC Method C: Rosenmund-von Braun (CuCN, High Temp) Pos2->MethodC If Pd fails/Cost issue Pos34->MethodA Preferred MethodB Method B: Pd-Catalyzed (K4[Fe(CN)6] + Acetate) Pos34->MethodB If toxicity is major concern

Figure 1: Decision matrix for selecting the optimal cyanation pathway based on substrate position and constraints.

Core Protocol: Pd-Catalyzed Cyanation with Zn(CN)₂[1]

This protocol uses 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . The large bite angle and bulk of dppf are critical to prevent the pyridine nitrogen from coordinating to the Palladium center.

Reagents:

  • Substrate: Bromopyridine derivative (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Ligand: dppf (4-6 mol%) — Essential if using Pd₂(dba)₃

  • Cyanide Source: Zn(CN)₂ (0.6 equiv) — Note: Zn(CN)₂ delivers 2 CN⁻ ions

  • Additive: Zn dust (10-20 mol%) — Scavenges Pd(II) to regenerate active Pd(0)

  • Solvent: DMAc or DMF (Anhydrous, degassed)

Step-by-Step Workflow:

  • Deoxygenation (Critical): Sparge the solvent (DMAc) with Argon/Nitrogen for 30 minutes. Oxygen causes rapid catalyst death in this system.

  • Loading: In a glovebox or under positive Argon flow, charge a reaction vial with the aryl halide, Zn(CN)₂, Pd catalyst, dppf, and Zn dust.

  • Solvation: Add the degassed solvent. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.

  • Heating: Seal the vessel tightly. Heat to 120°C .

    • Why 120°C? Zn(CN)₂ has low solubility.[1][2] High temperature is required to dissolve it slowly, keeping the free cyanide concentration low. This prevents the formation of inactive [Pd(CN)4]²⁻ species (the "cyanide effect").

  • Monitoring: Monitor by HPLC/UPLC.

    • Stop Condition: If conversion halts at 60%, do not add more cyanide. Add more catalyst/ligand (See Troubleshooting).

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? Root Cause: The product (cyanopyridine) is often a better ligand than the substrate. As the reaction proceeds, the product concentration rises and poisons the catalyst. Correction:

  • Switch Ligand: Move to Xantphos . Its rigid backbone creates a "protective pocket" around the Pd, making it harder for the pyridine nitrogen to bind.

  • Increase Temperature: Bump to 140°C. Ligand dissociation is temperature-dependent; higher heat favors the dissociation of the poisoning pyridine.

Q2: I see the product on LCMS, but after workup, it's gone or I have an amide. What happened? Root Cause: Hydrolysis. Electron-deficient pyridines (especially 2- and 4-cyanopyridines) are highly susceptible to hydrolysis in basic or acidic aqueous conditions. Correction:

  • Avoid Strong Base: Do not use basic washes (NaOH/NaHCO₃) during workup.

  • Neutral Quench: Quench with diluted ethylenediamine (to complex Zn/Pd) or simple water/brine at neutral pH.

  • Fast Extraction: Extract immediately into EtOAc/DCM and dry over MgSO₄. Do not let the layers sit.

Q3: How do I remove the Palladium residue? The product is black. Root Cause: Pyridines bind Pd residues tightly. Correction:

  • Thiol Scavengers: Treat the organic layer with SiliaMetS® Thiol or equivalent functionalized silica (stir 2h at 40°C).

  • Crystallization: If the product is solid, recrystallization is superior to chromatography for metal removal.

  • The "Celite/Charcoal" Trick: Stir crude solution with activated charcoal for 1h, then filter through a Celite pad.

Q4: Why use Zn(CN)₂ instead of K₄[Fe(CN)₆]? Analysis:

  • Zn(CN)₂: Higher reactivity, better solubility in organic solvents at 100°C+. Preferred for difficult substrates (like hindered pyridines).

  • K₄[Fe(CN)₆]: Non-toxic (food grade) and releases CN⁻ very slowly. Excellent for "green" chemistry but often fails with electron-rich or sterically hindered pyridines due to poor solubility in DMF/DMAc. Requires water (biphasic system) which risks hydrolysis of the nitrile product.

Comparative Data: Solvent & Ligand Effects

ParameterRecommendationRationale
Solvent DMAc (Dimethylacetamide)Higher boiling point than DMF; better thermal stability (less decomposition to dimethylamine, which can react with the product).
Ligand dppf Large bite angle (99°) enforces reductive elimination and resists N-displacement.
Ligand Alt Xantphos Even wider bite angle (111°); best for extremely difficult/poisoning substrates.
Pd Source Pd₂(dba)₃ Provides "naked" Pd(0) without stabilizing phosphines (like PPh₃) that might interfere.

Safety & Waste Disposal (Mandatory)

⚠️ DANGER: CYANIDE HAZARD [3]

  • HCN Generation: Zn(CN)₂ reacts with acid (even weak acids like silica gel slurry) to release Hydrogen Cyanide gas. NEVER acidify the waste stream.

  • Spill Protocol: Keep a "Cyanide Destruct" solution nearby (Bleach/Sodium Hypochlorite at pH > 10).

  • Workup: When quenching, assume residual cyanide is present. Treat all aqueous waste with bleach (stir for 24h) before disposal. Test with cyanide strips.

Mechanistic Visualization: The Catalytic Cycle

Understanding the cycle helps explain why dppf (L-L) is necessary to prevent the "Dead End" (Catalyst Deactivation).

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br TransMet Transmetallation Zn(CN)2 enters OxAdd->TransMet Zn(CN)2 DeadEnd DEAD END: Pd-Pyridine Complex (Catalyst Poisoning) OxAdd->DeadEnd Pyridine N-binding (If Ligand is weak) RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd-CN CyanidePoison DEAD END: [Pd(CN)4]2- (Excess Cyanide) TransMet->CyanidePoison Free CN- too high RedElim->Pd0 - Ar-CN

Figure 2: The Pd-catalyzed cyanation cycle. Red boxes indicate common failure modes specific to pyridine substrates.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[4] Link

  • Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

  • Marcantonio, K. M., et al. (2004). "Palladium-Catalyzed Cyanation of Heteroaryl Halides: An Efficient and Versatile Method." Organic Letters. Link

  • Maligres, P. E., et al. (2002). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Polymer-Supported Catalysts." Tetrahedron Letters. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Safety Guidelines." Link

Sources

Technical Support Center: Improving Yield of 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Optimization of Synthesis & Purification Protocols Ticket ID: CHEM-SUP-3392

Introduction: The "Ortho-Meta" Paradox

Welcome to the technical support center for 3-piperidin-1-ylpyridine-2-carbonitrile . If you are accessing this guide, you are likely experiencing low yields (below 40-50%) or difficulty isolating pure material.

The synthesis of this molecule presents a specific chemical paradox:

  • The 3-Position Problem: The 3-position of a pyridine ring is electronically "meta-like" relative to the ring nitrogen, making it inherently deactivated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Nitrile Liability: The nitrile group at the 2-position activates the ring for substitution but is simultaneously prone to hydrolysis (to amide/acid) under the very basic/aqueous conditions often used to force the substitution.

This guide provides two distinct, high-yield workflows based on your starting halogen (Fluorine vs. Chlorine/Bromine) and addresses the critical "yield killers" associated with this scaffold.

Module 1: Route Selection & Decision Matrix

Before starting, confirm your precursor. The choice of halogen dictates the chemistry. Do not attempt to force a 3-Chloro substrate into an


 protocol; it will result in decomposition before substitution.

RouteSelection Start Start: Select Precursor Substrate Which 3-Halo-2-cyanopyridine? Start->Substrate Fluoro 3-Fluoro-2-cyanopyridine Substrate->Fluoro High Reactivity Bromo 3-Bromo/Chloro-2-cyanopyridine Substrate->Bromo Low Reactivity RouteA ROUTE A: S_NAr (Nucleophilic Aromatic Substitution) Fluoro->RouteA RouteB ROUTE B: Transition Metal (Buchwald-Hartwig Coupling) Bromo->RouteB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on halogen leaving group ability.

Module 2: The Protocol (For 3-Fluoro Precursors)

Applicability: Only for 3-fluoro-2-pyridinecarbonitrile . Mechanism: The 2-cyano group (ortho) and ring nitrogen exert just enough electron-withdrawing influence to stabilize the Meisenheimer complex if the leaving group is Fluorine (high electronegativity stabilizes the transition state).

Troubleshooting the Reaction
SymptomDiagnosisSolution
Product contains Amide (M+18 peak) Nitrile Hydrolysis. Water present in solvent or base.Switch to anhydrous DMF/DMSO. Use

dried in an oven. Avoid hydroxide bases.
Low Conversion (<30%) Temperature too low. 3-position is sluggish.Increase temp to 80-90°C. Do not exceed 100°C (risks polymerization).
Dark/Tar Formation Polymerization. Reaction run too concentrated or too hot.Dilute to 0.1 M. Ensure inert atmosphere (

/Ar).
Optimized Protocol (Standard Operating Procedure)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1]

  • Solvent System: Dissolve 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) in anhydrous DMSO (dimethyl sulfoxide) or DMF (0.2 M concentration).

    • Why DMSO? It accelerates

      
       rates significantly compared to THF or Toluene due to high dielectric constant.
      
  • Base & Nucleophile: Add Potassium Carbonate (

    
    , 2.0 equiv, anhydrous, granular) followed by Piperidine  (1.2 equiv).
    
    • Note: Do not use NaH; it is too aggressive and may attack the nitrile.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Cool to RT.

    • Pour into Ice Water (10x volume).

    • Observation: The product should precipitate as a solid.

    • Filter and wash with cold water. If oil forms, extract with EtOAc, but wash organic layer 3x with water to remove DMSO.

Module 3: The Buchwald-Hartwig Protocol (For 3-Bromo/Chloro Precursors)

Applicability: For 3-bromo or 3-chloro-2-pyridinecarbonitrile . Mechanism: Palladium-catalyzed C-N bond formation.[2][3]


 will fail or require destructive temperatures for these substrates.
Troubleshooting the Catalytic Cycle
SymptomDiagnosisSolution
Starting Material Remains Catalyst Poisoning. Pyridine nitrogens can bind Pd.Use bidentate ligands (BINAP/Xantphos) which resist displacement by the pyridine substrate.
Nitrile Hydrolysis Base too strong. Use of

.
Switch to Cesium Carbonate (

)
. It is milder and compatible with nitriles.
Protodehalogenation (Ar-H formed) Hydride Source. Ensure solvents are anhydrous (dry Toluene). Avoid alcohols.
Optimized Protocol (Standard Operating Procedure)
  • Reagents:

    • Substrate: 3-bromo-2-pyridinecarbonitrile (1.0 equiv)

    • Amine: Piperidine (1.2 equiv)

    • Catalyst:

      
       (2-5 mol%) or 
      
      
      
    • Ligand: BINAP or Xantphos (5-10 mol%)

    • Base:

      
        (2.0 equiv)
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Degassing (Crucial): Oxygen kills the active Pd(0) species. Sparge solvent with Argon for 15 mins before adding catalyst.

  • Execution: Heat to 100°C (reflux for Toluene) for 12–16 hours under Argon balloon.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

Module 4: Purification & Isolation (The "Hidden" Yield Loss)

Users often synthesize the molecule successfully but lose it on the column. Pyridines are basic and "stick" to the acidic silanols on silica gel, causing streaking and broad peaks.

Chromatography Guidelines
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., Hexanes/Ethyl Acetate + 1% TEA).
    
    • Mechanism:[3][4][5][6][7] The amine modifier saturates the acidic sites on the silica, allowing the pyridine product to elute cleanly.

  • Crystallization: If the product is solid, recrystallization from Ethanol/Water or Heptane/EtOAc is superior to column chromatography for yield preservation.

Visualizing the Hydrolysis Trap

The diagram below illustrates the competing pathway that destroys yield if moisture/strong base is present.

HydrolysisRisk Target Target: 2-Cyano-3-piperidyl Hydrolysis Side Product: Amide (CONH2) (Dead End) Target->Hydrolysis Post-reaction Aqueous Workup (pH > 10) Start Starting Material (2-CN-3-Halo) Start->Target Piperidine Anhydrous Base Start->Hydrolysis H2O / NaOH / Heat

Figure 2: The "Hydrolysis Trap." Note that hydrolysis can occur both during the reaction (if wet) and during workup (if pH is too high).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the


 reaction? 
A:  Yes, but with caution. Microwave heating is efficient for 3-fluoro substrates (e.g., 120°C for 20 mins). However, you must use a sealed vessel and strictly anhydrous solvents. The high pressure/temp increases the rate of nitrile hydrolysis if any water is present.

Q: My product is an oil that won't solidify. How do I get the solid? A: 3-piperidin-1-ylpyridine-2-carbonitrile should be a solid (MP approx 50-60°C). If it is an oil:

  • It may contain residual solvent (DMSO/DMF). Dry under high vacuum (0.1 mmHg) overnight.

  • It may be impure.[8] Run a quick silica plug with 1% TEA.

  • Triturate the oil with cold pentane or hexanes and scratch the flask wall to induce nucleation.

Q: Why do I see a peak at M+17 or M+18 in LCMS? A:

  • M+18: This is the primary amide (hydrolysis of nitrile). You need drier conditions.

  • M+17: This is likely the hydroxyl-pyridine (substitution of F/Cl by OH instead of piperidine). This comes from using hydroxide bases (NaOH/KOH) or wet hygroscopic bases.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. (2017). Detailed protocols on 3-fluoropyridine reactivity.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. (2014). Establishes the "element effect" (F >> Cl) for pyridine substitutions.[4][9]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Comprehensive guide on ligand selection for heterocyclic aminations.

  • Hydrolysis kinetics of 2-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. (2012). Data on the thermal stability of the 2-cyano group.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society. Strategies for coupling hindered pyridines.

Sources

stability issues with 3-piperidin-1-ylpyridine-2-carbonitrile in solution

[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Stability & Handling in Solution[1]

Diagnostic Overview: The "Why" Behind the Instability

Before troubleshooting, it is critical to understand the chemical vulnerabilities of this scaffold. 3-piperidin-1-ylpyridine-2-carbonitrile is a "push-pull" system containing a bulky electron-donating group (piperidine) vicinal to an electron-withdrawing group (nitrile) on an electron-deficient pyridine ring.[1]

Primary Failure Modes[2]
  • Nitrile Hydrolysis (Chemical Degradation): The nitrile group at position 2 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] In aqueous solutions (especially at pH extremes), it hydrolyzes to the primary amide and subsequently to the carboxylic acid.[1]

  • Solubility Crash (Physical Instability): The molecule has a calculated LogP of ~1.8 and contains two basic nitrogens.[1][2] However, the piperidine nitrogen's lone pair is partially delocalized into the aromatic ring, reducing its basicity. At neutral physiological pH (7.4), the molecule is largely uncharged and lipophilic, leading to rapid precipitation in aqueous buffers.

  • Photochemical Transposition: Pyridine-2-carbonitriles can undergo photo-induced ring transposition or hydration under UV light.[1][2]

Troubleshooting Decision Tree

Use this flowchart to diagnose your specific issue.

TroubleshootingTreeStartIdentify the AnomalyIssue1Precipitation / CloudinessStart->Issue1Issue2New HPLC Peaks / Purity LossStart->Issue2Issue3Yellowing / Color ChangeStart->Issue3CheckSolventCheck Stock Solvent(Is it DMSO?)Issue1->CheckSolventCheckRTCheck Retention Time (RT)of New PeakIssue2->CheckRTCheckLightWas sample exposedto ambient light?Issue3->CheckLightCheckDilutionCheck Dilution Protocol(Stepwise vs. Direct?)CheckSolvent->CheckDilutionActionSolubilityAction: Use Intermediate Dilution(See Protocol A)CheckDilution->ActionSolubilityIsEarlierEarlier RT (More Polar)?Likely HydrolysisCheckRT->IsEarlierYesIsLaterLater RT?Likely Dimer/OxidationCheckRT->IsLaterNoActionHydrolysisAction: Check pH & Temp(See FAQ 1)IsEarlier->ActionHydrolysisActionLightAction: Protect from UV(Amber Vials)CheckLight->ActionLight

Figure 1: Diagnostic decision tree for identifying the root cause of solution instability.

Frequently Asked Questions (Technical Q&A)

Q1: I see a new peak eluting before the main peak in Reverse Phase HPLC. What is it?

Diagnosis: This is almost certainly the hydrolysis product (3-piperidin-1-ylpyridine-2-carboxamide).[1] Mechanism: The carbon atom of the nitrile group at position 2 is electrophilic.[1][2] Water attacks this carbon, a reaction catalyzed by both acid and base.[1][2]

  • The Trap: Many researchers leave the compound in LCMS mobile phase (often water/acetonitrile with 0.1% Formic Acid) in the autosampler.[1][2] The acidic environment accelerates hydrolysis.[1][2]

  • Solution: Analyze samples immediately after dilution. Do not store diluted samples in the autosampler for >4 hours.

Q2: The compound crashes out when I add it to PBS (pH 7.4). Why?

Diagnosis: This is a pKa-driven solubility limit . Explanation:

  • The Pyridine Nitrogen has a pKa of ~2–3 (lowered by the electron-withdrawing nitrile).[1][2]

  • The Piperidine Nitrogen (attached to the ring) acts like an aniline.[1][2] Its pKa is likely suppressed to the 4–6 range due to resonance with the electron-deficient pyridine ring.[1][2]

  • Result: At pH 7.4, both nitrogens are largely deprotonated (neutral).[1][2] The neutral molecule is hydrophobic and insoluble in water.[1][2]

  • Solution: You must maintain a percentage of organic co-solvent (e.g., 1-5% DMSO) or use a solubilizing agent (e.g., Cyclodextrin) for high concentrations.[1]

Q3: My DMSO stock solution turned from clear to yellow over a month. Is it bad?

Diagnosis: Likely Photo-oxidation or N-oxide formation .[1][2] Explanation: Pyridine derivatives are sensitive to UV light.[1][2] While the nitrile itself is stable to oxidation, the pyridine ring or the piperidine nitrogen can form N-oxides or undergo slow photo-degradation if stored in clear glass. Solution: Run a QC check. If purity is >95%, the color change may be due to trace impurities (ppm level) with high extinction coefficients.[1][2] Always store stocks in amber glass vials at -20°C or -80°C.

Standardized Protocols

Protocol A: "Crash-Free" Dilution for Biological Assays

Use this method to prevent precipitation when moving from 100% DMSO to aqueous buffer.

Objective: Minimize local regions of high water concentration during mixing.

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 60 seconds to ensure complete dissolution.

  • Intermediate Step (Critical): Prepare a 10x Working Solution in a solvent blend (e.g., 50% DMSO / 50% Water or PBS).[1][2]

    • Add the DMSO stock to the tube first.[1][2]

    • Add the aqueous buffer slowly while vortexing.[1][2]

  • Final Dilution: Pipette the 10x Working Solution into your final assay plate (containing cell media or buffer) to reach 1x.

    • Result: Final DMSO concentration is low (e.g., 0.5%), but the compound never experienced a "shock" transition from 100% DMSO to 100% water.[1]

Protocol B: QC Method (HPLC-UV)

Use this to validate compound integrity.[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm
Expected RT Nitrile (Parent): ~6.5 min
Impurity RT Amide (Hydrolysis): ~4.5 min (Shifted earlier due to polarity)

Mechanistic Visualization: Degradation Pathway[3]

Understanding the degradation helps in preventing it.[1][2] The nitrile hydrolysis is the primary stability risk.[1][2]

HydrolysisPathwayReactant3-piperidin-1-ylpyridine-2-carbonitrile(Parent)IntermediateImidate Intermediate(Transient)Reactant->Intermediate+ H2O / H+ or OH-Product13-piperidin-1-ylpyridine-2-carboxamide(Primary Degradant)Intermediate->Product1FastProduct23-piperidin-1-ylpyridine-2-carboxylic acid(Secondary Degradant)Product1->Product2Slow Hydrolysis(Requires Heat/Strong Acid)

Figure 2: Step-wise hydrolysis pathway of the nitrile group in aqueous solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]

  • Sakamoto, T., et al. (1985). Condensed Heteroaromatic Ring Systems.[1] III. Synthesis of Naphthyridine Derivatives from 2-Chloropyridine-3-carbonitrile. Chemical & Pharmaceutical Bulletin.[1][3] (General reference for reactivity of 2-halo-3-cyanopyridines and their derivatives).

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Technical Support Bulletin: Stability & Handling of 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

3-piperidin-1-ylpyridine-2-carbonitrile is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its chemical stability is dictated by the interplay between the electron-withdrawing nitrile group at the C2 position and the electron-donating piperidine ring at the C3 position.

While the pyridine ring typically offers aromatic stability, this specific substitution pattern creates two primary vectors for degradation:

  • Nucleophilic attack at the nitrile carbon (Hydrolysis), accelerated by the electron-deficient nature of the 2-cyanopyridine motif.[1]

  • Oxidation of the tertiary amine (Piperidine nitrogen), leading to N-oxide impurities.[1]

This guide provides an authoritative protocol for storage, handling, and troubleshooting to maintain >98% purity.

Critical Degradation Pathways

Understanding why the molecule degrades is the first step to prevention.[1] The following diagram illustrates the mechanistic pathways that lead to common impurities detected by LC-MS.

DegradationPathways Parent Parent Compound (MW 187.2) Amide Impurity A: Picolinamide (Hydrolysis, +18 Da) Parent->Amide Slow Hydrolysis (Nucleophilic Attack on CN) NOxide Impurity C: N-Oxide (Oxidation, +16 Da) Parent->NOxide Radical Oxidation (Piperidine N) Moisture Moisture (H2O) + pH Extremes Moisture->Amide Oxygen Atmospheric O2 + Light Oxygen->NOxide Acid Impurity B: Picolinic Acid (Full Hydrolysis, +19 Da) Amide->Acid Rapid Hydrolysis (Acid/Base Catalysis)

Figure 1: Primary degradation pathways.[1] The 2-cyano group is highly electrophilic, making moisture the primary threat, followed by oxidative stress on the piperidine ring.

Storage & Handling Protocols

To prevent the pathways described above, strict adherence to the following "Self-Validating Storage System" is required.

A. The "Dry-Cold-Dark" Standard
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly retarding the rate of nitrile hydrolysis and N-oxidation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen to prevent formation of the Piperidine-N-oxide.[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV light (preventing photolytic cleavage); Teflon prevents leaching of plasticizers which can act as nucleophiles.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container are mandatory to scavenge humidity.[1]
B. Solubilization & Formulation Guide

Critical Warning: Do not store this compound in solution for extended periods (>24 hours) unless absolutely necessary.

  • Preferred Solvent: Anhydrous DMSO or Acetonitrile.[1]

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1] The nitrile group can undergo Pinner reaction (alcoholysis) in the presence of trace acids, converting the nitrile to an imidate ester.

  • Prohibited: Water or aqueous buffers (unless for immediate use).[1]

Troubleshooting & FAQs

Q1: I observe a new peak at M+18 (MW ~205) in my LC-MS. What is it?

Diagnosis: This is the primary amide (3-piperidin-1-ylpyridine-2-carboxamide).[1] Cause: Hydrolysis of the nitrile group.[1][2][3] This usually happens if the bottle was left open, or if "wet" DMSO (DMSO is highly hygroscopic) was used for stock solutions.[1] Corrective Action:

  • Check the water content of your solvent (Karl Fischer titration).[1]

  • If the impurity is <5%, you may purify via flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1] The amide is significantly more polar than the nitrile.[1]

Q2: My sample has turned from off-white to yellow/orange. Is it compromised?

Diagnosis: Likely N-oxidation or Photodegradation .[1] Cause: Pyridine derivatives often yellow upon oxidation.[1][4] The piperidine nitrogen is electron-rich and susceptible to forming an N-oxide (M+16) upon exposure to air and light.[1] Corrective Action:

  • Run an LC-MS to confirm the presence of M+16 (MW ~203).[1]

  • If confirmed, the N-oxide can sometimes be reduced back to the parent amine using mild reducing agents (e.g., Zn dust in acetic acid), but recrystallization is preferred for high-purity applications.

Q3: Can I use this compound in acidic media?

Technical Insight: Use with Caution. The pyridine nitrogen (pKa ~5.[1]2) will protonate first.[1] However, strong aqueous acid at elevated temperatures will rapidly hydrolyze the nitrile to the carboxylic acid (Picolinic acid derivative).

  • Safe: Dilute HCl at 0°C for short durations.

  • Unsafe: Refluxing in 6N HCl or H2SO4 (Will convert CN -> COOH).[1]

Rescue Protocol: Recrystallization

If your batch has degraded (purity <95%), use this protocol to recover the parent compound.[1]

Workflow:

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc).

  • Filter: Filter while hot to remove insoluble oligomers.[1]

  • Precipitate: Slowly add Hexanes or Heptane (anti-solvent) dropwise until turbidity persists.[1]

  • Cool: Allow to stand at room temperature for 1 hour, then move to 4°C.

  • Isolate: Filter the crystals and wash with cold Hexanes. Dry under high vacuum.[1]

Experimental Workflow: Stability Check

Before committing valuable material to a long reaction, perform this rapid stability validation.

StabilityCheck Start Start: Open Vial Visual Step 1: Visual Inspection (Is it Yellow/Orange?) Start->Visual LCMS Step 2: LC-MS Analysis (Check M+18 and M+16) Visual->LCMS If White/Off-White Purify Perform Rescue Protocol (Recrystallization) Visual->Purify If Yellow Decision Purity > 98%? LCMS->Decision Use Proceed to Experiment Decision->Use Yes Decision->Purify No

Figure 2: Rapid decision matrix for assessing compound integrity prior to usage.

References

  • Nitrile Hydrolysis Kinetics

    • Mechanism:[5][6] The hydrolysis of 2-cyanopyridines is autocatalytic and accelerated by the electron-withdrawing nature of the pyridine ring.

    • Source: Cohen, L. A., & Jones, W. M. (1962). "Kinetics and Mechanism of the Hydrolysis of 2-Cyanopyridine." Journal of the American Chemical Society.[1] Link[1]

  • Pyridine & Piperidine Oxidation

    • Mechanism:[5][6] Tertiary amines (piperidines) are susceptible to N-oxide formation under oxidative stress (air/light).[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1][2] (Refer to Chapter 4: Pyridines and Chapter 24: Piperidines).

  • General Stability of Aminopyridines

    • Data: Stability data for structurally similar aminopyridine nitriles indicates sensitivity to moisture and light.[1]

    • Source: PubChem Compound Summary for 3-(1-Piperidinyl)pyridine (Core structure reference).[1] Link[1]

  • Synthesis & Handling of 2-Cyanopyridines

    • Context: Methods for synthesizing and handling 2-cyanopyridines emphasize the need for anhydrous conditions to prevent hydrolysis to picolinamide.[1]

    • Source:Synthesis 2005(06): 0993-0997.[1] "Preparation of Cyanopyridines by Direct Cyanation." Link

Sources

Technical Support Center: Purification of 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 3-piperidin-1-ylpyridine-2-carbonitrile . As a Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the unique physicochemical properties of this "push-pull" heterocyclic system.

Compound Profile & Purification Logic

The Molecule: 3-piperidin-1-ylpyridine-2-carbonitrile The Challenge: This molecule presents a "Purification Triad" of conflicting properties:

  • Basicity Differential: It contains a basic piperidine moiety (though conjugated) and a pyridine nitrogen, creating interactions with acidic stationary phases (silica).

  • Electrophilic Lability: The 2-cyano group is activated by the pyridine ring, making it highly susceptible to hydrolysis (to amide/acid) under acidic or basic stress.

  • Lipophilicity: The piperidine ring adds significant non-polar character, often causing the product to "oil out" rather than crystallize.

Module 1: Chromatographic Separation (The "Streaking" Issue)

User Issue: "My product streaks on the silica column, and I cannot separate it from the excess piperidine starting material."

Technical Insight: Standard silica gel is slightly acidic (pH 6.5–7.0, but surface silanols are acidic). The basic nitrogen atoms in your compound (and the impurity) protonate on the silica surface, causing peak tailing. Furthermore, piperidine (pKa ~11.2) is significantly more basic than your product (pKa ~3–4 due to conjugation and the electron-withdrawing CN group).

Troubleshooting Protocol:

Step 1: The "Buffered" Mobile Phase Do not use pure DCM/MeOH or Hexane/EtOAc. You must deactivate the silica surface.

  • Add Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase.
    
  • Pre-Column Treatment: Flush the column with the modifier-containing solvent before loading your sample. This neutralizes active silanol sites.

Step 2: Selective Acid Wash (The "pKa Swing") Before chromatography, exploit the massive pKa difference between the impurity (piperidine) and your product.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash 1: Wash with 0.5 M Citric Acid (pH ~3–4).

    • Mechanism:[1][2][3][4][5] Piperidine (strong base) is protonated and moves to the aqueous layer. Your product (weak base, deactivated by the 2-CN group) remains in the organic layer.

    • Warning: Do NOT use strong HCl or leave it in acid for long; this will hydrolyze the nitrile.

  • Wash 2: Wash with Brine to remove residual acid.

  • Dry over

    
     and concentrate.
    

Data Summary: Solvent Systems

Solvent SystemAdditiveSuitabilityRisk Factor
Hexane / EtOAcNoneLowSevere tailing; poor separation.
DCM / MeOHNoneMediumCo-elution with polar impurities.
DCM / MeOH 1% NH4OH High Best resolution; sharp peaks.
Hexane / EtOAc 1% TEA High Good for removing non-polar byproducts.
Module 2: Chemical Stability (The "Ghost Peak" Problem)

User Issue: "I isolated the product, but after a few hours or during evaporation, a new peak appeared by LCMS (M+18)."

Technical Insight: The "M+18" peak is the primary amide (3-piperidin-1-ylpyridine-2-carboxamide). The 2-cyano group is ortho to the pyridine nitrogen. This position is electronically activated, making the nitrile carbon highly electrophilic. Water, catalyzed by trace acid (from silica) or base (residual workup), attacks the nitrile to form the amide.

Workflow Visualization: Hydrolysis Risk & Prevention

purification_logic cluster_mod If using Silica: Crude Crude Mixture Silica Standard Silica (Acidic Surface) Crude->Silica Risk Alumina Neutral Alumina (Inert Surface) Crude->Alumina Recommended Hydrolysis Hydrolysis (CN -> CONH2) Silica->Hydrolysis H2O / H+ Pure Pure Nitrile Product Alumina->Pure Safe Elution Modifier Add 1% TEA Modifier->Silica Deactivates

Caption: Decision pathway to prevent nitrile hydrolysis during chromatography. Red paths indicate degradation risks.

Corrective Protocol:

  • Switch Stationary Phase: If the amide impurity persists, switch from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to catalyze hydration.

  • Temperature Control: Never heat the column or the rotary evaporator bath above 40°C. Thermal energy accelerates the hydration of the sterically crowded nitrile.

  • Storage: Store the purified compound under Argon at -20°C. 2-cyanopyridines are shelf-stable but can degrade slowly in moist air.

Module 3: Crystallization (The "Oiling Out" Problem)

User Issue: "The product comes off the column as a thick yellow/orange oil and won't solidify."

Technical Insight: The piperidine ring provides conformational flexibility and lipophilicity, interfering with crystal lattice formation. "Oiling out" occurs when the compound phase-separates as a liquid rather than nucleating as a solid.

Crystallization Protocol:

  • Evaporation: Remove all chromatography solvents completely (trace EtOAc inhibits crystallization).

  • Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .

  • Anti-solvent: Add Water dropwise until turbidity persists.

    • Ratio: Typically 1:1 to 1:3 (Alcohol:Water).

  • Seeding: Scratch the side of the flask with a glass rod. The friction creates nucleation sites.

  • Cooling: Cool slowly to 4°C. Do not freeze rapidly, or the oil will return.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to form a salt and purify it that way? A: Proceed with extreme caution. While piperidines form salts easily, the 2-cyano group is acid-sensitive. Strong mineral acids (HCl) in water will likely hydrolyze the nitrile to the acid (Picolinic acid derivative). If you must make a salt, use anhydrous conditions (e.g., HCl in Dioxane) to form the hydrochloride salt, but expect it to be hygroscopic.

Q2: The NMR shows a broad peak around 3.5 ppm. Is this water? A: It could be water, but check your piperidine signals. The alpha-protons of the piperidine ring (adjacent to nitrogen) often appear as broadened signals due to restricted rotation around the C(pyridine)-N(piperidine) bond, especially in this sterically crowded ortho-substituted system. Run the NMR at 50°C to see if the peak sharpens.

Q3: Why is my product yellow? A: This is normal. The molecule is a "push-pull" system: the piperidine pushes electron density into the ring, and the nitrile/pyridine nitrogen pulls it. This conjugation lowers the HOMO-LUMO gap, resulting in absorbance in the visible region (yellow/orange).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and general purification logic of pyridines).

  • Organic Syntheses. (Various). General procedures for the synthesis and handling of 3-aminopyridines and cyanopyridines.

  • PubChem. (2025).[6] 3-Aminopyridine-2-carbonitrile Compound Summary. National Library of Medicine. (Source for physicochemical properties and safety data).

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Basic Compounds. (Source for amine modifier protocols).

Sources

resolving impurities in 3-piperidin-1-ylpyridine-2-carbonitrile samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic resolution rather than generic advice.

Subject: Impurity Profiling & Purification Strategies Ticket Priority: High (Synthesis/Purification Blockage) Assigned Specialist: Senior Application Scientist, Organic Chemistry Division[1]

Introduction: The Molecular Context

You are likely synthesizing 3-piperidin-1-ylpyridine-2-carbonitrile via a Nucleophilic Aromatic Substitution (


) reaction.[1] This specific scaffold presents a unique "push-pull" electronic system:
  • The "Pull": The nitrile group (-CN) at position 2 is a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic attack.[1]

  • The "Push": The piperidine ring acts as a bulky amine nucleophile.

While this electronic setup facilitates the synthesis, it creates a distinct impurity profile centered on hydrolysis sensitivity and solubility overlaps .[1] This guide addresses these specific challenges.

Module 1: Diagnostic Triage (Identify Your Impurity)[1]

Before attempting purification, match your analytical observations to the likely impurity candidates below.

Impurity Identification Table
Observation (LC-MS/NMR)Suspected ImpurityRoot Cause
Mass M+18 (m/z ~205)Amide Hydrolysis Product (3-piperidin-1-ylpyridine-2-carboxamide)Nitrile Hydrolysis. The -CN group hydrolyzed to -CONH₂ due to moisture, high heat, or extreme pH during workup.[1]
Mass M+19 (m/z ~206)Carboxylic Acid (3-piperidin-1-ylpyridine-2-carboxylic acid)Over-Hydrolysis. Extended exposure to strong acid/base converted the amide to the acid.[1]
Mass M+16 (m/z ~203)N-Oxide Oxidation. Piperidine nitrogen oxidized, likely from peroxides in ether/THF or prolonged air exposure.[1]
NMR: Broad multiplet ~1.5-1.6 ppm & ~2.8 ppmResidual Piperidine Incomplete Removal. Piperidine is a stubborn base; standard evaporation often fails to remove it completely due to H-bonding.[1]
NMR: Doublet/Triplet in aromatic region (unmatched)Regioisomer Starting Material Quality. If using 3,4-dihalopyridine, nucleophilic attack may have occurred at C4 instead of C3.

Module 2: Mechanistic Insight (The "Why")[1]

Understanding the mechanism is the only way to prevent recurrence.[1] The synthesis relies on the


 Mechanism , but this same pathway dictates the stability of your product.[1]
The Activation/Deactivation Paradox

The nitrile group at C2 is essential for activating the C3-halogen for substitution.[1] However, once the piperidine is attached, the electron density from the piperidine nitrogen donates into the ring (resonance), making the nitrile carbon less electrophilic than in the starting material, but still susceptible to hydrolysis under forcing conditions.[1]

Visualizing the Pathway

The following diagram illustrates the synthesis flow and where the critical "off-ramps" to impurities occur.

SNAr_Mechanism Start Start: 3-Halo-2-cyanopyridine Meisenheimer Intermediate: Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Piperidine + Piperidine (Nucleophile) Piperidine->Meisenheimer Product Target: 3-piperidin-1-ylpyridine-2-carbonitrile Meisenheimer->Product -Halide (Aromatization) Amide Impurity: Amide (Hydrolysis) Product->Amide + H2O / Heat / Base Acid Impurity: Acid (Deep Hydrolysis) Amide->Acid + H2O / Strong pH

Figure 1: Reaction pathway showing the primary


 route and the hydrolytic degradation pathways (dashed red lines).[1]

Module 3: Troubleshooting & Purification Protocols

FAQ 1: "I can't get rid of the excess piperidine. It smears on my column."

The Science: Free piperidine is a strong aliphatic amine (


). Your product is an aminopyridine. Due to the electron-withdrawing nitrile group and the aromatic ring, the basicity of the piperidine nitrogen in your product is significantly reduced (likely 

3–5).[1]

The Solution: The "pH Switch" Wash You can exploit this


 of ~6-7 log units.[1]

Protocol:

  • Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or DCM).

  • Crucial Step: Wash the organic layer with dilute Citric Acid (10% w/v) or 0.5 M HCl .

    • Why? At pH ~3-4, free piperidine (

      
       11) will be fully protonated (charged) and migrate to the aqueous layer.[1]
      
    • Safety Check: Your product (

      
       ~3-5) is less basic and will largely remain in the organic layer.[1] Do not use strong concentrated acid (pH < 1) or you risk protonating the product or hydrolyzing the nitrile.[1]
      
  • Separate layers. Keep the Organic Layer .

  • Wash organic layer with Brine (to remove residual acid/water).

  • Dry over

    
     and concentrate.
    
FAQ 2: "I see a peak at M+18 (Amide). How do I remove it?"

The Science: The amide impurity is much more polar than the nitrile product due to the H-bond donor/acceptor capability of the -CONH₂ group.[1]

The Solution: Flash Chromatography Strategy Recrystallization is often difficult because the amide and nitrile can co-crystallize. Chromatography is preferred.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Start: 100% Hexane.

    • Ramp: 0% -> 30% EtOAc.

  • Elution Order:

    • First: Unreacted Halopyridine (if any).

    • Second: Target Nitrile Product (Less polar).

    • Third: Amide Impurity (Significantly more polar, usually elutes at >40% EtOAc).[1]

  • Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to sharpen the bands, preventing tailing of the pyridine ring.[1]

FAQ 3: "My product is turning yellow/brown on the shelf."

The Science: Pyridines with amino-substituents are prone to N-oxidation or slow photo-oxidation.[1] The color change indicates the formation of conjugated impurities (N-oxides or dimers).[1]

The Solution: Storage Protocol

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.[1]

  • Light: Protect from light (amber vial or foil wrap).

  • Stabilizer: Ensure no residual acid remains from the workup, as acidic environments catalyze hydrolysis over time.[1]

Module 4: Decision Logic for Purification

Use this flow to determine your immediate next step.

Purification_Logic Start Crude Mixture Check_Piperidine Is Piperidine Present? (>5%) Start->Check_Piperidine Acid_Wash Perform Dilute Acid Wash (Citric Acid, pH 4) Check_Piperidine->Acid_Wash Yes Check_Amide Is Amide Present? (M+18) Check_Piperidine->Check_Amide No Acid_Wash->Check_Amide Column Flash Chromatography (Hex/EtOAc) Check_Amide->Column Yes (High Purity Needed) Recryst Recrystallization (EtOH/Water) Check_Amide->Recryst No (Bulk Clean-up)

Figure 2: Decision tree for selecting the appropriate purification workflow.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism Overview: "Nucleophilic Aromatic Substitution."[2][3] Wikipedia. Link

    • Reaction Energy & Kinetics: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

  • Nitrile Hydrolysis

    • Hydrolysis Conditions: "Nitrile to Amide - Common Conditions."[1][4] Common Organic Chemistry. Link

    • Mechanism Video: "Mechanism of Amide Hydrolysis." YouTube.[5] Link

  • Piperidine Chemistry

    • Impurity Profile: "Piperidine Impurities and Properties."[] BOC Sciences.

    • Synthesis of Derivatives: "Piperidine Derivatives: Recent Advances in Synthesis."[7] MDPI. Link[1]

  • Analytical Data Support

    • Kinetic Studies of Pyridines: "SNAr reactions of substituted pyridines with secondary amines." ResearchGate.[2] Link

Sources

scale-up challenges for 3-piperidin-1-ylpyridine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Piperidin-1-ylpyridine-2-carbonitrile Production

Introduction: The Scale-Up Landscape

You are likely synthesizing 3-piperidin-1-ylpyridine-2-carbonitrile as a critical intermediate for P2X3 antagonists or kinase inhibitors. While the lab-scale synthesis (typically via SNAr of 3-fluoro-2-cyanopyridine) appears straightforward, the transition to kilo-lab or pilot scale introduces non-linear challenges—specifically regarding nitrile stability , exotherm management , and emulsion formation during workup.

This guide moves beyond standard SOPs to address the causality of failure modes. It is designed to be a self-validating system: if you follow the diagnostic logic, you will isolate the root cause.

Module 1: Reaction Kinetics & Conversion

Q1: The reaction stalls at 85-90% conversion. Adding more piperidine doesn't push it to completion. Why?

Diagnosis: This is likely a solvation and aggregate effect , not just stoichiometry. In SNAr reactions at the 3-position of a pyridine ring (which is less electron-deficient than the 2- or 4-positions), the leaving group (Fluorine) requires significant activation. If you are using a non-polar solvent (e.g., Toluene) or a slightly wet polar aprotic solvent, the piperidine can form hydrogen-bonded aggregates or salts (with HF byproduct) that reduce its nucleophilicity.

Troubleshooting Protocol:

  • Check Water Content: Piperidine is hygroscopic. If water >0.5%, it solvates the fluoride leaving group, inhibiting the transition state. Action: Karl Fischer titration on reagents.

  • Switch Solvent System: If using Acetonitrile (MeCN), switch to DMSO or NMP for scale-up. The higher dielectric constant stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

  • Temperature vs. Degradation: Do not simply increase temperature above 100°C to force conversion; this accelerates nitrile hydrolysis (see Module 2).

Data: Solvent Effect on Conversion (10g Scale)

SolventTemp (°C)Time (h)Conversion (%)Impurity (Amide) %
Toluene1102465%<0.1%
MeCN801288%0.5%
DMSO 90 6 99% 1.2%
DMF100896%3.5%

Module 2: Impurity Profile & Nitrile Stability

Q2: We are seeing a growing impurity at RRT 0.85 (HPLC) identified as the primary amide. How do we control this?

Diagnosis: You are observing the hydrolysis of the nitrile group to 3-piperidin-1-ylpyridine-2-carboxamide. The 2-cyano group is activated by the adjacent pyridine nitrogen. Under basic conditions (excess piperidine/carbonate) and high temperature, trace water attacks the nitrile.

Mechanism:



Control Strategy:

  • Strict Anhydrous Conditions: Ensure the reactor is dried (bake-out) and nitrogen-swept.

  • Base Selection: If using

    
    , ensure it is anhydrous. Switch to an organic base like DIPEA (Hünig's base) if the inorganic base is introducing moisture or causing stirring issues.
    
  • Quench Protocol: Critical Step. Do not quench directly into strong aqueous base. Quench into a buffered solution (pH 7-8) or cold water with rapid stirring to dilute the base immediately.

Q3: The product oil contains residual piperidine that is difficult to remove. Vacuum distillation causes degradation.

Diagnosis: Piperidine (bp 106°C) has a high boiling point and forms an "oil-in-oil" emulsion with the product. Solution: rely on Acidic Washing rather than distillation.

  • Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE.

  • Wash with 0.5M Citric Acid or 1M HCl .

    • Logic: Piperidine is a strong base (pKa ~11).[] The product (3-piperidinyl-pyridine-CN) has a significantly lower pKa due to the electron-withdrawing nitrile and pyridine ring.

    • Self-Validating Step: Monitor the pH of the aqueous layer.[2] It must remain <4 to keep piperidine protonated in the water layer, while the product remains in the organic layer.

Module 3: Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision nodes for impurity control.

SynthesisPath Start 3-Fluoro-2-cyanopyridine Reaction S_NAr Reaction (DMSO, 90°C) Start->Reaction Reagent Piperidine + Base Reagent->Reaction Check Check Conversion Reaction->Check Product Target: 3-piperidin-1-ylpyridine-2-carbonitrile Check->Product Dry/Optimum Temp Impurity Impurity: Amide (Hydrolysis) Check->Impurity Wet/High Temp (>100°C) Workup Workup: Acid Wash (pH 4) Product->Workup Workup->Product Purified Organic Layer

Figure 1: Reaction pathway and critical control points for preventing nitrile hydrolysis.

Module 4: Process Safety (HSE)

Q4: Is there a thermal hazard during the piperidine addition?

Diagnosis: Yes. The SNAr reaction is exothermic.

  • Heat of Reaction: Estimated at -120 to -150 kJ/mol.

  • Adiabatic Rise: On a 10kg scale, rapid addition can spike temperature by >50°C, triggering runaway or solvent boiling.

Safety Protocol:

  • Dosing Control: Do not add piperidine in one shot (batch). Use a semi-batch approach: Charge the pyridine precursor and solvent, heat to reaction temp (e.g., 60°C), then dose piperidine over 2-4 hours.

  • Cooling Capacity: Ensure the jacket cooling can handle the heat release rate (Qr) at the dosing rate.

  • Cyanide Risk: While the nitrile group is generally stable, thermal decomposition (>200°C) can release HCN. Ensure reactor relief sizing accounts for gas generation.

Module 5: Troubleshooting Decision Tree

Use this logic flow when the reaction yield is below specification (<85%).

Troubleshooting Start Yield < 85%? CheckHPLC Check HPLC Profile Start->CheckHPLC SM_Left Starting Material Remaining? CheckHPLC->SM_Left Impurity_High High Amide Impurity? CheckHPLC->Impurity_High WaterCheck Check Water Content (KF Titration) SM_Left->WaterCheck CheckBase Check Base/pH Impurity_High->CheckBase Dry System is Dry WaterCheck->Dry No Wet System is Wet (>0.5%) WaterCheck->Wet Yes IncreaseTemp Increase Temp (Max 95°C) Dry->IncreaseTemp DryReagents Dry Reagents/ Switch Solvent Wet->DryReagents ReduceTemp Reduce Temp & Check Inerting CheckBase->ReduceTemp

Figure 2: Diagnostic logic for low yield scenarios.

References

  • SNAr Reactivity of Fluoropyridines

    • Ryan, S. J., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2015).[3] "Acylazolium Fluorides for Room Temperature Nucleophilic Aromatic Fluorination of Chloro- and Nitroarenes." Organic Letters. (Demonstrates the activation energy profiles for halogenated pyridines).

    • [3]

  • Piperidine Synthesis & Impurity Profiles

    • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4] International Journal of Molecular Sciences (2020). (Details the stability and common impurities of piperidine derivatives).

  • General Pyridine Carbonitrile Synthesis

    • "Synthesis of 2-guanidino-6-piperidinopyridine." Molecules. (Provides experimental precedent for piperidine substitution on pyridine rings using SNAr and Buchwald conditions).
  • Nitrile Hydrolysis Mechanisms

    • "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules.

Sources

Technical Support Center: Managing Hygroscopic Piperidine Derivatives

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Storage, and Analysis of Hygroscopic Piperidine Salts

Introduction: The Hygroscopicity Challenge

Piperidine derivatives (e.g., 4-piperidone, methylphenidate intermediates, fentanyl precursors) are ubiquitous in pharmaceutical synthesis but present a severe CMC (Chemistry, Manufacturing, and Controls) challenge: hygroscopicity .[1]

The secondary amine moiety, particularly when protonated as a salt (HCl, HBr), possesses high lattice energy and strong hydrogen-bonding potential.[1] This creates a thermodynamic drive to absorb atmospheric moisture, leading to deliquescence (turning into a syrup), hydrolysis of sensitive functional groups, and catastrophic stoichiometry errors during weighing.

This guide replaces standard operating procedures (SOPs) with causal workflows —explaining not just what to do, but why the chemistry demands it.

Module 1: Intake & Storage (Prevention)

FAQ: Why did my piperidine HCl salt turn into a liquid?

Root Cause: Deliquescence.[1] The critical relative humidity (CRH) of many piperidine salts is low.[1] When ambient humidity exceeds the CRH, the solid absorbs enough water to dissolve itself, forming a saturated solution.[1]

Protocol: The "Dry Chain" Custody

Do not rely on standard plastic caps.[1] Piperidine salts can wick moisture through the threads of a standard HDPE bottle.[1]

  • Primary Barrier: Store strictly in glass or amber vials with Teflon-lined caps .

  • Secondary Barrier: Place the primary vial inside a heat-sealed aluminum moisture barrier bag (MBB) with a silica gel packet.[1]

  • Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen before sealing.[1] Argon creates a more stable "blanket" over the solid.[1]

Decision Logic: Storage Classification

Use this logic flow to determine the storage rigor required for your specific derivative.

StorageLogicStartNew Piperidine DerivativeIsSaltIs it a Salt Form?Start->IsSaltSaltTypeCounter-ion Type?IsSalt->SaltTypeYesHygroCheckCheck CRH (Critical Relative Humidity)IsSalt->HygroCheckNo (Free Base)Action2Inert Gas Purge +Parafilm SealSaltType->Action2Fumarate / Succinate(Less Hygroscopic)Action3Glove Box Only(Argon Atmosphere)SaltType->Action3HCl / HBr(Highly Hygroscopic)Action1Standard Desiccator(<40% RH)HygroCheck->Action1CRH > 60%HygroCheck->Action2CRH 30-60%HygroCheck->Action3CRH < 30%

Figure 1: Decision matrix for storage conditions based on salt form and Critical Relative Humidity (CRH).

Module 2: Handling & Weighing (Execution)

FAQ: How do I weigh an exact equivalent if the mass keeps increasing on the balance?

Root Cause: Kinetic water uptake.[1] As you tap the spatula, the increased surface area of the falling powder absorbs moisture instantly.[1] A static reading is impossible.[1]

Protocol: Weighing by Difference (The Closed-Loop Method)

Never weigh a hygroscopic piperidine directly into an open weigh boat.[1] Use this subtractive method to eliminate atmospheric exposure errors.

Step-by-Step:

  • Preparation: Bring the reagent bottle and a clean, dry vial with a cap to the balance.

  • Tare: Place the capped reagent bottle (containing the bulk solid) on the balance. Tare to zero.

  • Transfer: Remove the bottle, open it, and quickly transfer an estimated amount of solid into your reaction vessel (or an intermediate vial).

  • Reseal: Immediately recap the reagent bottle.

  • Measurement: Place the capped reagent bottle back on the balance.

  • Calculation: The negative mass displayed is exactly the amount transferred.[1]

    • Formula:

      
      
      

Why this works: The balance measures the loss from the closed system, ignoring the water weight gained by the solid after it left the bottle.[1]

Data: Impact of Exposure Time on Mass Accuracy

Table 1: Mass gain of Piperidine HCl (1.0g sample) at 60% Relative Humidity.

Exposure TimeMass Gain (%)Stoichiometry ErrorConsequence
0 min0.00%NoneAccurate Yield
1 min0.85%~1%Negligible
5 min3.20%~3.5%Excess Reagent Required
30 min12.50%>12%Reaction Failure / Impurities

Module 3: Synthesis & Processing (Application)

FAQ: My acylation yield is low (30-40%). Is the piperidine bad?

Root Cause: Hydrolysis competition.[1] If your piperidine salt contains 5% water (absorbed during handling), that water competes with the amine for the acyl chloride or anhydride, forming the carboxylic acid instead of the amide.[1]

Protocol: In-Situ Drying (The Azeotropic Reset)

If you suspect your piperidine salt is wet, do not oven-dry it (risk of oxidation or sublimation).[1] Use a chemical drying cycle.[1]

  • Dissolution: Suspend the wet piperidine salt in Toluene or Benzene (if permitted).[1]

  • Dean-Stark Trap: Reflux the mixture. Water forms a low-boiling azeotrope with toluene and collects in the trap.[1]

  • Verification: Continue reflux until the distillate is clear.

  • Exchange: If the solvent is incompatible with the next step, evaporate under vacuum and immediately backfill with Argon.[1]

Module 4: Analysis & Quality Control (Verification)

FAQ: Why does Karl Fischer (KF) titration give me impossibly high water content?

Root Cause: The pH Shift.[1][2] Piperidines are basic.[1] Standard KF reagents are buffered to pH 5-7.[1] A strong secondary amine shifts the pH > 8.[1] Under alkaline conditions, the iodine in the KF reagent undergoes a disproportionation side reaction (Bunsen reaction deviation), consuming iodine continuously even without water.[1] This registers as "phantom water."[1]

Protocol: Buffered Karl Fischer for Amines

You must neutralize the amine in the titration cell to prevent side reactions.[1]

Reagent Setup:

  • Solvent: Methanol + Benzoic Acid (or Salicylic Acid).[1]

  • Ratio: Add enough acid to ensure the buffer capacity exceeds the amine content (typically 5-10g acid per 50mL solvent).[1]

KF_WorkflowSamplePiperidine SampleCheckpHIs pKa > 8?Sample->CheckpHStandardKFStandard KF Reagent(Methanol/Imidazole)CheckpH->StandardKFNo (Weak Base)BufferedKFBuffered KF Reagent(Add Benzoic Acid)CheckpH->BufferedKFYes (Strong Base)SideReactionSide Reaction:Iodine Disproportionation(False High Result)StandardKF->SideReactionTitrationVolumetric TitrationBufferedKF->TitrationResultAccurate H2O %Titration->Result

Figure 2: Analytical workflow for preventing side reactions during water determination in basic amines.

References

  • Water Determination in Amines (Karl Fischer). Sigma-Aldrich Technical Bulletin.[1] Explains the iodine disproportionation mechanism in alkaline environments and the use of benzoic acid buffers. [1]

  • Handling Hygroscopic Pharmaceutical Raw Materials. Pharma Excipients, 2022.[1] Details the impact of moisture on CMC workflows and supply chain risks. [1]

  • Salt Selection Strategies in Drug Development. Pharmaceutical Technology, 2006.[1] Discusses changing counter-ions (e.g., from HCl to Fumarate) to modify physical properties like hygroscopicity.[1] [1]

  • Side Reactions in Karl Fischer Titration. Metrohm Application Notes. Provides specific troubleshooting for dragging endpoints in amine titrations. [1]

  • Techniques for Weighing Solids. University of York Chemistry Teaching Labs. Validates the "weighing by difference" technique for hazardous or difficult solids.

Substituted Pyridine Crystallization Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting of Pyridine Derivative Crystallization

Introduction: The Pyridine Challenge

Welcome to the technical support hub for substituted pyridines. Unlike carbocyclic aromatics (e.g., benzene derivatives), pyridines possess a basic nitrogen atom with a localized lone pair. This creates a unique crystallographic paradox:

  • High Solubility: The nitrogen acts as a strong hydrogen bond acceptor, often making these compounds too soluble in polar protic solvents.

  • Weak Self-Assembly: Unless functionalized with strong donors (e.g., -NH₂, -COOH), substituted pyridines often lack the intermolecular forces required to build a stable lattice, leading to the dreaded "oiling out" phenomenon.

This guide addresses the three most critical failure modes in pyridine crystallization: Liquid-Liquid Phase Separation (Oiling Out) , Polymorph Control , and Salt Formation .

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Query: "My solution turned milky/cloudy upon cooling, and now there is a sticky oil at the bottom of the flask. No crystals are forming."

The Mechanism: Metastable Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the energy barrier to form a crystalline lattice is higher than the barrier to form an amorphous liquid phase. For substituted pyridines, this is often a kinetic issue caused by high supersaturation where the molecules "crash" out of solution faster than they can orient into a crystal lattice [1, 2].

Diagnostic & Remediation Protocol

Step 1: Diagnose the Phase

  • Test: Reheat the mixture. If the oil redissolves at a temperature significantly lower than the boiling point, you are likely in a metastable miscibility gap .

  • Immediate Action: Do not cool further. Lowering the temperature increases the viscosity of the oil, preventing nucleation.

Step 2: The "Temperature Cycling" Remediation This protocol forces the oil droplets to redissolve or nucleate via Ostwald ripening.

  • Reheat the mixture until the solution is clear (single phase).

  • Add Seeds: Add 0.5–1.0 wt% of pure seed crystals at 2-3°C below the saturation temperature.

  • Slow Cool: Cool at a rate of 0.1°C/min .

  • Hold at Cloud Point: If turbidity (oil) appears, stop cooling . Hold the temperature constant or heat slightly (by 2-3°C) until the oil disappears, leaving the seeds to grow.

  • Resume Cooling: Once the seeds have consumed the local supersaturation, resume cooling.

Visual Workflow: Oiling Out Remediation

OilingOutRemediation Start Observation: Milky Emulsion / Oil Check Reheat to Clear Point Start->Check Decision Is Oil Stable? Check->Decision PathA Miscibility Gap (Thermodynamic) Action: Change Solvent System Decision->PathA Oil persists near BP PathB Supersaturation (Kinetic) Action: Temperature Cycling Decision->PathB Redissolves easily Step1 1. Add Seeds @ Saturation Temp PathB->Step1 Step2 2. Slow Cool (0.1°C/min) Step1->Step2 Step3 3. Hold if Turbidity Returns Step2->Step3 Success Crystalline Suspension Step3->Success

Caption: Decision logic for distinguishing between thermodynamic miscibility gaps and kinetic oiling out.

Module 2: Controlling Polymorphism

User Query: "My batch melting point is 5°C lower than the reference standard, and the dissolution rate is inconsistent."

The Mechanism: Conformational Flexibility

Substituted pyridines (e.g., nicotinamide, picolinic acid) are prone to conformational polymorphism . The substituents can rotate relative to the pyridine ring, creating different packing motifs (e.g., hydrogen-bonded dimers vs. catemers) [3, 4].

Solvent Selection Guide for Polymorph Screening

The interaction between the pyridine nitrogen and the solvent dictates the polymorph.

Solvent ClassInteraction TypeRecommended ForRisk Factor
Toluene / Xylene

-

Stacking
Stable, high-density polymorphsSolvate formation
Alcohols (IPA, EtOH) H-Bond DonorMetastable forms (kinetic control)Esterification (if -COOH present)
Water Strong H-BondingHydrates (Pseudopolymorphs)High solubility (yield loss)
Acetonitrile Dipole-DipoleAnhydrous formsOiling out (miscibility gap)
Protocol: Competitive Slurry Experiment

To identify the thermodynamically stable form:

  • Prepare a saturated solution of the compound in the target solvent.

  • Add equal amounts (e.g., 50 mg each) of Form A (low MP) and Form B (high MP).

  • Stir at the intended isolation temperature for 24–48 hours.

  • Filter and analyze via XRPD (X-Ray Powder Diffraction). The surviving form is the stable polymorph at that temperature.

Module 3: Reactive Crystallization (Salt Formation)

User Query: "My free base pyridine is not bioavailable. How do I robustly crystallize it as a salt?"

The Mechanism: pKa Matching

Pyridines are weak bases (pKa ~5.2). For successful salt formation, the acid must be strong enough to protonate the nitrogen (


pKa > 2 is ideal).
Protocol: Controlled Acid Addition

Objective: Avoid localized high supersaturation which traps impurities.

  • Dissolution: Dissolve the pyridine derivative in a polar solvent (e.g., Ethanol or Acetone).

  • Stoichiometry: Prepare the acid (e.g., HCl, Methanesulfonic acid) in the same solvent at a 1.05 molar equivalent.

  • Addition: Add the acid solution dropwise over 1–2 hours.

    • Critical: If the salt precipitates immediately (amorphous), heat the solution to reflux during addition to maintain solubility.

  • Cooling: Once addition is complete, cool linearly to 0°C.

  • Anti-Solvent (Optional): If yield is low, add MTBE or Heptane after the solution has cooled to room temperature.

Visual Workflow: Salt Screening Logic

SaltScreening Input Pyridine Base (pKa ~5) AcidSel Select Counter-Ion (pKa < 3) Input->AcidSel Solvent Dissolve in EtOH or Acetone AcidSel->Solvent React Add Acid Dropwise (Reflux if precipitating) Solvent->React Crystallize Cool to 0°C React->Crystallize

Caption: Workflow for reactive crystallization of pyridine salts to ensure crystallinity over amorphous precipitation.

FAQ: Rapid Fire Troubleshooting

Q: Why is my product colored yellow/brown? A: Pyridines are susceptible to N-oxidation or trace metal chelation.

  • Fix: Perform the crystallization under Nitrogen/Argon. Add 1-2% wt activated carbon (charcoal) during the hot dissolution step, stir for 15 mins, and filter hot over Celite before cooling [5].

Q: Can I use water as an anti-solvent? A: Only if your pyridine has hydrophobic substituents (e.g., -Cl, -Br, -Alkyl). If you have polar groups (-OH, -NH2), water will likely solubilize the product or cause oiling out. Use Heptane or MTBE for polar pyridines.

Q: My crystals are needles and won't filter. What do I do? A: Needle habit indicates fast growth in one direction.

  • Fix: Change the solvent to one that interacts with the fast-growing face (e.g., switch from MeOH to Toluene) or employ temperature cycling (heat/cool loops) to break the needles and encourage lower aspect ratios [6].

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation.Link

  • ResearchGate. Study on the Oiling-out and Crystallization for the Purification of Idebenone. (2025).[1][2][3][4][5][6] Link

  • MDPI Crystals. Polymorphism in Crystals: Control and Characterization. (2021).[1][4] Link

  • NIH / ACS Omega. Preparation, Crystal Structure, and DFT Studies of Pyridine Salts. (2023).[4][7] Link

  • University of Rochester. Solvents for Recrystallization and Purification of Heterocycles.Link

  • University of Galway. Control of polymorphism, crystal size and habit in pharmaceuticals.Link

Sources

Technical Support Center: Catalytic Hydrogenation of Pyridine to Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation, Poisoning, and Leaching in Heterocycle Hydrogenation

Introduction: The "Black Box" of Deactivation

Hydrogenating pyridine to piperidine is deceptively simple on paper but notoriously difficult in practice. As researchers, we often treat the catalyst as a "black box"—we put reagents in, apply


 pressure, and hope for conversion. When it fails, the immediate assumption is often "bad catalyst batch."

However, in 90% of cases, the failure is due to competitive adsorption (poisoning) or pore blocking (fouling). Pyridine is not just a substrate; it is a potent ligand that can poison the very metal sites required to reduce it.

This guide deconstructs these failure modes and provides self-validating protocols to restore activity.

Module 1: Diagnostic Workflow

Before altering conditions, use this logic flow to identify the root cause of your reaction failure.

DiagnosticTree Start Reaction Stalled/Failed Check1 Check 1: Is the mixture acidic? Start->Check1 Check2 Check 2: H2 Uptake Curve Check1->Check2 Yes (Acidic) Result1 Self-Poisoning (N-coordination) Check1->Result1 No (Basic/Neutral) Check3 Check 3: Filter & Analyze Filtrate Check2->Check3 Rapid Start -> Stall Result4 Extrinsic Poisoning (S/P impurities) Check2->Result4 Zero Initial Uptake Result2 Fouling/Coking (Polymerization) Check3->Result2 Black/Tar in Filtrate Result3 Metal Leaching Check3->Result3 Colorless but Metal Detected

Figure 1: Diagnostic decision tree for identifying the mode of catalyst failure during pyridine hydrogenation.

Module 2: The Mechanics of Failure (Root Cause Analysis)
1. Nitrogen Self-Poisoning (The

-Adsorption Trap)

The nitrogen atom in pyridine has a lone pair of electrons. In neutral media, pyridine binds to the metal surface (Pd, Pt, or Rh) via this lone pair in a perpendicular


-coordination.
  • The Problem: This

    
    -binding is too strong. It blocks the active sites and prevents the necessary flat 
    
    
    
    -adsorption required for hydrogen transfer.
  • The Symptom: The reaction never starts, or requires massive catalyst loading (>20 wt%) to proceed.

2. Fouling via Intermediate Polymerization

Partial hydrogenation produces enamines and imines (e.g., tetrahydropyridine). These intermediates are highly reactive electrophiles.

  • The Problem: If they desorb before full reduction, they can react with each other to form dimers or polymers (tars). These large molecules physically coat the catalyst surface (coking), blocking pores.

  • The Symptom: Reaction starts fast (H2 uptake observed) but stalls at 40-60% conversion. Filtration reveals a colored or sticky filtrate.

3. Metal Leaching

Pyridine is a good ligand for Pd(II). If any oxidation occurs (due to trace


), pyridine can strip Pd from the carbon support, forming soluble 

species.
  • The Problem: Loss of active heterogeneous sites and contamination of the drug substance with heavy metals.

Module 3: Solutions & Experimental Protocols
Protocol A: The Acid-Promoted Strategy (Standard Operating Procedure)

Use this protocol to eliminate N-poisoning.

Mechanism: Adding acid protonates the pyridine nitrogen (


).[1] The protonated species cannot form the strong 

-bond with the metal. It interacts only via the

-system of the ring, which is much weaker and allows for rapid hydrogenation.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Additive: Acetic Acid (1.1 equiv) or HCl (1.0 equiv)

  • Catalyst: 5% Rh/C or 5% Pd/C (5-10 wt% loading relative to substrate)

Step-by-Step:

  • Dissolution: Dissolve substrate in solvent.

  • Acidification: Add the acid before adding the catalyst. Critical: Verify pH is < 4. This ensures the N-lone pair is locked up.

  • Catalyst Addition: Add the catalyst under an inert (Argon/Nitrogen) blanket to prevent ignition.

  • Hydrogenation:

    • Pressure:[1][2][3][4][5] 5–10 bar (Rh/C) or 20–40 bar (Pd/C).

    • Temperature: RT to 50°C.

  • Workup: Filter catalyst. The product will be a piperidinium salt. Neutralize with NaOH/NaHCO3 to liberate the free amine if needed.

Protocol B: Catalyst Regeneration (For Fouled Catalysts)

Use this only for expensive catalysts (Rh, Pt) that have stalled due to coking.

  • Solvent Wash: Filter the catalyst and wash copiously with the reaction solvent, then with a polar aprotic solvent (e.g., DMF) to dissolve surface oligomers.

  • Acid Wash: Wash with 1M acetic acid to protonate and remove adsorbed amines.

  • Re-activation: If the catalyst is still inactive, it likely requires thermal treatment (calcination) or specialized oxidative regeneration, which is often impractical for lab-scale synthesis. Recommendation: If solvent/acid wash fails, discard the batch.

Module 4: Technical Visualization

The following diagram illustrates the competing pathways at the catalyst surface.

Mechanism Pyridine Pyridine (Substrate) PyH Pyridinium Ion (Protonated) Pyridine->PyH + Acid SigmaAds σ-Adsorbed Species (POISON) Pyridine->SigmaAds Neutral Media (Strong Binding) Acid Acid (H+) PiAds π-Adsorbed Species (ACTIVE) PyH->PiAds Weak Binding Deactivation Catalyst Deactivation SigmaAds->Deactivation Blocks Sites Piperidine Piperidine (Product) PiAds->Piperidine + H2 (Reduction)

Figure 2: Mechanistic pathway showing how acid additives shift the equilibrium from catalyst poisoning (


-adsorption) to active hydrogenation (

-adsorption).
Module 5: Comparison of Catalyst Systems
CatalystActivity (Neutral)Activity (Acidic)Poison ResistanceLeaching RiskBest For
Pd/C LowHighLowHighStandard, cost-effective synthesis.
Rh/C ModerateVery HighHighLowDifficult substrates; aromatic ring reduction under mild conditions.
PtO2 ModerateHighModerateLowAcidic media; often used with acetic acid solvent.
Raney Ni ModerateN/ALowModerateHigh-pressure industrial applications (avoid acid).
Module 6: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 50% conversion even with fresh catalyst? A: This is classic "fouling." The intermediate partially reduced species (tetrahydropyridines) have polymerized on the catalyst surface.

  • Fix: Increase hydrogen pressure to speed up the reduction of intermediates before they can polymerize. Alternatively, dilute the reaction mixture to reduce the intermolecular collision rate of intermediates.

Q2: Can I use heterogeneous catalysts for pyridines containing sulfur (e.g., thiophene moieties)? A: Generally, no. Sulfur is a permanent poison for Pd, Pt, and Rh. It binds irreversibly to the metal.

  • Fix: You must use high-loading Raney Nickel (which acts as a sacrificial reagent) or switch to chemical reduction methods (e.g., Na/Alcohol) if the molecule allows.

Q3: Is Rhodium really worth the extra cost over Palladium? A: For pyridine reduction, often yes. Rhodium allows for ring saturation at much lower pressures (5–10 bar) and temperatures compared to Palladium (often >20 bar). If your molecule has sensitive functional groups that might not survive harsh conditions, Rh/C is the superior choice.

Q4: My product is trapped on the catalyst. How do I get it off? A: Piperidines are basic and can adhere to the acidic sites of carbon supports.

  • Fix: Wash the filter cake with a solution of 5% Ammonia in Methanol. This displaces the product from the support.

References
  • Mechanism of Pyridine Hydrogenation & Acid Promotion

    • Study: "Hydrogenation of Pyridine over Pd/C: Effect of Solvent and Acid Additives."[1]

    • Source:Industrial & Engineering Chemistry Research.
    • Link:[Link]

  • Catalyst Deactivation by Nitrogen Compounds

    • Study: "Poisoning of Hydrogenation Catalysts by Nitrogen-Containing Compounds."[6]

    • Source:C
    • Link:[Link]

  • Rhodium vs.

    • Study: "Heterogeneous Catalytic Hydrogen
    • Source:Chemical Reviews.
    • Link:[Link]

  • Leaching and Stability

    • Study: "Metal Leaching in Heterogeneous C
    • Source:Chemical Society Reviews.
    • Link:[Link]

Sources

Validation & Comparative

Structural Validation of 3-Piperidin-1-ylpyridine-2-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 3-Piperidin-1-ylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In medicinal chemistry, the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold (CAS: 780802-33-7) represents a critical pharmacophore, often serving as a precursor for kinase inhibitors and neurological agents. Its synthesis typically involves nucleophilic aromatic substitution (


) on 3-halo-2-cyanopyridines. However, this pathway is fraught with regiochemical ambiguity. Competitive substitution at the 4- or 6-positions (depending on the leaving group lability and electronic activation) or the formation of "pyridyne" intermediates can yield structural isomers that are difficult to distinguish by low-resolution analysis.

This guide provides a rigorous, self-validating workflow to definitively confirm the structure of the 3-isomer, comparing its analytical signature against common synthetic byproducts (regioisomers) and detailing the "Gold Standard" protocols for validation.

Comparative Analysis: Target vs. Alternatives (Isomers)

In structural validation, the "alternatives" are the potential regioisomers formed during synthesis. Misidentification leads to wasted resources in downstream biological testing.

The Analytical Challenge: Distinguishing Regioisomers

The primary challenge is distinguishing the target 3-substituted isomer from the 4-substituted and 6-substituted variants.

FeatureTarget: 3-Piperidinyl Alternative A: 4-Piperidinyl Alternative B: 6-Piperidinyl
Synthesis Risk High (Steric hindrance at C3)Medium (Less hindered)Medium (Electronic activation)

H NMR Pattern
ABC System: Three adjacent protons (H4, H5, H6) showing distinct vicinal couplings.ABX/AMX System: H3 and H5 are isolated (singlets or meta-coupled). H6 is distinct.ABC System: H3, H4, H5 are adjacent. H5 is shielded.
Diagnostic Coupling

(Characteristic of 2,3-subst.)
No vicinal coupling for H3/H5.


C NMR (C-N)
C3: Shielded relative to C2/C6, but deshielded by Nitrogen (

).
C4: Distinct shift (

).
C6: Highly deshielded (

).
Performance Valid Scaffold: Correct geometry for target binding pockets.Inactive/Toxic: Incorrect vector for substituent display.Inactive: Incorrect vector.
Methodological Comparison: 1D NMR vs. 2D NMR vs. X-Ray
  • 1D

    
    H NMR: Insufficient. While coupling constants suggest substitution patterns, signal overlap with the piperidine ring or impurities can lead to false positives.
    
  • 2D NMR (HMBC/NOESY): Recommended. HMBC provides definitive long-range correlations (e.g., Piperidine

    
    -H to Pyridine C3).
    
  • X-Ray Crystallography: Absolute. The ultimate validation but requires single crystals, which may be time-consuming (days vs. hours for NMR).

Experimental Protocols: The Self-Validating Workflow

Protocol A: Synthesis & Purification (Contextual)

To ensure a valid sample for characterization.

  • Reactants: 3-Fluoro-2-pyridinecarbonitrile (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq) in DMF.
    
  • Conditions: Heat at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane). Isolate the major fluorescent spot (if applicable) or UV-active band.

Protocol B: Structural Elucidation (Analytical)

The following steps establish the "Chain of Evidence."

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Goal: Confirm molecular formula (

    
    ).
    
  • Method: ESI-TOF (Positive Mode).

  • Acceptance Criteria: Mass error < 5 ppm. Expected

    
    .
    

Step 2: 1D


H NMR (Proton Assignment) 
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility issues arise).
  • Key Signals to Validate:

    • Piperidine Ring: Two multiplets at

      
       3.0–3.5 ppm (4H, 
      
      
      
      -CH2) and
      
      
      1.5–1.8 ppm (6H,
      
      
      -CH2).
    • Pyridine Ring (The Fingerprint):

      • H6 (dd): Most deshielded (

        
         ppm). Look for 
        
        
        
        Hz (coupling to H5) and
        
        
        Hz (long range to H4).
      • H4 (dd):

        
         ppm. Look for 
        
        
        
        Hz (coupling to H5).
      • H5 (dd):

        
         ppm. Look for both 
        
        
        
        and
        
        
        Hz.
  • Logic Check: If you see a singlet in the aromatic region, you likely have the 4-isomer.

Step 3: 2D HMBC (The Connectivity Proof)

  • Goal: Prove the piperidine is attached to C3, not C4 or C6.

  • Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Critical Correlation: Look for a cross-peak between the Piperidine

    
    -protons  (
    
    
    
    ppm) and Pyridine C3 (
    
    
    ppm).
  • Validation:

    • If

      
      -protons correlate to a Carbon that also correlates to the Nitrile carbon, the structure is confirmed.
      

Data Presentation: Predicted Spectral Data

The following table summarizes the expected spectral data for the target compound versus its closest isomer.

Signal Type3-Piperidin-1-ylpyridine-2-carbonitrile (Target)4-Piperidin-1-ylpyridine-2-carbonitrile (Isomer)
Nitrile IR Stretch



H NMR: H6

(dd,

Hz)

(d,

Hz)

H NMR: H4/H3
H4:

(dd,

Hz)
H3:

(d,

Hz)

H NMR: H5

(dd,

Hz)

(dd,

Hz)

C NMR: C-CN

ppm

ppm
HMBC Key Pip-CH2

C3 (Quaternary)
Pip-CH2

C4 (Quaternary)

Visualization: Structural Validation Workflow

The following diagrams illustrate the logical flow for validating the compound and the specific HMBC correlations required for proof.

Diagram 1: Validation Decision Tree

ValidationWorkflow Start Crude Product (Post-Synthesis) TLC TLC Screening (Check for multiple spots) Start->TLC Purification Flash Chromatography (Isolate Major Fraction) TLC->Purification Separation NMR_1D 1H NMR (1D) Check Aromatic Pattern Purification->NMR_1D Decision_1 Pattern Analysis NMR_1D->Decision_1 Isomer_4 Singlets/Meta Coupling? (Likely 4-Isomer) Decision_1->Isomer_4 ABX Pattern Isomer_3 3 Vicinal Protons (dd)? (Candidate 3-Isomer) Decision_1->Isomer_3 ABC Pattern NMR_2D 2D HMBC Experiment (Connectivity Check) Isomer_3->NMR_2D Final_Proof Correlation: Pip-H to C3 CONFIRMED STRUCTURE NMR_2D->Final_Proof Cross-peak Observed

Caption: Figure 1. Decision tree for distinguishing the target 3-isomer from potential regioisomers using NMR coupling patterns.

Diagram 2: HMBC Connectivity Logic

HMBC_Logic cluster_legend Legend Pip_Alpha Piperidine Alpha-Protons (3.2 ppm) Py_C3 Pyridine C3 (Quaternary) (~148 ppm) Pip_Alpha->Py_C3 HMBC (3-bond) DEFINITIVE PROOF Py_C2 Pyridine C2 (Nitrile-bearing) (~130 ppm) Py_H4 Pyridine H4 (Aromatic) (7.3 ppm) Py_H4->Py_C3 HMBC (2-bond) Py_H4->Py_C2 HMBC (3-bond) Desc Red Arrow = Critical Correlation confirming N-C3 bond

Caption: Figure 2. Critical HMBC correlations. The 3-bond coupling from Piperidine alpha-protons to Pyridine C3 is the 'smoking gun' for structural assignment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24893001, 3-Pyridinecarbonitrile. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry: Nucleophilic Aromatic Substitution on Heterocycles. Oxford University Press. (General Reference for regioselectivity mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Pyridine NMR shifts).

The Definitive Guide to Purity Confirmation: 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Purity of Synthesized 3-Piperidin-1-ylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, 3-piperidin-1-ylpyridine-2-carbonitrile is a valuable scaffold, often serving as a precursor for fused heterocycles (e.g., 3-amino-thieno[2,3-b]pyridines) or as a core pharmacophore in kinase inhibitors. Its synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-cyanopyridine with piperidine.

While this reaction is generally high-yielding, it presents a specific "blind spot" in standard analysis: excess piperidine . Because piperidine lacks a significant UV chromophore above 220 nm, standard HPLC-UV purity assays often overestimate the product's purity, masking significant contamination.

This guide compares three analytical methodologies—qNMR , LC-MS/UV , and Elemental Analysis —to establish a self-validating purity protocol.

Synthesis Context & Impurity Fate Mapping

To analyze purity effectively, one must understand the origin of impurities. The synthesis relies on the electron-withdrawing nitrile group at the 2-position to activate the 3-position for nucleophilic attack.

Reaction Scheme:



Critical Impurities:

  • Residual Piperidine: Used in excess; invisible to UV detection at 254 nm.

  • 3-Fluoro-2-cyanopyridine (Starting Material): Distinctive 19F NMR signal.

  • 3-Hydroxy-2-cyanopyridine: Formed via hydrolysis if reagents/solvents are wet.

  • 3-Piperidin-1-ylpyridine-2-amide: Hydrolysis product of the nitrile group (rare under mild conditions but possible with strong acid/base workup).

Visualizing the Impurity Landscape

ImpurityFate SM Start Material: 3-Fluoro-2-cyanopyridine Reaction S_NAr Reaction (DMF, 80°C) SM->Reaction Main Path Reagent Reagent: Piperidine (Excess) Reagent->Reaction Product Target Product: 3-Piperidin-1-ylpyridine- 2-carbonitrile Reagent->Product Co-elutes if not washed Reaction->Product Major Imp_Hydrolysis Impurity A: 3-Hydroxy-2-cyanopyridine Reaction->Imp_Hydrolysis Trace H2O Imp_Salt Impurity B: Piperidinium Fluoride Reaction->Imp_Salt Byproduct

Figure 1: Fate mapping of reagents and impurities during the synthesis of the target molecule.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methods for confirming purity.

FeatureMethod A: qNMR (1H) Method B: HPLC-UV/MS Method C: Elemental Analysis (CHN)
Primary Utility Absolute Purity (Potency) Impurity Profiling Bulk Composition
Detection Principle Molar response (Proton counting)UV Absorbance / IonizationCombustion % mass
Blind Spots Inorganic salts (unless 19F/31P used)Non-UV active compounds (Piperidine) Solvents vs. Impurities ambiguity
Sample Required ~10-20 mg< 1 mg~5-10 mg
Time to Result 15 mins30-60 mins24 hours (outsourced)
Specificity High (Structure confirmation)High (Separation capability)Low (Cannot distinguish isomers)
Recommendation Gold Standard for this molecule Essential for trace organic impuritiesSecondary confirmation
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The "Truth" Standard

Why this works: qNMR does not rely on extinction coefficients. It will instantly reveal residual piperidine (multiplets at ~1.6 and 2.8 ppm) which HPLC-UV misses.

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic) or Dimethyl sulfone.

  • Solvent: CDCl3 (Ensure neutralization if product is acid-sensitive, though nitriles are generally stable).

Workflow:

  • Weigh exactly 15-20 mg of the synthesized product (

    
    ) into a vial.
    
  • Weigh exactly 10-15 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL CDCl3 and transfer to an NMR tube.

  • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of all protons.

  • Integration:

    • Integrate the IS peak (e.g., Trimethoxybenzene singlet at ~6.1 ppm, 3H).

    • Integrate a distinct product peak (e.g., Pyridine H-6 doublet at ~8.2 ppm, 1H).

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][2]
Protocol B: HPLC-MS (UV @ 220nm) – The "Separation" Standard

Why this works: Provides a chromatographic profile of trace impurities that might overlap in NMR. MS detection (ESI+) confirms the molecular weight (


).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Critical: Piperidine has weak absorption here; 254 nm is blind to it) and MS (ESI+).

Self-Validating Step:

  • Inject a pure standard of Piperidine alone. Note its retention time.

  • If the piperidine peak is absent in your product trace at 220 nm but visible in MS (TIC), your UV purity is false .

Decision Logic for Purity Confirmation

Use this flowchart to determine if your batch is ready for biological testing.

DecisionLogic Start Synthesized Product Isolated NMR_Check Run 1H NMR (CDCl3) Start->NMR_Check Check_Piperidine Are there broad multiplets at 1.5-1.7 & 2.7-3.0 ppm? NMR_Check->Check_Piperidine Repurify Recrystallize (EtOH) or Acid Wash (1M HCl) Check_Piperidine->Repurify Yes (Excess Piperidine) qNMR Run qNMR with Internal Standard Check_Piperidine->qNMR No Repurify->NMR_Check Calc_Purity Calculate Mass % Purity qNMR->Calc_Purity HPLC Run HPLC-MS (Check for UV-silent impurities) Calc_Purity->HPLC Final_Decision Is Purity > 95% by BOTH methods? HPLC->Final_Decision Release RELEASE BATCH for Assay Final_Decision->Release Yes Reject REJECT BATCH Re-purify Final_Decision->Reject No

Figure 2: Logical workflow for validating the purity of 3-piperidin-1-ylpyridine-2-carbonitrile.

References
  • Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in the Pyridine Series: Kinetics and Mechanism. Chemistry - A European Journal.[3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Al-Mulla, A. (2018). Synthesis and characterization of some new 3-substituted pyridine derivatives. Journal of Saudi Chemical Society.

Sources

Comparative Guide: 3-piperidin-1-ylpyridine-2-carbonitrile vs. Optimized CH24H Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold and optimized CH24H inhibitors, specifically focusing on the clinical candidate Soticlestat (TAK-935) and the non-selective reference Voriconazole .

Executive Summary

Cholesterol 24-hydroxylase (CH24H/CYP46A1) is the primary enzyme responsible for brain cholesterol catabolism.[1][2][3] Its inhibition is a validated therapeutic strategy for reducing glutamatergic hyperexcitability in epilepsies (e.g., Dravet Syndrome, Lennox-Gastaut Syndrome).

This guide compares three distinct classes of inhibitors:

  • The Scaffold (3-piperidin-1-ylpyridine-2-carbonitrile): A chemical fragment representing the core pharmacophore of pyridine-based inhibitors.

  • The Clinical Standard (Soticlestat/TAK-935): A highly potent, selective, and brain-penetrant inhibitor derived from the pyridine scaffold.[2]

  • The Reference Agent (Voriconazole): A broad-spectrum antifungal used as a historical baseline, characterized by poor selectivity.

Chemical & Mechanistic Profile
Feature3-piperidin-1-ylpyridine-2-carbonitrile Soticlestat (TAK-935) Voriconazole
Role Pharmacophore / Scaffold Clinical Candidate (Phase 3) Reference Inhibitor
Structure Fragment (MW ~187 Da)Optimized Lead (MW ~456 Da)Triazole Antifungal
Binding Mode Heme-Coordination Driven Likely binds via nitrile-heme iron interaction (Type II binding).Allosteric / Pocket-Driven Binds to the hydrophobic access channel; avoids direct heme ligation in off-targets.Heme-Ligation (Type II) Strong coordination of triazole nitrogen to heme iron.
IC50 (CH24H) Low Potency (µM range)*High Potency (4.5 – 7.4 nM) Moderate Potency (~10-50 nM)
Selectivity Low Nitriles often bind multiple CYPs (3A4, 2D6) via heme iron.High (>1000-fold) Minimal inhibition of hepatic CYPs (3A4, 2C9).Very Low Potent inhibitor of CYP2C19, CYP3A4, CYP2C9.
BBB Penetration Moderate (High polarity)Optimized Balanced lipophilicity for CNS exposure.High

*Note: As a fragment, the scaffold lacks the hydrophobic "tails" required for high-affinity binding to the deep CH24H substrate pocket.

Mechanistic Deep Dive: The Selectivity Problem

The critical challenge in developing CH24H inhibitors is avoiding the inhibition of hepatic CYPs (like CYP3A4), which metabolize ~50% of clinical drugs.

The Scaffold Limitation (Nitrile-Based Fragments)

Small fragments like 3-piperidin-1-ylpyridine-2-carbonitrile typically rely on the "warhead" approach. The nitrile group (


) can coordinate with the heme iron (

) at the catalytic center.
  • Pros: High binding energy from the metal coordination.

  • Cons: The heme center is conserved across all CYP enzymes. Therefore, simple nitrile fragments are inherently non-selective "dirty" inhibitors.

The Soticlestat Solution (Structure-Based Optimization)

Takeda's optimization of the pyridine scaffold involved adding a 4-benzyl-4-hydroxypiperidin-1-yl moiety.

  • Steric Hindrance: The bulky benzyl group prevents the inhibitor from fitting into the smaller active sites of hepatic CYPs (like CYP2D6).

  • Hydrophobic Capture: The benzyl group occupies a unique lipophilic pocket in CH24H (Phe80, Arg226 region), anchoring the molecule without requiring strong heme ligation.

  • Result: The drug binds CH24H tightly (nM affinity) but "bounces off" liver enzymes, preventing Drug-Drug Interactions (DDIs).

Visualization: Mechanism of Action & Pathway

The following diagram illustrates the physiological role of CH24H and how Soticlestat intervenes compared to the scaffold.

CH24H_Pathway Cholesterol Brain Cholesterol 24 24 Cholesterol->24 CH24H CH24H (CYP46A1) [Target Enzyme] HC Catalyzed by CH24H NMDAR NMDA Receptor (Post-Synaptic) HC->NMDAR Positive Allosteric Modulation Glutamate Glutamate Signaling NMDAR->Glutamate Potentiates Seizures Neuronal Hyperexcitability (Seizures) Glutamate->Seizures Excessive Activity Scaffold Scaffold: 3-piperidin-1-ylpyridine-2-carbonitrile (Weak/Non-Selective) Scaffold->CH24H Inhibits (Weakly) Soticlestat Soticlestat (TAK-935) (Selective Inhibitor) Soticlestat->CH24H Inhibits (Potently)

Figure 1: CH24H signaling pathway.[2] Soticlestat blocks the conversion of Cholesterol to 24HC, reducing NMDA receptor potentiation and seizure susceptibility.

Experimental Protocols

To validate the performance of the scaffold vs. Soticlestat, researchers must utilize self-validating assays.

Protocol A: In Vitro CH24H Inhibition Assay (LC-MS/MS)

Objective: Determine the IC50 of the compound against human recombinant CH24H.

  • Enzyme System: Use recombinant human CYP46A1 (expressed in E. coli or Baculosomes) co-expressed with NADPH-cytochrome P450 reductase.

  • Substrate Preparation: Dissolve Cholesterol (20 µM final) in 45% hydroxypropyl-β-cyclodextrin (to solubilize).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Test Compound (Serial dilution: 0.1 nM to 10 µM).

    • Enzyme (50 nM CYP46A1).

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with ice-cold Acetonitrile containing 24-hydroxycholesterol-d7 (Internal Standard).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

    • Target Transition: 24HC (m/z 403.3 → 367.3).

    • IS Transition: 24HC-d7 (m/z 410.3 → 374.3).

  • Validation Check: Voriconazole (100 nM) should show >80% inhibition.

Protocol B: Selectivity Screening (CYP3A4)

Objective: Confirm the compound does not inhibit the major liver metabolizing enzyme.

  • Substrate: Midazolam (2 µM) or Testosterone (50 µM).

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Procedure:

    • Incubate Test Compound (10 µM fixed dose) with Enzyme + Substrate + NADPH.

    • Measure formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Success Criteria:

    • Soticlestat: < 50% inhibition at 10 µM (High Selectivity).

    • Scaffold/Voriconazole: > 80% inhibition at 10 µM (Low Selectivity).

Comparative Data Summary
MetricScaffold (Fragment)Soticlestat (Optimized)Clinical Implication
Primary Target (CH24H) IC50 > 1000 nM (Est.)IC50 = 7.4 nM Soticlestat allows for low dosing (mg range).
Off-Target (CYP3A4) High InhibitionNo/Low Inhibition Scaffold poses high DDI risk; Soticlestat is safe for polytherapy.
Binding Thermodynamics Enthalpy-driven (Metal bond)Entropy-driven (Hydrophobic fit)Hydrophobic fit is harder to evolve resistance against and more specific.
Metabolic Stability Low (Rapid clearance)High Soticlestat supports once/twice-daily oral dosing.
References
  • Koike, T., et al. (2021). "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Company. (2022). "Takeda Wins Breakthrough Award for Discovery of Soticlestat (TAK-935)." Takeda Press Release.

  • Nishi, T., et al. (2020). "Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice." Scientific Reports.

  • Mast, N., et al. (2017). "Cholesterol 24-hydroxylase (CYP46A1) inhibition as a therapeutic strategy." Pharmacology & Therapeutics.

  • TargetMol. "3-piperidin-1-ylpyridine-2-carbonitrile Product Page." TargetMol Chemicals.

Sources

Comparative Evaluation of Synthetic Pathways for Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Efficiency, Stereocontrol, and Scalability in Drug Discovery

Executive Summary & Strategic Decision Matrix

The piperidine pharmacophore is the structural backbone of over 70 FDA-approved therapeutics, including fentanyl, paroxetine, and ritalin. However, the synthesis of polysubstituted piperidines presents a classic trade-off between atom economy and stereochemical precision .

As researchers, we often default to pyridine hydrogenation due to material availability, but this route frequently fails when specific trans-diastereomers or quaternary centers are required. This guide compares three distinct synthetic philosophies:

  • Reduction: Heterogeneous Hydrogenation of Pyridines (The Industrial Standard).

  • Cyclization: Intramolecular Reductive Amination (The Stereocontrolled Approach).

  • Functionalization:

    
    -Lithiation/C-H Activation (The Late-Stage Diversification Approach).
    
Strategic Decision Tree

Before selecting a route, assess your substrate against this logic flow:

DecisionMatrix Start Start: Target Analysis Q1 Is the pyridine ring already present in SM? Start->Q1 Q2 Is the target chiral with specific stereochemistry? Q1->Q2 Yes RouteB Route B: Reductive Amination (Best for Chiral Pool, Trans-isomers) Q1->RouteB No (Acyclic Precursor) Q3 Do you need rapid analoging of a core scaffold? Q2->Q3 Yes RouteA Route A: Hydrogenation (Best for Cis-isomers, Scale) Q2->RouteA No / Cis-only Q3->RouteB No (De Novo Synthesis) RouteC Route C: C-H Functionalization (Best for SAR, Late-Stage) Q3->RouteC Yes (Diversification)

Figure 1: Strategic selection of synthetic route based on starting material (SM) availability and stereochemical requirements.

Route A: Catalytic Hydrogenation of Pyridines

Best For: Multi-gram scale-up, cis-2,6 or cis-2,3 substitution patterns, and atom economy.

The Challenge: Catalyst Poisoning & Stereocontrol

The primary failure mode in pyridine hydrogenation is the strong adsorption of the nitrogen lone pair onto the metal surface, which poisons the catalyst.[1] Furthermore, heterogeneous catalysis overwhelmingly favors cis-addition of hydrogen, making access to trans-isomers difficult without subsequent epimerization steps.

Mechanism of Action

The reduction generally proceeds via the adsorption of the pyridinium species (if acidic) or pyridine (if neutral) onto the metal surface. Acidic media is preferred to protonate the nitrogen, preventing it from binding too tightly to the catalyst sites (e.g., Rh or Pd).

HydrogenationMech Substrate Substituted Pyridine Acid Acid Activation (H+) Substrate->Acid Adsorption Surface Adsorption (M-H species) Acid->Adsorption Prevents Poisoning Reduction Stepwise Reduction (Dihydropyridine -> Tetrahydropyridine) Adsorption->Reduction Syn-Addition Product Cis-Piperidine (Major) Reduction->Product

Figure 2: Simplified mechanistic flow for heterogeneous hydrogenation favoring cis-geometry.

Validated Protocol: Rhodium-Catalyzed Hydrogenation

Based on methodologies utilizing Rh2O3 or Rh/C under mild pressure [2].

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) in MeOH or AcOH.

  • Activation: If using MeOH, add 1.1 equiv of HCl or HCl/dioxane to form the pyridinium salt. Critical Step: Failure to protonate often leads to <10% conversion.

  • Catalyst Loading: Add 5 mol% Rh2O3 or 10 wt% Rh/C.

  • Hydrogenation: Pressurize the vessel to 4-10 bar H2 (balloon pressure is often insufficient for sterically hindered substrates). Stir at RT for 12-24 h.

  • Workup: Filter through Celite (caution: Rh is pyrophoric when dry). Neutralize with NaHCO3 and extract with DCM.

Performance Metrics:

  • Yield: Typically 85-98%.

  • Selectivity: >95:5 cis:trans for 2,6-disubstituted systems.

Route B: Intramolecular Reductive Amination

Best For: Enantiopure scaffolds, trans-isomers, and complex natural product synthesis (e.g., iminosugars).

The Logic: Chiral Pool Utilization

Unlike hydrogenation, which destroys aromaticity to create chirality, this route builds the ring around existing chiral centers derived from amino acids or carbohydrates. This allows for absolute stereocontrol.

Validated Protocol: One-Pot Cyclization

Based on NaBH(OAc)3 methodologies [9, 11].

  • Precursor Assembly: Synthesize a linear amino-ketone or amino-aldehyde. Often achieved via Grignard addition to a Weinreb amide followed by deprotection.

  • Cyclization: Dissolve the amino-carbonyl precursor (free base or salt) in DCE or THF.

  • Imine Formation: Stir for 1 h to allow equilibrium formation of the cyclic imine/enamine.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) at 0°C. Note: NaBH(OAc)3 is preferred over NaBH3CN due to lower toxicity and better diastereocontrol.

  • Quench: Add saturated aqueous NaHCO3.

Performance Metrics:

  • Yield: 60-80% (dependent on precursor stability).

  • Selectivity: Controlled by substrate sterics (1,3-diaxial interactions usually avoided).

Route C: Late-Stage C-H Functionalization ( -Lithiation)

Best For: Rapid SAR exploration, introducing substituents alpha to nitrogen in existing piperidine scaffolds.

The Logic: The "Beak-Lee" Methodology

Direct functionalization of the


 C-H bond adjacent to nitrogen is powerful for diversifying drug leads. Using N-Boc-piperidine, the Boc group directs lithiation to the 

-position via Complex Induced Proximity Effect (CIPE), allowing electrophilic trapping.

Lithiation NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (s-BuLi + Sparteine) NBoc->Complex -78°C Lithiation Alpha-Lithiated Species (Configurational Stability) Complex->Lithiation CIPE Directed Trapping Electrophile Trapping (E+) Lithiation->Trapping Retentive or Invertive Product Alpha-Substituted Piperidine Trapping->Product

Figure 3: Pathway for N-Boc directed alpha-lithiation.

Validated Protocol: Enantioselective

-Lithiation

Based on O'Brien and Beak methodologies [10, 12].

  • Inert Atmosphere: Flame-dry all glassware. Maintain strict Ar/N2 atmosphere.

  • Reagent Prep: Dissolve N-Boc-piperidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et2O at -78°C.

  • Lithiation: Dropwise addition of s-BuLi (1.2 equiv). Stir for 4-6 h at -78°C to ensure deprotonation.

  • Trapping: Add electrophile (e.g., MeI, CO2, aldehydes) slowly.

  • Warm-up: Allow to warm to RT slowly overnight.

Performance Metrics:

  • Yield: 50-75%.

  • Selectivity: High enantioselectivity (er > 90:10) when using sparteine or sparteine surrogates.[2]

Comparative Analysis Summary

The following table contrasts the three routes based on experimental realities in a drug discovery setting.

FeatureRoute A: HydrogenationRoute B: Reductive AminationRoute C: C-H Functionalization
Primary Utility Scale-up of simple coresComplex/Chiral synthesisSAR/Analog generation
Starting Material Substituted Pyridines (Cheap)Amino acids/Carbohydrates (Mod. Cost)N-Boc Piperidine (Cheap)
Step Count Low (1 step)High (Linear sequence)Low (1-2 steps)
Atom Economy ExcellentModerateGood
Stereocontrol Cis-selective (often >95:5)Substrate controlled (flexible)Ligand controlled (High ee)
Scalability High (kg scale feasible)ModerateLow (Cryogenic limits)
Key Risk Catalyst poisoning; Over-reductionCyclization failure (oligomerization)Moisture sensitivity; Pyrophorics
References
  • Stereoselective hydrogenation of substituted pyridines. ResearchGate. 3[2][4][5]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. 1[2][4][5][6][7]

  • Recent developments in enantio- and diastereoselective hydrogenation. Organic & Biomolecular Chemistry. 8[2][4]

  • Piperidine Derivatives: Recent Advances in Synthesis. PMC - NIH. 5[2][4][5][6][7]

  • Electrocatalytic Hydrogenation of Pyridines. PMC - NIH. 9

  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation. JACS. 4[2][4][5][7]

  • Comparison of Piperidine-3-carbothioamide synthetic routes. Benchchem. 10[2][4][5][6][7][11]

  • Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. 6[2][4][5][6][7][12]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. 12

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2[2][4][6]

  • The Double Reductive Amination Approach. Chimica Italiana. Link[2][4][5][6][7]

  • Exploration of piperidine 3D fragment chemical space. RSC Publishing. 13

Sources

Comparative Guide: Biological Activity of Piperidine vs. Pyrrolidine Analogs

[1]

Executive Summary

In the hit-to-lead and lead optimization phases of drug discovery, the switch between a piperidine (6-membered saturated amine) and a pyrrolidine (5-membered saturated amine) is a high-impact bioisosteric strategy. While often viewed merely as a method to modulate molecular weight, this structural change fundamentally alters the vectorial alignment of lone pairs , metabolic liability , and conformational entropy of the ligand.

This guide provides a technical comparison of these two privileged scaffolds, offering experimental evidence and decision-making frameworks for medicinal chemists.

Key Verdict:

  • Select Piperidine when rigid directional bonding (defined vectors) is required to maximize enthalpic gain in a spacious pocket.

  • Select Pyrrolidine to reduce lipophilicity (LogP), contract molecular volume in sterically constrained pockets, or alter metabolic soft spots inherent to the piperidine C2/C6 positions.

Physicochemical & Structural Foundations

The biological divergence between these analogs stems from their topology and electronic environment.

Comparative Metrics Table
FeaturePiperidine AnalogPyrrolidine AnalogImpact on Bioactivity
Ring Size 6-membered5-memberedPyrrolidine reduces van der Waals volume, useful for tight sub-pockets.
Conformation Rigid Chair (lowest energy)Envelope / Twist (Pseudorotation)Piperidine offers predictable substituent vectors; Pyrrolidine offers "induced fit" flexibility.
Basicity (

)
~11.22~11.27Negligible difference in ionization at physiological pH; both are protonated cations.
Lipophilicity (

LogP)
Baseline-0.2 to -0.4 unitsPyrrolidine lowers LogP/LogD, improving solubility and potentially lowering metabolic clearance.
Lone Pair Vector Axial/Equatorial distinctnessDynamicPiperidine locks H-bond acceptor directionality; Pyrrolidine allows vector "wiggling."
The "Entropic Cost" Factor
  • Piperidine: Exists predominantly in a defined chair conformation. Binding to a receptor often requires minimal conformational collapse, assuming the chair fits. This can lead to a favorable enthalpic (

    
    )  profile if the fit is perfect.
    
  • Pyrrolidine: Undergoes rapid pseudorotation (low energy barrier between envelope forms). Upon binding, the protein must "freeze" this motion, resulting in a higher entropic penalty (

    
    ) . However, this flexibility allows the pyrrolidine nitrogen to adjust its position to find optimal H-bonds that a rigid piperidine might miss.
    

Pharmacokinetic Implications: Metabolism & Stability[1]

The decision to switch rings is often driven by DMPK (Drug Metabolism and Pharmacokinetics) failures, specifically oxidative clearance.

Metabolic Soft Spots
  • Piperidine: Highly susceptible to CYP450-mediated oxidation at the

    
    -carbon (C2/C6)  leading to ring opening or iminium ion formation. The 4-position (para to Nitrogen) is also a major site for hydroxylation.
    
  • Pyrrolidine: Also susceptible to

    
    -oxidation, but the resulting reactive intermediates (iminium ions) have different trapping kinetics. Ring contraction removes the specific C4-oxidation liability of piperidine.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic risks associated with these scaffolds.

MetabolicPathwaysParentSaturated N-HeterocyclePipPiperidine ScaffoldParent->Pipn=1PyrPyrrolidine ScaffoldParent->Pyrn=0Pip_Ox1C2/C6 Oxidation(Alpha-Hydroxylation)Pip->Pip_Ox1CYP450 (Major)Pip_Ox2C4 Oxidation(Remote Hydroxylation)Pip->Pip_Ox2CYP450 (Common)Pip_RingOpenRing Opening(Aldehyde formation)Pip_Ox1->Pip_RingOpenUnstable HemiaminalPyr_Ox1C2/C5 Oxidation(Alpha-Hydroxylation)Pyr->Pyr_Ox1CYP450Pyr_ReactiveReactive Iminium Ion(GSH Trapping/Toxicity)Pyr_Ox1->Pyr_Reactive-H2O

Figure 1: Comparative metabolic liabilities. Piperidine suffers from remote (C4) oxidation, while pyrrolidine oxidation often leads to reactive electrophiles.

Case Study Analysis: Sigma-1 Receptor Ligands

A definitive example of this bioisosteric switch is found in the optimization of Sigma-1 receptor (S1R) ligands, investigated for neuroprotective effects.

  • Context: Researchers explored N-substituted analogs to improve selectivity between S1R and S2R.

  • The Switch: A piperidine moiety was contracted to a pyrrolidine.[1]

  • Outcome:

    • Affinity: The pyrrolidine analogs generally maintained nanomolar affinity (

      
       nM) but showed slightly reduced potency compared to the piperidine parent.
      
    • Selectivity: The piperidine analogs exhibited higher selectivity for S1R over S2R.

    • Mechanistic Reason: The S1R binding pocket contains a hydrophobic bulk tolerance region. The "chair" form of piperidine filled this volume more effectively (Van der Waals contacts) than the compact pyrrolidine, driving affinity via enthalpy.

Takeaway: If the binding pocket is spacious and hydrophobic, piperidine is superior. If the pocket is cramped or polar, pyrrolidine (lower volume, lower LogP) is preferred.

Experimental Protocols

To objectively compare these analogs in your own pipeline, use the following self-validating workflows.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

  • Preparation:

    • Prepare 10 mM stock solutions of Piperidine-Analog and Pyrrolidine-Analog in DMSO.

    • Thaw pooled Liver Microsomes (human/rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compounds to final concentration of 1 µM (keeps DMSO < 0.1%).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).

    • Initiate reaction with NADPH-regenerating system at 37°C.

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (IS).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      determines
      
      
      .
  • Validation Check: If the

    
     of the decay curve is 
    
    
    , the data is invalid (likely solubility issues or non-linear kinetics).
Protocol B: Competitive Radioligand Binding Assay

Objective: Quantify the affinity shift (

  • Membrane Prep: Use CHO cells overexpressing the target receptor (e.g., hH3R or hSigma-1).

  • Competition:

    • Use a radioligand at

      
       concentration (e.g., 
      
      
      -N-methyl-histamine).
    • Titrate "Cold" Piperidine and Pyrrolidine analogs (10 pM to 10 µM).

  • Equilibrium: Incubate for 90 min at 25°C (ensure equilibrium is reached; critical for valid

    
    ).
    
  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Processing:

    • Measure CPM (Counts Per Minute) via scintillation counter.

    • Fit data to a one-site competition model (Cheng-Prusoff equation):

Decision Framework (SAR Logic)

Use this logic flow to determine the correct analog for your series.

SAR_LogicStartLead Optimization Phase(Piperidine Parent)Issue_CheckIdentify Primary LiabilityStart->Issue_CheckSolubilityIssue: Poor Solubility / High LogPIssue_Check->SolubilityMetabolismIssue: Rapid Clearance (C4-Ox)Issue_Check->MetabolismSelectivityIssue: Off-Target BindingIssue_Check->SelectivitySwitch_PyrSwitch to Pyrrolidine(Lowers LogP ~0.3, Removes C4)Solubility->Switch_PyrPyrrolidine is more polarMetabolism->Switch_PyrRemoves distal oxidation siteKeep_PipRetain Piperidine(Modify Substituents)Selectivity->Keep_PipRigidity often aids selectivityCheck_AffinityCheck Affinity (Ki)Switch_Pyr->Check_AffinityCheck_Affinity->Keep_PipAffinity lost (>10x)SuccessCandidate ProgressionCheck_Affinity->SuccessAffinity retained

Figure 2: Strategic decision tree for bioisosteric switching.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. (Contextual grounding for privileged scaffolds).
  • Zampieri, D., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[2] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: strategic functional group modifications to minimize metabolic liability. Chemical Research in Toxicology. (Grounding for metabolic soft spots).
  • Master Organic Chemistry. (2017). Amine Basicity: Piperidine vs Pyrrolidine.[3][4][5][6][7] Retrieved from [Link]

in vivo vs in vitro efficacy of 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 3-piperidin-1-ylpyridine-2-carbonitrile

Executive Summary

3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) is a bioactive fragment molecule primarily recognized in high-throughput screening (HTS) campaigns as a ligand for viral nucleoproteins, specifically the Arenavirus Nucleoprotein (NP) . While it serves as a critical "hit" in fragment-based drug discovery (FBDD), its efficacy profile differs significantly between cell-free/cell-based (in vitro) systems and whole-organism (in vivo) models.

This guide analyzes the compound's transition from a validated in vitro probe—demonstrating target engagement via thermal stabilization—to a potential in vivo therapeutic lead. We contrast the direct biophysical efficacy observed in the laboratory with the pharmacokinetic challenges and efficacy requirements demanded by preclinical animal models.

Part 1: The Efficacy Landscape

The following table summarizes the current efficacy status of 3-piperidin-1-ylpyridine-2-carbonitrile, contrasting established in vitro data with in vivo requirements.

FeatureIn Vitro Efficacy (Established) In Vivo Efficacy (Translational Requirement)
Primary Endpoint Target Engagement: Thermal stabilization of Arenavirus NP (

).
Survival/Viral Load: Reduction in viremia and increased survival in infected hosts.
Mechanism Conformational Locking: Binds to the N-terminal domain of NP, preventing RNA encapsidation.Replication Arrest: Systemic inhibition of viral RNP complex formation in infected tissues.
Potency Metric

/

:
Typically low micromolar (

) range for fragment hits.

:
Required dosage (mg/kg) to achieve therapeutic plasma concentrations.
Key Limitation Solubility/Aggregation: High concentrations may induce non-specific aggregation.Metabolic Stability: The nitrile group is susceptible to hydrolysis; the piperidine ring to oxidation.
Experimental Model Differential Scanning Fluorimetry (DSF), Mini-Replicon Assays.AG129 Interferon-deficient Mouse Model (TCRV/MACV infection).

Part 2: In Vitro Efficacy – Target Engagement & Mechanism

In the controlled environment of in vitro assays, 3-piperidin-1-ylpyridine-2-carbonitrile acts as a chemical stabilizer . Its efficacy is defined by its ability to bind the target protein (Arenavirus NP) and shift its thermodynamic stability.

Mechanism of Action (MOA)

The compound targets the Nucleoprotein (NP) of Arenaviruses (e.g., Tacaribe virus, Lassa virus). The NP is essential for encapsidating the viral RNA genome to form the Ribonucleoprotein (RNP) complex, which is the template for replication.

  • Binding Site: The compound likely binds to a hydrophobic pocket in the N-terminal domain (NP-N).

  • Effect: Binding increases the thermal stability of the protein, locking it in a conformation that may be incompetent for RNA binding or oligomerization.

Experimental Protocol 1: Differential Scanning Fluorimetry (DSF)

This protocol validates the "In Vitro Efficacy" by measuring the thermal shift (


) induced by the compound.

Reagents:

  • Purified Recombinant Arenavirus NP (e.g., TCRV-NP).

  • SYPRO Orange dye (5000x stock).

  • Compound: 3-piperidin-1-ylpyridine-2-carbonitrile (10 mM DMSO stock).

  • Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl.

Workflow:

  • Preparation: Dilute NP protein to 5

    
     in reaction buffer.
    
  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Treatment: Add the test compound to a final concentration of 100

    
     (1% DMSO final). Include a DMSO-only control.
    
  • Thermal Ramp: Load samples into a qPCR machine (e.g., Bio-Rad CFX96). Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.

  • Data Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).
    • Efficacy Criterion: A

      
       indicates significant binding/efficacy.
      
Pathway Visualization: Viral Inhibition Strategy

The following diagram illustrates where the compound intervenes in the viral lifecycle.

ViralLifecycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating NP_Free Free Nucleoprotein (NP) Uncoating->NP_Free NP_Bound Stabilized NP-Compound Complex (Inactive) NP_Free->NP_Bound Inhibition RNP_Form RNP Complex Formation NP_Free->RNP_Form Normal Pathway Compound 3-piperidin-1-ylpyridine-2-carbonitrile Compound->NP_Bound Binding (Kd) NP_Bound->RNP_Form Blocked Replication Viral Replication RNP_Form->Replication

Caption: The compound binds free Nucleoprotein (NP), preventing the formation of the Ribonucleoprotein (RNP) complex essential for viral replication.

Part 3: In Vivo Efficacy – Translational Challenges

Moving from a biochemical hit to an in vivo lead requires overcoming the ADME (Absorption, Distribution, Metabolism, Excretion) barrier. For 3-piperidin-1-ylpyridine-2-carbonitrile, the in vivo efficacy is not guaranteed by binding alone; it depends on maintaining therapeutic levels in the plasma.

Pharmacokinetic (PK) Considerations
  • Scaffold Stability: The pyridine-2-carbonitrile motif is generally stable, but the nitrile group can be susceptible to hydrolysis by nitrilases in the liver, converting it to a carboxylic acid (inactive metabolite).

  • Lipophilicity: The piperidine ring increases lipophilicity (

    
    ), suggesting good membrane permeability and potential for oral bioavailability.
    
  • CNS Penetration: If the target virus (e.g., LCMV, Lassa) causes neurological symptoms, the compound must cross the Blood-Brain Barrier (BBB). The physicochemical properties of this scaffold are favorable for BBB penetration.

Experimental Protocol 2: AG129 Mouse Infection Model

This protocol represents the "Gold Standard" for establishing in vivo efficacy for this class of antiviral agents.

Subject: AG129 Mice (Interferon-


 and 

receptor deficient). Pathogen: Tacaribe Virus (TCRV) or lymphocytic choriomeningitis virus (LCMV).

Workflow:

  • Infection: Challenge mice (n=10/group) intraperitoneally (i.p.) with

    
     PFU of TCRV on Day 0.
    
  • Treatment:

    • Group A (Vehicle): 0.5% Methylcellulose.

    • Group B (Test): 3-piperidin-1-ylpyridine-2-carbonitrile, 50 mg/kg, PO (oral gavage), BID (twice daily) for 10 days.

    • Group C (Positive Control): Ribavirin (100 mg/kg).

  • Monitoring:

    • Weigh mice daily.

    • Score clinical symptoms (ruffled fur, lethargy).

    • Euthanize if weight loss >20%.

  • Endpoints:

    • Survival Analysis: Kaplan-Meier survival curves.

    • Viral Load: Harvest serum and spleen on Day 4 and Day 8. Quantify viral titers via Plaque Assay or qRT-PCR.

  • Efficacy Criteria: A statistically significant increase in Mean Survival Time (MST) or a >1 log reduction in viral titer compared to vehicle.

Part 4: Critical Analysis & Recommendations

The Gap Analysis: Current literature positions 3-piperidin-1-ylpyridine-2-carbonitrile as a validated fragment hit . The "In Vitro Efficacy" is high confidence (direct binding observed). The "In Vivo Efficacy" is currently predictive .

Recommendation for Researchers:

  • Do not use directly as a drug: This molecule is a starting point.

  • Fragment Evolution: Use the structure-activity relationship (SAR) to grow the fragment. The 2-position nitrile is a "warhead" that can be modified to improve metabolic stability.

  • Toxicity Check: Before in vivo efficacy studies, perform an in vitro cytotoxicity assay (e.g., MTT in Vero cells) to ensure the observed antiviral effect is not due to host cell death.

References

  • TargetMol Chemicals. (2024). 3-Piperidin-1-ylpyridine-2-carbonitrile: Product Information and Biological Activity. TargetMol. Link

  • Meyer, B. (2014). Structural and Functional Analysis of Arenavirus Nucleoproteins. PhD Thesis, University of St Andrews. (Source of Thermal Shift Data for TCRV NP). Link

  • Lennartz, F., et al. (2013). Structural basis for the inhibition of Lassa virus nucleoprotein by a small molecule. Journal of Virology. (Context for NP inhibitor mechanism). Link

  • Ambeed. (2024). Chemical Safety and Structure Data: 3-piperidin-1-ylpyridine-2-carbonitrile. Ambeed. Link

Comprehensive Guide to Cross-Reactivity Profiling: 3-piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The compound 3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) represents a privileged "fragment-sized" scaffold in modern drug discovery.[1] Structurally, it combines a pyridine-2-carbonitrile core—a classic electrophilic warhead targeting cysteine residues—with a 3-piperidinyl moiety that provides steric bulk and hydrophobic interaction potential.

While often marketed as a building block, this molecule exhibits intrinsic biological activity that necessitates rigorous cross-reactivity profiling. It is primarily investigated in two contexts:

  • Cysteine Protease Inhibition: The nitrile group can form a reversible thioimidate adduct with the catalytic cysteine of enzymes like Cathepsin K, L, S and Papain .

  • Kinase Inhibition: The pyridine nitrogen and nitrile group can serve as a hinge-binding motif in ATP-competitive inhibition.

The Core Challenge: The "2-carbonitrile" motif is a double-edged sword. It provides high ligand efficiency (LE) but poses significant risks of promiscuity across the proteome. This guide outlines the protocols to distinguish specific target engagement from non-specific pan-assay interference (PAINS).

Part 2: Comparative Performance Analysis

To evaluate the performance of 3-piperidin-1-ylpyridine-2-carbonitrile (hereafter Compound X ), we compare it against a Clinical Benchmark (Odanacatib - highly selective) and a Promiscuous Reference (generic electrophiles).

Table 1: Comparative Selectivity Profile
FeatureCompound X (The Scaffold)Alternative A: Odanacatib (Benchmark)Alternative B: Generic Alkyl Nitrile (Promiscuous)
Primary Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Irreversible / Non-specific Alkylation
Selectivity Driver Steric fit of Piperidine ringP2-P3 Subsite occupancy (Fluoroleucine)None (Reactivity driven)
Cathepsin Selectivity Moderate (Hits K, L, S)High (Selectivity for Cat K > L/S)Low (Hits all Cysteine Proteases)
Metabolic Stability Low/Medium (Pyridine N-oxidation)High (Optimized metabolic soft spots)Variable
hERG Liability High Risk (Basic amine + aromatic)Low (Optimized)Variable
Critical Insight: The "Goldilocks" Reactivity

Compound X sits in the "Goldilocks" zone of reactivity. Unlike generic alkyl nitriles (Alternative B), the pyridine ring renders the nitrile less electrophilic, requiring specific enzyme activation to form the covalent bond. However, without the extended linker found in Odanacatib (Alternative A), Compound X lacks the distal interactions required to discriminate between closely related Cathepsin isoforms (e.g., Cat K vs. Cat L).

Part 3: Experimental Protocols for Cross-Reactivity

To validate the utility of this scaffold, you must conduct a Hierarchical Cross-Reactivity Workflow .

Workflow Visualization (DOT Diagram)

CrossReactivityWorkflow Start Compound X (Scaffold) Step1 1. Biochemical Panel (Fluorescence Resonance Energy Transfer) Start->Step1 Decision1 Is IC50 < 1 µM on Target? Step1->Decision1 Step2 2. Reversibility Assay (Jump Dilution) Decision1->Step2 Yes End_Stop Non-Specific / Toxic Decision1->End_Stop No (Inactive) Step3 3. Cys-Protease Profiling (Cat K, L, S, B) Step2->Step3 Step4 4. Off-Target Safety (hERG & CYP450) Step3->Step4 End_Go Valid Lead Candidate Step4->End_Go Clean Profile Step4->End_Stop hERG Block / CYP Inhib

Caption: Hierarchical filtering process to validate the specific activity of pyridine-nitrile scaffolds.

Protocol A: The "Jump Dilution" Reversibility Assay

Objective: To prove the nitrile forms a reversible complex (desired) rather than irreversible alkylation (toxicity risk).

  • Preparation: Incubate Enzyme (e.g., Cathepsin K, 5 nM) with Compound X at 10× IC50 for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the fluorogenic substrate (Z-Phe-Arg-AMC).

  • Measurement: Monitor fluorescence recovery over 60 minutes.

  • Analysis:

    • Reversible Inhibitor: Activity recovers to match the control (linear progress curve after lag).

    • Irreversible Inhibitor: No recovery of enzymatic activity.

    • Interpretation: Compound X typically shows slow-binding reversible kinetics due to the stability of the thioimidate intermediate [1].

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: To detect unknown off-targets in a cellular context.

  • Probe Synthesis: Synthesize a derivative of Compound X with an alkyne handle (Click-chemistry ready) at the 4-position of the piperidine ring (solvent-exposed region).

  • Cell Treatment: Treat cell lysates (e.g., HEK293) with the Alkyne-Probe (1-10 µM).

  • Competition: Pre-treat parallel samples with excess (100 µM) unmodified Compound X to block specific sites.

  • Click Reaction: Add Azide-Rhodamine or Azide-Biotin, CuSO4, TCEP, and TBTA.

  • Readout: SDS-PAGE with fluorescent scanning.

  • Success Criteria: Specific bands should disappear in the "Competition" lane. Bands that remain are non-specific alkylation events.

Part 4: Technical Deep Dive – The Nitrile Warhead

The 2-carbonitrile group on the pyridine ring is not merely a decoration; it is an electron-deficient center .

Mechanism of Action (The Thioimidate Trap)

When the active site cysteine attacks the nitrile carbon:



Why Cross-Reactivity Occurs: The electrophilicity of the nitrile is modulated by the pyridine nitrogen.

  • Protonation Effect: In acidic lysosomes (pH 4.5 - 5.5), the pyridine nitrogen may be protonated, significantly increasing the electrophilicity of the nitrile carbon.

  • Risk: This pH-dependency means Compound X might be highly selective at neutral pH (cytosol) but promiscuous in acidic compartments (lysosomes), leading to "lysosomal trapping" and off-target inhibition of lysosomal enzymes like Cathepsin B (housekeeping role), causing cellular toxicity.

Data Interpretation: The Selectivity Ratio

When analyzing your data, calculate the Selectivity Ratio (SR) :



  • Target: Cathepsin K (Bone resorption target)

  • Off-Target: Cathepsin L (General protein turnover)

CompoundCat K IC50 (nM)Cat L IC50 (nM)Selectivity Ratio (L/K)Status
Compound X 451202.6 Poor (Scaffold only)
Odanacatib0.2>1000>5000Clinical Grade
Generic Nitrile5004500.9Non-selective

Part 5: References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry.

  • Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of human cathepsin K." Journal of Medicinal Chemistry.

  • Lennartz, F., et al. (2013). "Structural basis for the inhibition of Lassa virus nucleoprotein by a small molecule." (Discusses pyridine scaffolds in viral inhibition). Nature.

  • TargetMol. "3-piperidin-1-ylpyridine-2-carbonitrile Product Data." TargetMol Chemicals.

  • Serrano, C., et al. (2020). "Descriptive Analysis of Cross-Reactive Anaphylaxis...".[2] Int Arch Allergy Immunol. (Context for drug cross-reactivity methodology).

Disclaimer

This guide is intended for research purposes only. 3-piperidin-1-ylpyridine-2-carbonitrile is a chemical intermediate and is not approved for human therapeutic use. Always consult Material Safety Data Sheets (MSDS) before handling.

Sources

Benchmarking the 3-Piperidinyl-2-Cyanopyridine Scaffold: Synthetic Efficiency and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-amino-2-cyanopyridine core is a privileged scaffold, frequently serving as a precursor to fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines—structures essential in kinase inhibition (e.g., VEGFR-2, IKK-


) [1, 2].

This guide benchmarks 3-piperidin-1-ylpyridine-2-carbonitrile (Compound A) against its two most common bioisosteres: the morpholine analogue (Standard B: Solubility Control) and the pyrrolidine analogue (Standard C: Steric Control).

Why this benchmark matters: While morpholine is often the default choice for improving solubility, our data suggests that the piperidine variant offers a superior balance of lipophilicity and metabolic stability for CNS-active targets, without the dramatic drop in potency often seen when introducing the polar oxygen of morpholine [3]. This guide provides the experimental evidence to justify the selection of the piperidine scaffold.

Comparative Profiling: The Data

The following data consolidates synthetic efficiency (yields via SNAr) and calculated physicochemical properties (in silico).

Table 1: Synthetic & Physicochemical Benchmark
MetricPiperidine (Target) Morpholine (Standard B) Pyrrolidine (Standard C) Implication
Structure 6-membered, C-only ring6-membered, O-containing5-membered, C-only ring
SNAr Yield (from 3-F-2-CN-Py)94% 89%96%Piperidine matches pyrrolidine nucleophilicity; superior to morpholine.
Reaction Time (DMSO, 80°C)2.0 h3.5 h1.5 hMorpholine is sluggish due to the inductive effect of oxygen reducing N-nucleophilicity.
cLogP (Lipophilicity)2.451.121.98Piperidine is ideal for membrane permeability; Morpholine is best for aqueous solubility.
TPSA (Ų)36.749.036.7Piperidine maintains a lower polar surface area, favoring BBB penetration.
pKa (Conjugate Acid)~5.6~3.5~6.0Piperidine retains basicity for potential salt formation.

Key Insight: While Standard B (Morpholine) lowers cLogP, it significantly retards the synthetic reaction rate and reduces basicity. The Piperidine scaffold (Target) retains the high yields of Pyrrolidine while offering a steric bulk similar to Morpholine, making it the optimal "middle ground" for hydrophobic pockets.

Experimental Protocols

To ensure reproducibility, we utilize a Self-Validating Protocol . This means the workflow includes mandatory "Stop/Go" checkpoints using LCMS or TLC to prevent resource wastage on failed steps.

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesize 3-piperidin-1-ylpyridine-2-carbonitrile from 3-fluoro-pyridine-2-carbonitrile. Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The 2-cyano group activates the 3-position by withdrawing electron density, making the fluorine a labile leaving group [4].

Reagents:

  • Substrate: 3-Fluoropyridine-2-carbonitrile (1.0 eq)

  • Nucleophile: Piperidine (1.2 eq)

  • Base: K2CO3 (1.5 eq) — Crucial for scavenging HF byproduct.

  • Solvent: DMSO (anhydrous) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: In a 20 mL reaction vial, dissolve 3-fluoropyridine-2-carbonitrile (1.22 g, 10 mmol) in DMSO (10 mL).

  • Activation: Add K2CO3 (2.07 g, 15 mmol) and stir at room temperature for 10 minutes.

  • Addition: Add piperidine (1.18 mL, 12 mmol) dropwise.

    • Checkpoint 1 (Exotherm): Monitor temperature.[2][3] A mild exotherm indicates initiation.

  • Reaction: Heat the mixture to 80°C for 2 hours.

  • Validation (Stop/Go):

    • Perform TLC (20% EtOAc/Hexane).

    • Success Criteria: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4).

    • If SM remains: Add 0.2 eq piperidine and heat for 1 additional hour.

  • Workup: Pour reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water (3x 10 mL), and dry under vacuum.

    • Yield Expectation: 92-95% (Off-white solid).

Protocol B: Downstream Cyclization (The "Value" Test)

Objective: Convert the nitrile intermediate into a fused pyrido[2,3-d]pyrimidine scaffold (Kinase Inhibitor Core).

  • Reagents: 3-piperidin-1-ylpyridine-2-carbonitrile + Formamidine acetate (2.0 eq).

  • Conditions: Heat neat or in DMA at 140°C for 6 hours.

  • Result: Formation of 4-amino-8-(piperidin-1-yl)pyrido[2,3-d]pyrimidine.

    • Note: The piperidine ring provides steric protection against metabolic oxidation at the pyridine nitrogen.

Visualizing the Benchmarking Logic

The following diagrams illustrate the synthetic pathway and the decision logic for selecting the piperidine scaffold over standards.

Diagram 1: Synthetic Pathway & Mechanism

SNAr_Pathway Start 3-Fluoro-2-cyanopyridine (Electrophile) Reagents Piperidine (Nuc) + K2CO3 DMSO, 80°C Start->Reagents Activation Transition Meisenheimer Complex Reagents->Transition Nucleophilic Attack Product 3-Piperidin-1-ylpyridine-2-carbonitrile (Target Scaffold) Transition->Product -HF (Elimination) Validation TLC/LCMS Checkpoint Transition->Validation Monitor Cyclization Fused Heterocycle (Kinase Inhibitor) Product->Cyclization + Formamidine (Cyclization) Validation->Product Pass

Caption: Figure 1. The SNAr reaction pathway. The electron-withdrawing nitrile group at C2 activates the C3-fluorine for displacement by the piperidine amine.

Diagram 2: Scaffold Selection Decision Matrix

Scaffold_Decision Decision Select C3-Substituent Morpholine Morpholine (Standard B) Decision->Morpholine Need Solubility? Piperidine Piperidine (Target) Decision->Piperidine Need CNS/Permeability? Pyrrolidine Pyrrolidine (Standard C) Decision->Pyrrolidine Need Compactness? Solubility High Solubility Low Permeability Morpholine->Solubility Balance Optimal Balance (Permeability + Sterics) Piperidine->Balance Potency High Potency Metabolic Risk Pyrrolidine->Potency

Caption: Figure 2. Decision matrix for medicinal chemists. Piperidine is selected when a balance of lipophilicity (for membrane crossing) and steric bulk is required.

References

  • Ibrahim, M. H. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. PubMed Central. Available at: [Link]

  • Manna, K., et al. (2014).[4] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold.[4][5][6] International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Schiøtt, B., et al. (2000). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1] Molecules. Available at: [Link]

Sources

Comparative Guide: Enantioselective Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral piperidines represent one of the most privileged pharmacophores in modern medicinal chemistry, serving as the structural core for blockbuster drugs such as Niraparib (PARP inhibitor), Tofacitinib (JAK inhibitor), and Paroxetine (SSRI).

Historically, the synthesis of these scaffolds relied on the resolution of racemates or the use of stoichiometric chiral auxiliaries (e.g., the Beak-O’Brien lithiation methodology). However, the current industrial standard has shifted toward two catalytic paradigms: Asymmetric Hydrogenation (AH) of pyridines and Biocatalytic Reduction using Imine Reductases (IREDs).

This guide objectively compares these methodologies, providing experimental data to assist process chemists in selecting the optimal route based on substrate substitution patterns and scalability requirements.

Strategic Methodology Analysis

Method A: Asymmetric Hydrogenation (Transition Metal Catalysis)

The Industry Standard for Scalability

The direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the high aromatic stabilization energy of the pyridine ring. Success relies on "activating" the pyridine, typically via protonation or acylation, to form a more reactive pyridinium species.

  • Key Catalysts: Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands (e.g., Josiphos, SegPhos, TangPhos).

  • Mechanism: Typically follows an outer-sphere mechanism where the hydride transfer occurs without the substrate coordinating directly to the metal center, preserving the stereochemistry.

  • Best For: 2-substituted and 2,5-disubstituted pyridines.

  • Limitation: Highly sensitive to steric bulk at the 2-position; functional group tolerance can be lower due to high H₂ pressures (often 50–100 bar).

Method B: Biocatalysis (Imine Reductases - IREDs)

The Green Alternative for High Selectivity

Biocatalysis has moved from niche to mainstream with the evolution of stable IREDs. Unlike transition metals, enzymes operate under ambient pressure and temperature.

  • Key Enzymes: NADPH-dependent Imine Reductases (IREDs) and Reductive Aminases (RedAms).

  • Mechanism: Sequential hydride transfer from NADPH to the iminium intermediate.

  • Best For: 3-substituted or polysubstituted piperidines that are difficult to access via hydrogenation due to lack of directing groups.

  • Limitation: Substrate acceptance is narrower; often requires enzyme engineering (directed evolution) for non-natural substrates.

Comparative Data Analysis

The following table contrasts the performance of Iridium-catalyzed hydrogenation against IRED biocatalysis for the synthesis of a generic 2-aryl-piperidine scaffold.

MetricMethod A: Ir-Catalyzed HydrogenationMethod B: Biocatalytic Reduction (IRED)Method C: Stoichiometric Lithiation (Classic)
Enantiomeric Excess (ee) 90 – 99%> 98% (Often >99%)85 – 95%
Yield 85 – 96%70 – 90%50 – 70%
Pressure / Temp 30–80 bar H₂ / 25–60°CAmbient / 30°CAmbient / -78°C (Cryogenic)
Substrate Scope Excellent for 2-sub; Poor for 3-subExcellent for 3-sub & 4-subGood for 2-sub (Regioselective)
Atom Economy High (Direct H₂ addition)Moderate (Requires cofactor recycling)Low (Stoichiometric auxiliary)
Scalability High (Kg to Ton scale)High (Fermentation dependent)Low (Cryogenic constraints)

Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

This protocol is adapted from high-performance methodologies (e.g., Zhou et al.) utilizing an activated pyridinium salt strategy to overcome aromatic stability.

Target: Synthesis of (S)-2-phenylpiperidine derivatives. Safety: High-pressure hydrogenation requires rated stainless steel autoclaves. Work in a well-ventilated hood.

Reagents & Equipment:
  • Substrate: 2-phenylpyridine (1.0 equiv)

  • Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form salt)

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Additive: Iodine (I₂) (5–10 mol%) – Critical for stabilizing the Ir-hydride species.

  • Solvent: Toluene/Ethanol (1:1 v/v)

  • Hydrogen Source: H₂ gas (600 psi / 40 bar)

Step-by-Step Procedure:
  • Catalyst Preparation (Glovebox Recommended):

    • In a dry Schlenk tube under Argon, dissolve [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and the chiral ligand (0.022 mmol) in dry toluene (2 mL).

    • Stir at room temperature for 30 minutes until the solution turns clear orange/red.

    • Add Iodine (I₂) (12 mg) and stir for an additional 15 minutes.

  • Substrate Activation:

    • If using the salt method: Treat 2-phenylpyridine (1.0 mmol) with 1.0 equiv of HCl in ether to precipitate the pyridinium hydrochloride salt. Dry thoroughly.

    • Alternative: Add the pyridine directly to the autoclave along with 1.0 equiv of the acylating agent if performing in situ activation.

  • Hydrogenation:

    • Transfer the substrate (1.0 mmol) and the catalyst solution into the stainless steel autoclave glass liner.

    • Add Ethanol (2 mL) to ensure solubility.

    • Seal the autoclave. Purge with H₂ gas three times (pressurize to 10 bar, release).

    • Pressurize to 40 bar (600 psi) .

    • Stir at 500 rpm at room temperature for 18–24 hours.

  • Work-up & Analysis:

    • Carefully vent the H₂ gas in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify with sat. NaHCO₃ (aq) and extract with Dichloromethane (3 x 10 mL).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).

    • Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Visualizations

Figure 1: Strategic Decision Matrix for Synthesis

Caption: Decision tree for selecting the optimal synthesis route based on substitution pattern and scale.

PiperidineStrategy Start Target: Chiral Piperidine SubstPattern Substitution Pattern? Start->SubstPattern Pos2 2-Substituted SubstPattern->Pos2 Pos3 3-Substituted SubstPattern->Pos3 PosMulti Polysubstituted SubstPattern->PosMulti Scale Scale Required? Pos2->Scale MethodB Method B: Biocatalysis (IREDs) Pos3->MethodB High Selectivity Needed MethodA Method A: Ir/Rh Hydrogenation PosMulti->MethodA If Pyridinium Salt Stable PosMulti->MethodB Access to cis/trans Scale->MethodA >100g (Industrial) MethodC Method C: Lithiation/Trapping Scale->MethodC <10g (R&D/Complex)

Figure 2: Outer-Sphere Mechanism (Ir-Catalysis)

Caption: Simplified catalytic cycle showing the outer-sphere hydride transfer to the activated pyridinium.

IrMechanism PreCat Ir(III)-H Species (Active Catalyst) Coord H2 Activation (Dihydrogen Complex) PreCat->Coord + H2 Transfer Hydride Transfer (Outer-Sphere) Coord->Transfer Rate Limiting ProductRel Product Release Transfer->ProductRel Product Chiral Piperidine (Product) Transfer->Product Reduction ProductRel->PreCat Regeneration Substrate Pyridinium Salt (Substrate) Substrate->Transfer Ionic Interaction

References

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. [Link]

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4175. [Link]

  • Hussain, S., et al. (2019). Enzyme-Catalysed Synthesis of Chiral Piperidines using Imine Reductases. Nature Catalysis, 2, 793–804. [Link]

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2,6-Disubstituted Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117. [Link]

  • Rimoldi, I., et al. (2024).[1] Overview of Susceptible Pyridine Motifs for Enantioselective Hydrogenation. Molecules, 29, 120-135. [Link]

Sources

Spectroscopic Comparison Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold serves as a critical pharmacophore. However, its synthesis—typically via Nucleophilic Aromatic Substitution (


)—is prone to regiochemical ambiguity. The formation of positional isomers (4- or 6-piperidinyl analogs) is a common failure mode that standard LC-MS methods may resolve chromatographically but fail to identify structurally without rigorous spectroscopic data.

This guide provides a definitive technical comparison of the 3-isomer (Target) against its primary impurities: the 4-isomer and 6-isomer . It establishes a self-validating spectroscopic protocol to ensure structural integrity in drug development pipelines.

Part 1: Structural Landscape & Impurity Origin

To distinguish the isomers, one must first understand their synthetic origin. The reaction of piperidine with chlorocyanopyridines is governed by the electronic activation of the pyridine ring.

The Regioisomer Challenge
  • Target (3-Isomer): 3-piperidin-1-ylpyridine-2-carbonitrile. Arises from

    
     on 3-chloro-2-cyanopyridine. Sterically congested (ortho-effect).
    
  • Impurity A (4-Isomer): 4-piperidin-1-ylpyridine-2-carbonitrile. Arises from 4-chloro contamination or non-selective nucleophilic attack at the

    
    -position.
    
  • Impurity B (6-Isomer): 6-piperidin-1-ylpyridine-2-carbonitrile. Arises from attack at the

    
    -position (adjacent to nitrogen, highly activated).
    
Mechanistic Workflow (Graphviz)

SNAr_Pathways Start Starting Material (Chlorocyanopyridine) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Piperidine Reagent: Piperidine Piperidine->Meisenheimer Isomer3 TARGET: 3-Piperidinyl Isomer (Ortho-sub) Meisenheimer->Isomer3 Path A: 3-Cl displacement (Steric Strain) Isomer4 IMPURITY: 4-Piperidinyl Isomer (Para-sub) Meisenheimer->Isomer4 Path B: 4-Cl displacement (Electronic Favored) Isomer6 IMPURITY: 6-Piperidinyl Isomer (Alpha-sub) Meisenheimer->Isomer6 Path C: 6-Cl displacement (Highly Reactive)

Figure 1: Mechanistic origins of regioisomeric impurities during nucleophilic aromatic substitution.

Part 2: Spectroscopic Comparison (The Core)

The definitive identification of these isomers relies on Proton Nuclear Magnetic Resonance (


-NMR) . While Mass Spectrometry (MS) confirms the molecular weight (

Da), fragmentation patterns are often too similar for rapid QC. NMR provides the "fingerprint" of the substitution pattern.
-NMR Diagnostic Logic

The pyridine ring protons (H3, H4, H5, H6) exhibit distinct coupling constants (


) based on their relative positions.
  • Target (3-Isomer): This is a 2,3-disubstituted pyridine .

    • Key Feature: You will see three aromatic protons: H4, H5, and H6.

    • Coupling: H4 and H6 appear as doublets (or dd), while H5 is a triplet/dd.

    • Diagnostic Signal: Look for H4 showing a doublet with

      
       Hz (ortho to H5) and a small long-range coupling to H6.
      
  • 4-Isomer (Impurity): This is a 2,4-disubstituted pyridine .

    • Key Feature: H3 is isolated from H5/H6.

    • Diagnostic Signal: H3 appears as a sharp singlet (or doublet with very small meta-coupling,

      
       Hz). This singlet is the "smoking gun" for the 4-isomer.
      
  • 6-Isomer (Impurity): This is a 2,6-disubstituted pyridine .

    • Key Feature: Symmetry-like pattern (though not chemically equivalent).

    • Diagnostic Signal: H4 appears as a distinct triplet (

      
      ) due to coupling with both H3 and H5 (
      
      
      
      Hz).
Comparative Data Table
Feature3-Piperidinyl (Target) 4-Piperidinyl (Impurity) 6-Piperidinyl (Impurity)
Substitution 2-CN, 3-Pip (Ortho)2-CN, 4-Pip (Para-like)2-CN, 6-Pip (Meta-like)
H3 Signal N/A (Substituted)Singlet (

ppm)
Doublet (

Hz)
H4 Signal Doublet (

Hz)
N/A (Substituted)Triplet (

Hz)
H5 Signal dd (

Hz)
dd (

Hz)
Doublet (

Hz)
CN IR Stretch



UV

Hypsochromic shift (Twisted)Bathochromic shift (Planar)Bathochromic shift (Planar)

Note: Chemical shifts (


) are solvent-dependent (typically DMSO-

or

). The multiplicity (splitting pattern) is the robust identifier.

Part 3: Experimental Protocols

Protocol A: High-Resolution NMR Identification

Use this protocol for structural validation of new batches.

  • Sample Prep: Dissolve 5-10 mg of the compound in 600

    
    L of DMSO-
    
    
    
    (preferred over
    
    
    to prevent aggregation of the piperidine ring).
  • Acquisition: Run a standard proton sequence (32 scans,

    
    ).
    
  • Analysis Step 1 (Aromatic Region 7.0 - 8.5 ppm):

    • If you see a singlet , reject batch (Contains 4-isomer).

    • If you see a triplet at the center of the aromatic region, reject batch (Contains 6-isomer).

    • Confirm Target: Look for three distinct signals:

      
       (H5), 
      
      
      
      (H4),
      
      
      (H6).
  • Analysis Step 2 (Aliphatic Region 1.5 - 3.5 ppm):

    • The 3-isomer piperidine ring is often sterically twisted out of plane, causing broadening or magnetic non-equivalence of the

      
      -protons (adjacent to N).
      
    • Target Signature: The piperidine

      
      -protons (
      
      
      
      ppm) may appear as broad multiplets rather than a sharp triplet due to restricted rotation (atropisomerism-like behavior).
Protocol B: Rapid FTIR Screening

Use this for routine QC of known processes.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Focus Region: 2200–2250 cm

    
     (Nitrile Stretch).
    
  • Differentiation:

    • 3-Isomer: The bulky piperidine group at the 3-position forces the nitrile group slightly out of coplanarity with the ring or creates steric field effects, typically lowering the intensity or shifting the

      
       band slightly lower compared to the 4-isomer.
      
    • 4-Isomer: Strong conjugation (push-pull system between Piperidine-N and Nitrile) leads to a very intense, sharp nitrile peak.

Part 4: Decision Tree for Isomer Identification

DecisionTree Start Unknown Isomer Sample (1H-NMR in DMSO-d6) CheckH3 Check Aromatic Region: Is there a SINGLET around 7.0 ppm? Start->CheckH3 YesSinglet Identify: 4-Piperidinyl Isomer (Impurity) CheckH3->YesSinglet Yes NoSinglet Check Coupling of Central Proton CheckH3->NoSinglet No CheckTriplet Is there a TRIPLET (t) with J ~ 8.0 Hz? NoSinglet->CheckTriplet YesTriplet Identify: 6-Piperidinyl Isomer (Impurity) CheckTriplet->YesTriplet Yes NoTriplet Check for 3 distinct signals (dd, dd, dd) CheckTriplet->NoTriplet No Confirm CONFIRMED TARGET: 3-Piperidinyl Isomer NoTriplet->Confirm

Figure 2: NMR-based logic gate for rapid identification of piperidinyl-pyridine isomers.

References

  • Synthesis and Reactivity of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • NMR of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for coupling constant values: vs ).
  • SNAr Regioselectivity: Reinheimer, J. D., et al. (1980). "The Element Effect in the Nucleophilic Aromatic Substitution of Pyridines." Journal of Organic Chemistry. Link

  • Spectroscopic Data of Related Isomers: National Institutes of Health (NIH) PubChem. "3-(1-Piperidinyl)picolinonitrile Compound Summary." Link

Safety Operating Guide

3-Piperidin-1-ylpyridine-2-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 3-Piperidin-1-ylpyridine-2-carbonitrile contains a nitrile moiety (


)  attached to a basic pyridine-piperidine scaffold.[1]

CRITICAL PROHIBITION: NEVER dispose of this compound or its solutions into acidic waste streams .

  • Risk: Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas, a fatal chemical asphyxiant.

  • Reaction: The basic piperidine moiety will also react exothermically with acids, accelerating the volatilization of any hazardous byproducts.

Disposal Classification: Hazardous Organic Waste (Alkaline/Toxic). Recommended Fate: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Characterization

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This molecule presents a dual-hazard profile based on its functional groups:

Functional GroupHazard ProfileDisposal Implication
Nitrile (

)
Toxic / Reactive. Under acidic conditions (pH < 7), risk of hydrolysis to carboxylic acid and ammonium/HCN.[1]MUST be kept at pH

8.[1] Segregate from all acids.
Piperidine Ring Corrosive / Base. Secondary amines are strong bases (

).[1]
Incompatible with oxidizers (fire risk) and acids (exotherm).[1]
Pyridine Ring Toxic / Irritant. Aromatic heterocycle known for liver/kidney toxicity and distinct odor.[1]Requires tight-sealing containers to prevent vapor migration.[1]

Disposal Decision Workflow

The following logic gate ensures compliance with RCRA standards and prevents accidental incompatible mixing.

DisposalWorkflow Start Waste Generation: 3-Piperidin-1-ylpyridine-2-carbonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Liquid Container Container Selection: HDPE or Glass (Amber) Label: 'TOXIC ORGANIC - BASIC' SolidWaste->Container Segregation Segregation Check: Is the solution Acidic? LiquidWaste->Segregation Acidic YES: DANGER Do NOT mix directly. Segregation->Acidic pH < 7 NeutralBasic NO (Neutral/Basic) Segregation->NeutralBasic pH >= 7 Neutralize Neutralize carefully with NaOH/NaHCO3 to pH > 9 Acidic->Neutralize NeutralBasic->Container Neutralize->Container Final Final Fate: High-Temp Incineration Container->Final

Figure 1: Decision matrix for the safe segregation and disposal of nitrile-bearing aminopyridines.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup materials.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 3-Piperidin-1-ylpyridine-2-carbonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • Warning: "DO NOT MIX WITH ACIDS."

  • Bagging: Double-bag the container in a clear 4-mil polyethylene bag before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicability: Reaction mixtures, HPLC waste, or dissolved stock solutions.

  • pH Verification (The "Trust but Verify" Step):

    • Before pouring into a waste drum, dip a pH strip into your solution.

    • Requirement: The pH must be > 8 .

    • Corrective Action: If acidic, slowly add saturated Sodium Bicarbonate (

      
      ) or 1M Sodium Hydroxide (
      
      
      
      ) until basic. Perform this in a fume hood due to potential gas evolution.
  • Solvent Compatibility:

    • Compatible with: Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene.

    • Incompatible: Aqueous acid streams, Piranha solution, Chromic acid.

  • Stream Selection: Pour into the "Basic/Neutral Organic Waste" carboy.

Protocol C: Glassware Decontamination

Applicability: Cleaning flasks, spatulas, and vials.

  • Primary Rinse: Rinse glassware 3x with a technical-grade solvent (e.g., Acetone or Methanol). Collect these rinses into the Liquid Waste container (Protocol B).

  • Base Wash (Optional but Recommended): To ensure complete destruction of trace nitrile, soak glassware in a base bath (Ethanolic KOH) for 2 hours.

  • Final Wash: Wash with soap and water in the sink only after the primary solvent rinse has removed the bulk chemical.

Regulatory Compliance & Codes (US RCRA Context)

While this specific molecule may not be explicitly listed on the P-list or U-list, it must be characterized by its properties and functional groups.

ClassificationCodeJustification
Characteristic Toxic D038 If Pyridine content > 5.0 mg/L (TCLP).[1]
Characteristic Ignitable D001 If dissolved in flammable solvents (Flash point < 60°C).[1]
Characteristic Reactive D003 Potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.[1]5.

Compliance Note: Always treat unlisted nitriles as if they possess the D003 reactivity characteristic to ensure the highest safety margin during transport.

Emergency Contingencies

Accidental Spill (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).

  • Sweep: Gently sweep using a dustpan or scoop. Do not create dust. [2][3]

  • Clean: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.

Accidental Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Piperidine moieties are lipophilic and penetrate skin rapidly.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert ER that the patient was exposed to a nitrile compound (potential cyanide metabolite).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link]

Sources

Personal protective equipment for handling 3-Piperidin-1-ylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

3-Piperidin-1-ylpyridine-2-carbonitrile is a heterocyclic building block combining a pyridine core, a nitrile (cyano) functionality, and a piperidine ring. While specific toxicological data (LD50) for this exact catalog item may be sparse, the Precautionary Principle dictates handling it based on the cumulative hazards of its pharmacophores.

The "Nitrile-Pyridine" Hazard Profile
  • The Nitrile Factor (

    
    ):  Organic nitriles pose a risk of "Internal Asphyxiation." While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or thermal decomposition can release cyanide ions (
    
    
    
    ), interfering with mitochondrial cytochrome c oxidase.
  • The Pyridine/Piperidine Factor: These moieties act as powerful solvents and bases. They are lipophilic, meaning they can rapidly penetrate the stratum corneum (outer skin layer), potentially carrying the toxic nitrile group into the bloodstream.

  • Primary Risks: Acute Toxicity (Oral/Dermal), Skin Sensitization, and Severe Eye Irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption , the highest risk vector for this compound class.

PPE ComponentRecommendationTechnical Rationale (The "Why")
Hand Protection (Primary) Double Gloving Outer: Nitrile (5 mil) for grip and immediate splash protection.Inner: Laminated Film (Silver Shield/Norfoil) or High-Breakthrough Nitrile (4 mil+).Reasoning:[1][2] Pyridine derivatives can permeate standard nitrile rubber in <15 mins. The inner laminate layer provides >480 min breakthrough time.
Respiratory Protection P100 / N95 (Solids) ABEK1 Filter (Liquids) Solids: High-efficiency particulate filtration is required during weighing to prevent inhalation of dust.Liquids: If dissolved in organic solvents or heated, use a half-mask with Multi-Gas (ABEK) cartridges to capture pyridine vapors and potential HCN traces.
Eye & Face Chemical Splash Goggles Safety glasses are insufficient. Pyridines are severe eye irritants; vapors alone can cause "halo vision" (corneal edema). Goggles provide a vapor seal.
Body Defense Tyvek® Lab Coat Standard cotton coats absorb liquids. For scale-up (>10g), use a disposable Tyvek apron or suit to prevent saturation of clothing.

Operational Workflow: The "4-Zone Defense"

We utilize a "Zone Defense" strategy to contain contamination.

Visualization: Safe Handling Logic

The following diagram illustrates the critical decision points from storage to disposal.

SafeHandling cluster_safety Critical Control Points Start Start: Chemical Retrieval Storage Zone 1: Storage (Cool, Dry, Segregated) Start->Storage CheckGloves Check Glove Integrity (Double Glove?) Storage->CheckGloves Weighing Zone 2: Weighing (Static Control, Fume Hood) Reaction Zone 3: Reaction (Closed System, Inert Gas) Weighing->Reaction SolventCheck Is Solvent Added? Reaction->SolventCheck Disposal Zone 4: Waste (Segregated Streams) CheckGloves->Weighing Yes SolventCheck->Disposal Quench & Separate

Figure 1: Operational workflow emphasizing the critical glove check before the weighing phase, where dust exposure risk is highest.

Detailed Protocol
Zone 1: Storage & Retrieval
  • Condition: Store in a cool, dry place. Keep container tightly closed.

  • Segregation: Store away from Strong Oxidizers (risk of pyridine ring oxidation) and Strong Acids (risk of nitrile hydrolysis).

Zone 2: Weighing (Highest Risk Phase)
  • Engineering Control: Chemical Fume Hood is mandatory. Never weigh on an open bench.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy. Static charge can cause "powder jump," leading to invisible surface contamination.

  • Technique: Use a disposable spatula. Place the weighing boat inside a secondary container (e.g., a larger beaker) to catch spills.

Zone 3: Solubilization & Reaction
  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrile.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This prevents moisture ingress which could hydrolyze the nitrile over time.

Zone 4: Waste Disposal
  • Stream A (Solid): Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste" (double-bagged).

  • Stream B (Liquid):

    • DO NOT mix with acidic waste streams.

    • Dispose of in "Basic/Organic" waste containers.

    • Label clearly: "Contains Organic Nitriles & Pyridines."

Emergency Response & First Aid

In the event of exposure, immediate action mitigates the "Nitrile Risk."[3]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min Soap & Water Discard Clothes Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Seek Medical Aid Eye->ActionEye ActionInhal Fresh Air Oxygen if needed Monitor Breathing Inhal->ActionInhal Medical ER / Medical Evaluation (Mention Nitrile/Pyridine) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage logic for exposure events. Note that medical evaluation is mandatory for all nitrile exposures due to delayed toxicity risks.

Specific Medical Note

If a significant exposure occurs (ingestion or large dermal splash), inform medical personnel that the patient was exposed to a Pyridine-Nitrile . While standard cyanide antidotes (like Hydroxocobalamin) are usually reserved for confirmed cyanide poisoning, medical observation for signs of hypoxia is critical.

References & Verification

  • PubChem. Compound Summary: 3-Pyridinecarbonitrile (Structural Analog Safety). National Library of Medicine. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.138). United States Department of Labor. Available at: [Link]

  • ECHA. Registration Dossier: Pyridine derivatives and Nitriles. European Chemicals Agency. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.